molecular formula C9H12N2O6 B3428704 Uridine CAS No. 69-75-0

Uridine

货号: B3428704
CAS 编号: 69-75-0
分子量: 244.20 g/mol
InChI 键: DRTQHJPVMGBUCF-XVFCMESISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Uridine is a pyrimidine nucleoside composed of uracil and ribose, serving as a fundamental building block for RNA synthesis and a key player in diverse cellular processes . As a naturally occurring molecule found in plasma and cerebrospinal fluid, it is critical for maintaining basic cellular functions in tissues that rely on the circulatory system for its uptake . In research applications, this compound is extensively studied for its essential role in neurobiology. It acts as a precursor for the synthesis of phosphatidylcholine, thereby supporting the formation and maintenance of neuronal cell membranes and promoting synaptic plasticity, which is crucial for learning and memory . Furthermore, this compound is investigated for its influence on metabolic pathways. It is a critical substrate for the formation of this compound diphosphate glucose (UDPG), which is indispensable for glycogen synthesis . Through the hexosamine biosynthetic pathway, this compound also contributes to the supply of UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for protein O-GlcNAcylation—a dynamic post-translational modification that regulates protein function . Studies also indicate that this compound exhibits antioxidant properties and can modulate immune responses by influencing inflammatory cytokine production and T-cell metabolism . Alterations in plasma this compound homeostasis have been observed in metabolic conditions, making it a compound of interest in diabetes and obesity research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and adhere to their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891555
Record name Uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Uridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18588
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Uridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139953
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58-96-8, 69-75-0
Record name Uridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine-t
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine-t
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02745
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uridine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.370
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHI7HQ7H85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Uridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163 °C
Record name Uridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02745
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Uridine's Role in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Uridine (B1682114), a pyrimidine (B1678525) nucleoside, plays a multifaceted and critical role in the central nervous system (CNS). Beyond its fundamental function as a component of RNA, this compound is a key precursor for the synthesis of neuronal membranes and acts as a signaling molecule, influencing synaptic plasticity, neuroprotection, and cognitive function. The brain primarily relies on the salvage of circulating this compound, which is transported across the blood-brain barrier to maintain its nucleotide pools.[1][2] Once in the brain, this compound is converted into various phosphorylated derivatives that are essential for the synthesis of phosphatidylcholine via the Kennedy pathway and for activating P2Y purinergic receptors.[3][4] Emerging evidence highlights its therapeutic potential for neurodegenerative diseases, cognitive decline, and certain forms of epilepsy.[5][6][7] This guide provides an in-depth examination of the molecular mechanisms, key experimental findings, and signaling pathways governing this compound's function in the CNS, intended for researchers, scientists, and professionals in drug development.

This compound Transport and Metabolism in the Brain

The adult brain has a limited capacity for de novo synthesis of pyrimidine rings and thus relies heavily on salvage pathways, utilizing preformed nucleosides from the circulation.[2][8][9] this compound is the primary pyrimidine nucleoside taken up by the brain from the blood.[5][10][11]

Transport Across the Blood-Brain Barrier (BBB): this compound uptake from the circulation into the brain is mediated by nucleoside transporters located at the BBB.[4] Two main types of transporters are involved:

  • Equilibrative Nucleoside Transporters (ENTs): These are low-affinity transporters.[4][11]

  • Concentrative Nucleoside Transporters (CNTs): High-affinity transporters, such as CNT2, have been identified in the cells of the BBB and are responsible for the efficient uptake of this compound even at lower plasma concentrations.[4][11] this compound is considered more available to the brain than cytidine (B196190), making it the major pyrimidine precursor for CNS metabolic pathways.[4]

The Pyrimidine Salvage Pathway: Once inside brain cells, this compound is phosphorylated in a stepwise manner by this compound kinase to form this compound monophosphate (UMP), this compound diphosphate (B83284) (UDP), and finally this compound triphosphate (UTP).[11] UTP is a crucial molecule that serves multiple functions: it is a precursor for RNA synthesis, can be converted to cytidine triphosphate (CTP) for phospholipid synthesis, and can be released into the extracellular space to act as a signaling molecule.[5][8] This metabolic pathway is regulated by feedback inhibition, where high levels of UTP and CTP can inhibit this compound kinase activity.[11]

Uridine_Salvage_Pathway cluster_blood Bloodstream cluster_cell Brain Cell (Neuron/Glia) Uridine_blood This compound This compound This compound Uridine_blood->this compound Nucleoside Transporters (CNT2/ENTs) UMP This compound Monophosphate (UMP) This compound->UMP this compound Kinase UDP This compound Diphosphate (UDP) UMP->UDP UMP Kinase UTP This compound Triphosphate (UTP) UDP->UTP UDP Kinase CTP Cytidine Triphosphate (CTP) UTP->CTP CTP Synthase RNA RNA Synthesis UTP->RNA Signaling Extracellular Signaling UTP->Signaling Membrane Membrane Synthesis CTP->Membrane

Caption: this compound transport and pyrimidine salvage pathway in the brain.

Core Mechanism I: Precursor for Neuronal Membrane Synthesis

A primary role of this compound in the CNS is to serve as an essential precursor for the synthesis of phosphatidylcholine (PC), a major phospholipid component of neuronal and synaptic membranes.[3][12] This occurs via the Kennedy pathway, where the rate-limiting intermediate is cytidine diphosphate-choline (CDP-choline).[3][13]

Administering this compound increases the intracellular pools of UTP, which is subsequently converted to CTP.[3][14] CTP then combines with phosphocholine (B91661) to generate CDP-choline, directly fueling the production of new PC and promoting the formation and maintenance of cell membranes.[15][16] This mechanism is critical for synaptogenesis (the formation of new synapses), neurite outgrowth, and overall neuronal integrity.[6][15][17] The combination of this compound with docosahexaenoic acid (DHA) and choline (B1196258) has been shown to synergistically increase the formation of synaptic membranes.[3][18][19]

Kennedy_Pathway This compound This compound UTP UTP This compound->UTP Phosphorylation CTP CTP UTP->CTP CDP_Choline CDP-Choline CTP->CDP_Choline CTP:phosphocholine cytidylyltransferase Choline Choline PCho Phosphocholine Choline->PCho Choline Kinase PCho->CDP_Choline PC Phosphatidylcholine (PC) CDP_Choline->PC CDP-choline: 1,2-diacylglycerol phosphocholine transferase DAG Diacylglycerol (DAG) DAG->PC Membrane Neuronal Membranes (Synaptogenesis, Neurite Outgrowth) PC->Membrane P2Y_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UTP UTP / UDP P2Y P2Y Receptor (e.g., P2Y2, P2Y6) UTP->P2Y Binds to G_Protein G-Protein Activation P2Y->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca Intracellular Ca²⁺ Release IP3_DAG->Ca PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Gene_Expression Altered Gene Expression Ca->Gene_Expression PKC->Gene_Expression Neurite_Outgrowth Neurite Outgrowth & Synaptic Protein Synthesis Gene_Expression->Neurite_Outgrowth Experimental_Workflow start Start: Gerbil Cohort gavage Administer UMP (e.g., 1 mmol/kg) by Gavage start->gavage wait Wait for Timed Interval (e.g., 15, 30, 60 min) gavage->wait euthanize Euthanize Animal wait->euthanize dissect Rapidly Dissect Brain euthanize->dissect freeze Flash-freeze Tissue (e.g., in liquid nitrogen) to halt metabolism dissect->freeze extract Perform Acid Extraction (e.g., with perchloric acid) to isolate nucleotides freeze->extract hplc Analyze Extract using High-Performance Liquid Chromatography (HPLC) extract->hplc quantify Quantify Metabolite Levels (UTP, CTP, CDP-choline) hplc->quantify end End: Data Analysis quantify->end

References

Uridine's Dual Mechanism of Action in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114), a fundamental pyrimidine (B1678525) nucleoside, plays a pivotal role in neuronal function through a dual mechanism of action. It serves as a critical precursor in the synthesis of membrane phospholipids (B1166683), essential for neuronal structure and integrity, and acts as a signaling molecule by activating P2Y2 purinergic receptors. This guide provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Understanding the multifaceted role of this compound in neurons is crucial for the development of novel therapeutic strategies for a range of neurological disorders.

Introduction

This compound is a naturally occurring pyrimidine nucleoside that is integral to numerous biological processes.[1] In the central nervous system (CNS), this compound is actively transported across the blood-brain barrier and is readily taken up by neurons.[2] Its significance in neuronal health and function stems from two primary, interconnected roles: its contribution to the synthesis of phosphatidylcholine (PC) and other phospholipids via the Kennedy pathway, and its ability to activate P2Y2 receptors, triggering downstream signaling cascades that influence neuronal growth and plasticity.[3][4][5] This guide will dissect these mechanisms, providing a comprehensive resource for researchers in the field of neuroscience and drug development.

This compound as a Precursor for Phospholipid Synthesis: The Kennedy Pathway

The structural integrity and functionality of neurons are critically dependent on the composition of their membranes. Phosphatidylcholine is a major phospholipid component of neuronal membranes, and its synthesis is largely governed by the Kennedy pathway.[5][6]

This compound plays a crucial, rate-limiting role in this pathway.[4][7] Upon entering the neuron, this compound is phosphorylated to this compound triphosphate (UTP). UTP is then converted to cytidine (B196190) triphosphate (CTP) by CTP synthase.[6][8] CTP is the direct precursor that combines with phosphocholine (B91661) to form cytidine diphosphate-choline (CDP-choline), a key intermediate in PC synthesis.[6][9]

The administration of this compound has been shown to increase the levels of these essential intermediates, thereby enhancing the synthesis of neuronal membrane phospholipids.[5][10] This increased membrane production is thought to be a primary mechanism by which this compound promotes neurite outgrowth and synaptogenesis.[3][4]

Logical Flow of the Kennedy Pathway

Kennedy_Pathway This compound This compound (extracellular) Uridine_intra This compound (intracellular) This compound->Uridine_intra Transport UTP UTP Uridine_intra->UTP Phosphorylation CTP CTP UTP->CTP CTP Synthase CDP_Choline CDP-Choline CTP->CDP_Choline CTP:phosphocholine cytidylyltransferase Choline (B1196258) Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Phosphocholine->CDP_Choline PC Phosphatidylcholine (PC) CDP_Choline->PC CDP-choline: 1,2-diacylglycerol cholinephosphotransferase DAG Diacylglycerol (DAG) DAG->PC Membrane Neuronal Membrane Synthesis PC->Membrane

Figure 1: The Kennedy Pathway for Phosphatidylcholine Synthesis.

This compound as a Signaling Molecule: P2Y2 Receptor Activation

Beyond its role as a metabolic precursor, this compound, primarily in its phosphorylated form as UTP, acts as an extracellular signaling molecule by activating P2Y2 receptors, a subtype of G protein-coupled purinergic receptors.[3][11][12] The activation of P2Y2 receptors on neurons initiates a cascade of intracellular signaling events that are crucial for neuronal differentiation, neurite outgrowth, and synaptic plasticity.[13][14]

Upon binding of UTP, the P2Y2 receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[12][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[12] The elevation in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).

Furthermore, P2Y2 receptor activation can also lead to the stimulation of other important signaling pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[16] These pathways are known to play critical roles in promoting cell survival, growth, and differentiation.

P2Y2 Receptor Signaling Cascade

P2Y2_Signaling cluster_membrane Plasma Membrane P2Y2 P2Y2 Receptor Gq11 Gq/11 P2Y2->Gq11 PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG UTP UTP (extracellular) UTP->P2Y2 Gq11->PLC ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK PI3K_Akt PI3K/Akt Pathway PKC->PI3K_Akt Neuronal_Effects Neurite Outgrowth Synaptic Plasticity Neuronal Survival MAPK_ERK->Neuronal_Effects PI3K_Akt->Neuronal_Effects

Figure 2: this compound-activated P2Y2 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound and its derivatives on neuronal cells.

Table 1: P2Y2 Receptor Activation by UTP
Cell LineAgonistParameterValueReference
1321N1 Astrocytoma (human)UTPEC50 (Ca2+ mobilization)1.5 - 5.8 µM[17]
1321N1 Astrocytoma (murine)UTPEC50 (Ca2+ mobilization)1.5 - 5.8 µM[17]
A431 (human)UTPEC50 (Ca2+ mobilization)1.5 - 5.8 µM[17]
Theca-interstitial cellsUTPEC50 (Ca2+ increase)3.5 ± 1.01 µM[4]
Theca-interstitial cellsUTPEC50 (MAPK p44 phosphorylation)3.34 ± 0.92 µM[4]
Theca-interstitial cellsUTPEC50 (MAPK p42 phosphorylation)1.41 ± 0.67 µM[4]
A549 cellsUTPEC50 (proliferation)31.3 ± 4.1 µM[5]
Table 2: Effects of this compound on Neurite Outgrowth in PC12 Cells
This compound ConcentrationDuration of TreatmentEffect on Neurite OutgrowthReference
Various concentrations4 daysSignificant, dose-dependent increase in neurites per cell[3][10]
50 µM or greaterNot specifiedIncreases the size of neurites[8]
Table 3: this compound's Impact on Phospholipid Precursors
TreatmentCell/Tissue TypeMeasured ParameterObserved EffectReference
This compoundPC12 cellsIntracellular CTP levelsIncreased[3][10]
UMP (1 mmol/kg, gavage)Gerbil brainBrain this compoundIncreased from 22.6 to 89.1 pmol/mg tissue[16]
UMP (1 mmol/kg, gavage)Gerbil brainBrain UTPIncreased[16]
UMP (1 mmol/kg, gavage)Gerbil brainBrain CTPIncreased[16]
UMP (1 mmol/kg, gavage)Gerbil brainBrain CDP-cholineIncreased[16]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of Phosphatidylcholine

Objective: To quantify the amount of phosphatidylcholine in neuronal cells or tissues.

Method: This protocol is adapted from enzymatic fluorometric assays.[18]

Materials:

  • Neuronal cell culture or tissue homogenate

  • Chloroform/methanol (2:1, v/v)

  • Phosphatidylcholine Assay Kit (commercially available)

  • 96-well black microtiter plate

  • Fluorescence microplate reader

Procedure:

  • Lipid Extraction:

    • Homogenize neuronal cells or tissue in chloroform/methanol (2:1, v/v).

    • Centrifuge to remove cellular debris.

    • Collect the lower organic phase containing lipids.

  • Assay:

    • Follow the manufacturer's instructions for the phosphatidylcholine assay kit.

    • Typically, this involves drying the lipid extract and resuspending it in the assay buffer.

    • Add the reaction reagent, which often contains phospholipase D to hydrolyze PC to choline, choline oxidase to produce hydrogen peroxide, and a fluorescent probe that reacts with hydrogen peroxide.

    • Incubate the plate at 37°C for a specified time.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of phosphatidylcholine.

    • Calculate the concentration of phosphatidylcholine in the samples by comparing their fluorescence values to the standard curve.

P2Y2 Receptor Activation Assay (Calcium Mobilization)

Objective: To measure the activation of P2Y2 receptors by assessing UTP-induced intracellular calcium mobilization.

Method: This protocol is based on studies using fluorescent calcium indicators.[17]

Materials:

  • Neuronal cells expressing P2Y2 receptors (e.g., 1321N1 astrocytoma cells)

  • Fluo-4 AM or Fura-2 AM (calcium indicator dyes)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • UTP (agonist)

  • Suramin or Reactive Blue 2 (P2Y receptor antagonists)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Plate cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium and wash the cells with HBSS.

    • Add the loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes.

    • Wash the cells with HBSS to remove excess dye.

  • Measurement of Calcium Response:

    • Place the plate in a fluorescence microplate reader or on a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Add UTP at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

    • For antagonist studies, pre-incubate the cells with the antagonist before adding UTP.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by dividing ΔF by the baseline fluorescence (F0).

    • Plot the normalized response against the UTP concentration to generate a dose-response curve and determine the EC50 value.

Neurite Outgrowth Assay

Objective: To quantify the effect of this compound on neurite outgrowth in a neuronal cell line (e.g., PC12 cells).

Method: This protocol involves immunofluorescence staining and automated image analysis.[10][11][19]

Materials:

  • PC12 cells

  • Nerve Growth Factor (NGF)

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin or anti-MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI (nuclear stain)

  • Fluorescence microscope with an automated imaging system

  • Image analysis software (e.g., ImageJ with NeuriteJ plugin)

Procedure:

  • Cell Culture and Treatment:

    • Plate PC12 cells on collagen-coated plates.

    • Differentiate the cells by treating them with NGF.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 4 days).

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific antibody binding with the blocking solution.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to automatically trace and measure the length of neurites.

    • Quantify parameters such as the number of neurites per cell, total neurite length per cell, and the percentage of neurite-bearing cells.

Experimental Workflow for Neurite Outgrowth Assay

Neurite_Outgrowth_Workflow Start Plate PC12 Cells Differentiate Differentiate with NGF Start->Differentiate Treat Treat with this compound Differentiate->Treat Fix Fix with PFA Treat->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Block Block with BSA Permeabilize->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-β-III tubulin) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody and DAPI Primary_Ab->Secondary_Ab Image Acquire Images Secondary_Ab->Image Analyze Analyze Neurite Length and Number Image->Analyze

Figure 3: Workflow for a Neurite Outgrowth Immunofluorescence Assay.

Conclusion

This compound's dual mechanism of action, as both a vital precursor for neuronal membrane synthesis and a potent activator of P2Y2 receptor signaling, underscores its importance in maintaining neuronal health and function. The ability of this compound to promote neurite outgrowth, enhance synaptic plasticity, and support neuronal survival makes it a compelling molecule for further investigation in the context of neurodegenerative diseases and cognitive enhancement. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and to further elucidate its intricate roles in the nervous system.

References

Uridine Biosynthesis and Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114), a fundamental pyrimidine (B1678525) nucleoside, is indispensable for a myriad of cellular processes, most notably as a precursor for the synthesis of RNA and DNA. The cellular pool of this compound and its phosphorylated derivatives is tightly regulated through two primary metabolic routes: the de novo synthesis pathway and the salvage pathway. The de novo pathway constructs the pyrimidine ring from simple precursors, while the salvage pathway recycles pre-existing pyrimidine bases and nucleosides. The intricate regulation of these pathways is crucial for maintaining nucleotide homeostasis and supporting cellular proliferation. Dysregulation of this compound metabolism is implicated in various pathological conditions, including cancer and metabolic disorders, making the enzymes within these pathways attractive targets for therapeutic intervention. This guide provides a comprehensive technical overview of this compound biosynthesis, detailing the core metabolic pathways, quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for key enzymatic assays, and visualizations of the involved biochemical networks.

Core Metabolic Pathways of this compound Biosynthesis

De Novo Pyrimidine Synthesis

The de novo synthesis of pyrimidine nucleotides is an energy-intensive process that builds the pyrimidine ring from basic molecular components.[1] This pathway is particularly active in rapidly proliferating cells to meet the high demand for nucleotides required for DNA and RNA synthesis.[2] The initial steps of this pathway occur in the cytoplasm, with a later step taking place in the mitochondria in eukaryotes.[1]

The key stages of de novo this compound monophosphate (UMP) synthesis are as follows:

  • Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The pathway begins with the formation of carbamoyl phosphate from glutamine, bicarbonate (CO₂), and two molecules of ATP. This reaction is catalyzed by the cytosolic enzyme Carbamoyl Phosphate Synthetase II (CPSII) .[2] This is the committed and rate-limiting step in pyrimidine biosynthesis in mammals.[2]

  • Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[1]

  • Ring Closure to Dihydroorotate (B8406146): The pyrimidine ring is formed by the action of Dihydroorotase , which catalyzes the intramolecular cyclization of carbamoyl aspartate to yield dihydroorotate.[1] In mammals, CPSII, ATCase, and Dihydroorotase exist as a single multifunctional protein known as CAD.[3]

  • Oxidation to Orotate: The mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) oxidizes dihydroorotate to orotate.[1]

  • Formation of Orotidine 5'-Monophosphate (OMP): Orotate Phosphoribosyltransferase (OPRT) attaches a ribose-5-phosphate (B1218738) group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate, forming OMP.[4]

  • Decarboxylation to this compound 5'-Monophosphate (UMP): Finally, OMP Decarboxylase removes a carboxyl group from OMP to produce UMP.[4] In mammals, OPRT and OMP Decarboxylase are also part of a bifunctional enzyme called UMP synthase.[5]

UMP is the precursor for other pyrimidine nucleotides. It can be phosphorylated to this compound diphosphate (B83284) (UDP) and this compound triphosphate (UTP). UTP can then be converted to cytidine (B196190) triphosphate (CTP) by CTP synthetase.

The de novo pathway is stringently regulated to prevent the overproduction of pyrimidines. The primary point of regulation is at the first committed step, catalyzed by CPSII.[2]

  • Feedback Inhibition: UTP, an end-product of the pathway, acts as a feedback inhibitor of CPSII.[2]

  • Allosteric Activation: PRPP, a substrate for the pathway, allosterically activates CPSII, signaling a demand for nucleotide synthesis.[2]

dot

de_novo_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_cytoplasm2 Cytoplasm Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPSII (CAD) Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase (CAD) Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate_cyto Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate_cyto Dihydroorotase (CAD) Dihydroorotate_mito Dihydroorotate Dihydroorotate_cyto->Dihydroorotate_mito Transport Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH Orotate_cyto Orotate Orotate_mito->Orotate_cyto Transport OMP OMP Orotate_cyto->OMP OPRT (UMPS) PRPP PRPP PRPP->Carbamoyl_Phosphate Activation PRPP->OMP UMP UMP OMP->UMP OMP Decarboxylase (UMPS) UDP UDP UMP->UDP Kinase UTP UTP UDP->UTP Kinase CTP CTP UTP->CTP CTP Synthetase

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Pyrimidine Salvage Pathway

The salvage pathway is a less energy-demanding route for nucleotide synthesis that recycles pyrimidine bases (uracil, thymine) and nucleosides (this compound, cytidine, thymidine) derived from the breakdown of nucleic acids and from the diet.[1] This pathway is particularly important in non-proliferating cells or cells with a limited capacity for de novo synthesis.[2]

The key enzymes in the pyrimidine salvage pathway include:

  • This compound Phosphorylase: This enzyme reversibly catalyzes the phosphorolysis of this compound to uracil (B121893) and ribose-1-phosphate.[6]

  • Thymidine (B127349) Phosphorylase: Analogous to this compound phosphorylase, this enzyme acts on thymidine to produce thymine (B56734) and deoxyribose-1-phosphate.

  • This compound-Cytidine Kinase (UCK): This kinase phosphorylates this compound and cytidine to their respective monophosphates (UMP and CMP).[7]

  • Thymidine Kinase (TK): This enzyme phosphorylates thymidine to thymidine monophosphate (TMP). There are two main isoenzymes, TK1 (cytosolic and cell-cycle dependent) and TK2 (mitochondrial and cell-cycle independent).

The salvaged bases and nucleosides are converted back into nucleotides that can then enter the main nucleotide pools.

dot

salvage_pathway This compound This compound Uracil Uracil This compound->Uracil This compound Phosphorylase UMP UMP This compound->UMP This compound-Cytidine Kinase (UCK) Uracil->this compound Uracil->UMP Pyrimidine Phosphoribosyltransferase UDP UDP UMP->UDP Kinase Thymidine Thymidine Thymine Thymine Thymidine->Thymine Thymidine Phosphorylase TMP TMP Thymidine->TMP Thymidine Kinase (TK) Thymine->Thymidine TDP TDP TMP->TDP Kinase Cytidine Cytidine CMP CMP Cytidine->CMP This compound-Cytidine Kinase (UCK) CDP CDP CMP->CDP Kinase ATP_salvage ATP ATP_salvage->UMP ATP_salvage->TMP ATP_salvage->CMP ADP_salvage ADP Ribose_1_P Ribose-1-P Ribose_1_P->this compound UTP UTP UDP->UTP Kinase TTP TTP TDP->TTP Kinase CTP CTP CDP->CTP Kinase

Caption: Pyrimidine Salvage Pathway.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for key enzymes in human this compound biosynthesis pathways. These values can vary depending on the specific experimental conditions (pH, temperature, substrate concentrations).

EnzymeSubstrateKm (µM)Vmax or kcatSource
De Novo Pathway
Carbamoyl Phosphate Synthetase IIGlutamine~200-500-[8]
ATP~100-400-[8]
Aspartate Transcarbamoylase (ATCase)Aspartate~5,000-20,000-[2]
Dihydroorotate Dehydrogenase (DHODH)Dihydroorotate~5-20~100-200 µmol/min/mg[4]
Orotate Phosphoribosyltransferase (OPRT)Orotate~10-30-[9]
PRPP~20-50-[9]
OMP DecarboxylaseOMP~1-5~20-40 s⁻¹ (kcat)[9]
Salvage Pathway
This compound Phosphorylase 1 (UPase 1)This compound~50-100~10-20 s⁻¹ (kcat)[6]
Phosphate~200-500[6]
Thymidine Kinase 1 (TK1)Thymidine~1-5-[10]
ATP~10-100-[10]
This compound-Cytidine Kinase 2 (UCK2)This compound~10-20~5-10 s⁻¹ (kcat)[7]
Cytidine~5-15~4-8 s⁻¹ (kcat)[7]
UTP~1[11]
ATP~54[11]
Intracellular Metabolite Concentrations

The intracellular concentrations of this compound biosynthesis intermediates and end-products can vary significantly depending on the cell type, metabolic state, and proliferation rate. The following table provides approximate ranges observed in mammalian cells.

MetaboliteIntracellular Concentration (µM)Source
Aspartate100 - 1,000[12]
PRPP10 - 100[13]
This compound3 - 8 (plasma)[14]
UTP100 - 300[15]
ThymidineLow, tightly regulated[16]

Experimental Protocols

Assay for Dihydroorotate Dehydrogenase (DHODH) Activity

This protocol describes a spectrophotometric assay for DHODH activity based on the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10) or other suitable electron acceptor

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHO (e.g., 100 mM in DMSO).

    • Prepare a stock solution of DCIP (e.g., 10 mM in water).

    • Prepare a stock solution of CoQ10 (e.g., 10 mM in ethanol).

    • Prepare the Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • CoQ10 to a final concentration of 100 µM.

      • DCIP to a final concentration of 100 µM.

      • Recombinant DHODH enzyme.

    • Incubate the plate at 37°C for 5 minutes to pre-warm the reaction components.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding DHO to a final concentration of 500 µM.

    • Immediately begin monitoring the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of DCIP reduction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DCIP (21,000 M⁻¹cm⁻¹ at 600 nm).

    • Enzyme activity can be expressed as µmol of DCIP reduced per minute per mg of protein.

dot

dhodh_assay_workflow start Start reagent_prep Prepare Reagents (DHO, DCIP, CoQ10, Buffer) start->reagent_prep plate_setup Set up 96-well plate (Buffer, CoQ10, DCIP, DHODH) reagent_prep->plate_setup pre_warm Pre-warm plate at 37°C plate_setup->pre_warm initiate_reaction Initiate reaction with DHO pre_warm->initiate_reaction measure_absorbance Monitor Absorbance at 600 nm initiate_reaction->measure_absorbance data_analysis Calculate reaction rate measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental Workflow for DHODH Activity Assay.

Assay for Orotate Phosphoribosyltransferase (OPRT) Activity

This protocol outlines a radiometric assay for OPRT activity using radiolabeled orotic acid.

Materials:

  • [¹⁴C]-Orotic acid

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • MgCl₂

  • Tris-HCl buffer (pH 7.4)

  • Cell lysate or purified OPRT enzyme

  • Thin-layer chromatography (TLC) plates (e.g., cellulose (B213188) PEI)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, PRPP, and [¹⁴C]-Orotic acid.

  • Enzyme Reaction:

    • Add the cell lysate or purified OPRT enzyme to the reaction mixture to start the reaction.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding cold perchloric acid or by boiling.

  • Separation of Substrate and Product:

    • Spot a small volume of the reaction mixture onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system to separate the unreacted [¹⁴C]-Orotic acid from the product, [¹⁴C]-OMP.

  • Quantification:

    • Visualize the spots using autoradiography or a phosphorimager.

    • Scrape the spots corresponding to orotic acid and OMP into separate scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [¹⁴C]-Orotic acid converted to [¹⁴C]-OMP.

    • Determine the specific activity of the enzyme (e.g., in nmol of OMP formed per minute per mg of protein).

dot

oprt_assay_workflow start Start prepare_reaction_mix Prepare Reaction Mix ([¹⁴C]-Orotic acid, PRPP, Buffer) start->prepare_reaction_mix start_reaction Add Enzyme (Cell Lysate/Purified OPRT) prepare_reaction_mix->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction tlc_separation Separate Substrate and Product by TLC stop_reaction->tlc_separation quantify_radioactivity Quantify Radioactivity (Scintillation Counting) tlc_separation->quantify_radioactivity calculate_activity Calculate Enzyme Activity quantify_radioactivity->calculate_activity end End calculate_activity->end

Caption: Experimental Workflow for OPRT Activity Assay.

Conclusion

The biosynthesis of this compound is a cornerstone of cellular metabolism, providing the essential building blocks for nucleic acid synthesis and other vital cellular functions. The dual pathways of de novo synthesis and salvage ensure a continuous and regulated supply of pyrimidine nucleotides. The enzymes within these pathways are highly regulated and represent critical nodes for therapeutic intervention, particularly in the context of cancer and autoimmune diseases where cell proliferation is dysregulated. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the intricacies of this compound metabolism and to design novel therapeutic strategies targeting these fundamental pathways. The continued investigation into the kinetic properties, regulatory mechanisms, and cellular dynamics of this compound biosynthesis will undoubtedly unveil new opportunities for the treatment of a wide range of human diseases.

References

Uridine's Function in RNA Synthesis and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth examination of the multifaceted roles of uridine (B1682114) in the synthesis and post-transcriptional regulation of ribonucleic acid (RNA). This compound, a pyrimidine (B1678525) nucleoside, is a fundamental component of cellular metabolism, critically impacting gene expression through its direct incorporation into RNA and its influence on transcript stability. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these core biological processes.

The Role of this compound in RNA Synthesis

The synthesis of RNA, or transcription, is the process by which the genetic information encoded in DNA is copied into a complementary RNA sequence. This compound is central to this process, serving as the precursor for one of the four essential ribonucleoside triphosphates required by RNA polymerases.

For this compound to be utilized in transcription, it must first be converted into its energetically activated form, this compound Triphosphate (UTP). This occurs through two primary metabolic routes: the de novo synthesis pathway and the salvage pathway.

  • De Novo Synthesis: In this pathway, the pyrimidine ring is synthesized from simpler precursor molecules, such as carbamoyl (B1232498) phosphate (B84403) and aspartate. The final steps involve the conversion of orotate (B1227488) to orotidine (B106555) monophosphate (OMP) and then to this compound monophosphate (UMP). UMP is subsequently phosphorylated to this compound diphosphate (B83284) (UDP) and finally to UTP by the action of nucleoside diphosphate kinases, using ATP as a phosphate donor.[1][2][3]

  • Salvage Pathway: This pathway recycles pre-existing this compound and uracil (B121893) bases that result from the degradation of RNA and DNA.[4] this compound is directly phosphorylated by this compound-cytidine kinase (UCK) to form UMP.[2] Alternatively, uracil can be converted to this compound by this compound phosphorylase.[4] The resulting UMP enters the same phosphorylation cascade as in the de novo pathway to yield UTP.[2][4] The salvage pathway is particularly crucial in tissues that cannot perform de novo synthesis.[4]

Caption: this compound biosynthesis via De Novo and Salvage pathways.

UTP is one of the four ribonucleoside triphosphates (along with ATP, CTP, and GTP) that serve as the building blocks for RNA synthesis.[5] During transcription, RNA polymerase moves along a DNA template and incorporates the corresponding ribonucleotides into a growing RNA strand.[6] Specifically, UTP is incorporated opposite adenine (B156593) (A) residues in the DNA template, forming a U-A base pair in the nascent RNA molecule.[6][7] This process is fundamental to the creation of all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[6]

The Role of this compound in RNA Stability and Degradation

Beyond its role as a building block, this compound plays a significant part in post-transcriptional gene regulation by influencing the stability of RNA molecules. This is primarily achieved through the enzymatic addition of this compound residues to the 3' end of RNA transcripts, a process known as uridylation or polyuridylation.

Polyuridylation is the post-transcriptional addition of a chain of this compound monophosphates (a poly(U) tail) to the 3' end of an RNA molecule.[8] This modification is catalyzed by a class of enzymes called terminal uridylyltransferases (TUTases). In many cases, the addition of a poly(U) tail serves as a signal for RNA degradation.[8][9]

For instance, histone mRNAs, which are unique in that they lack the protective poly(A) tails found on most other mRNAs, are targeted for rapid degradation at the end of the S phase. This degradation process is initiated by the addition of an oligo(U) tail to the 3' end of the histone mRNA, which then recruits the degradation machinery.[10] Similarly, polyuridylation can mark other types of RNA, including microRNAs (miRNAs) and small interfering RNAs (siRNAs), for decay.[9]

Polyuridylation_Pathway rna_molecule rna_molecule modified_rna modified_rna enzyme enzyme complex complex process process UTP_source UTP TUTase TUTase UTP_source->TUTase Uridylated_RNA 3' Uridylated RNA TUTase->Uridylated_RNA Exosome Degradation Machinery (e.g., Exosome, Lsm1-7) Uridylated_RNA->Exosome Recruitment Degradation RNA DEGRADATION Exosome->Degradation

Caption: Polyuridylation-mediated RNA degradation pathway.

Many short-lived mRNAs, such as those encoding cytokines and proto-oncogenes, contain specific sequences in their 3' untranslated regions (3' UTRs) known as AU-rich elements (AREs).[11][12] These elements, characterized by a high content of adenine and uracil, act as binding sites for various RNA-binding proteins (RBPs) that can either stabilize or, more commonly, destabilize the mRNA transcript.[13][14] The presence of AREs often targets the mRNA for rapid deadenylation (removal of the poly(A) tail), which is a key step preceding degradation by cellular exonucleases.[7]

While often a mark for decay, uridylation can, in some contexts, have a stabilizing effect on RNA. For example, in Arabidopsis thaliana, the uridylation of mRNAs with short oligo(A) tails has been suggested to protect them from 3' trimming and promote a 5'-to-3' degradation pathway instead.[9] Furthermore, the modification of this compound to pseudothis compound (B1679824) (Ψ), the most abundant RNA modification, can enhance the stability of RNA structures and increase resistance to degradation.[15][16] This modification has been pivotal in the development of stable and effective mRNA-based therapeutics.[17]

Quantitative Data

The following tables summarize key quantitative parameters related to this compound's function in RNA metabolism.

Table 1: Enzyme Kinetics of Terminal Uridylyltransferases (TUTases)

EnzymeOrganism/SystemSubstrateKmkcat (s-1)Reference
RET1Trypanosoma bruceiUTP45 µMN/A[18]
RET1Trypanosoma brucei12U RNA0.1 µMN/A[19]
TUT4 (ZCCHC11)HumanUTP1 µMN/A[18]

Note: N/A indicates data not available in the cited sources. Kinetic values can vary significantly based on experimental conditions and the specific RNA substrate used.

Table 2: Impact of this compound Modifications on RNA Half-Life

RNA TypeModificationOrganism/Cell LineChange in Half-LifeReference
Histone mRNA3' OligouridylationHuman CellsSignificantly Decreased[10]
General mRNAs3' OligouridylationHuman CellsDecreased[20]
Group II pre-miRNA3' Mono-uridylationHuman CellsRequired for processing (indirectly affects stability)[20]
Reporter mRNAPseudothis compound (Ψ) incorporationIn vitro / Cultured CellsIncreased[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the roles of this compound in RNA biology.

This method allows for the specific labeling and subsequent analysis of newly synthesized RNA. EU is a this compound analog that is incorporated into RNA during transcription and can be detected via a "click chemistry" reaction.[21]

Materials:

  • Cell culture medium

  • 5-Ethynylthis compound (EU) stock solution (e.g., 100 mM in DMSO)

  • RNA extraction kit (e.g., Trizol-based)

  • Click chemistry detection reagents (e.g., fluorescent azide)

  • Phosphate-buffered saline (PBS)

  • Cell fixation and permeabilization buffers (for imaging)

Procedure:

  • Cell Culture: Plate cells at the desired density and allow them to adhere or reach the desired growth phase.

  • EU Labeling: Add EU to the cell culture medium to a final concentration of 0.1-1 mM. The optimal concentration and labeling time (typically 1-24 hours) should be determined empirically for the specific cell type and experimental goal.

  • Cell Harvest:

    • For Imaging: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton X-100.

    • For RNA Isolation: Wash cells with PBS and proceed immediately to RNA extraction following the manufacturer's protocol.

  • Click Reaction:

    • For Imaging: Prepare a click reaction cocktail containing a fluorescent azide. Incubate the fixed and permeabilized cells with the cocktail according to the manufacturer's instructions. Wash cells and mount for microscopic analysis.

    • For RNA Analysis (e.g., biotinylation for pulldown): Perform the click reaction on the isolated total RNA using a biotin-azide conjugate. This will tag the newly synthesized, EU-containing RNA with biotin.

  • Downstream Analysis:

    • Imaging: Visualize the fluorescently labeled nascent RNA to determine its subcellular localization and synthesis rates.

    • RNA Pulldown: Use streptavidin-coated magnetic beads to capture the biotinylated RNA. The captured RNA can then be analyzed by RT-qPCR, microarray, or next-generation sequencing to identify and quantify newly transcribed genes.[21]

EU_Labeling_Workflow cluster_analysis Downstream Processing start 1. Culture Cells labeling 2. Add 5-Ethynylthis compound (EU) to medium start->labeling incorporation 3. EU is incorporated into newly synthesized RNA labeling->incorporation harvest 4. Harvest Cells incorporation->harvest rna_iso 5a. Isolate Total RNA harvest->rna_iso fix_perm 5b. Fix & Permeabilize Cells harvest->fix_perm click_biotin 6a. 'Click' Reaction with Biotin-Azide rna_iso->click_biotin click_fluor 6b. 'Click' Reaction with Fluorescent Azide fix_perm->click_fluor pulldown 7a. Purify Labeled RNA (Streptavidin Beads) click_biotin->pulldown imaging 7b. Fluorescence Microscopy click_fluor->imaging analysis 8a. RT-qPCR / RNA-Seq pulldown->analysis

References

The Neuroprotective Properties of Uridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective properties of uridine (B1682114), a pyrimidine (B1678525) nucleoside that plays a crucial role in various physiological processes within the central nervous system. This document summarizes key findings from preclinical and clinical research, detailing the molecular mechanisms, relevant signaling pathways, and quantitative outcomes of this compound administration. It also provides an overview of experimental protocols used to investigate its neuroprotective effects, aiming to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Core Mechanisms of this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects through a multifaceted approach, influencing several key cellular processes that are vital for neuronal health and function. These mechanisms include the synthesis of essential membrane components, modulation of neurotransmitter systems, and regulation of intracellular signaling pathways involved in cell survival and inflammation.

Enhancement of Phospholipid Synthesis via the Kennedy Cycle

A primary mechanism of this compound's neuroprotective action is its role as a precursor in the Kennedy cycle, the main pathway for the de novo synthesis of phosphatidylcholine (PC) and other phospholipids (B1166683).[1][2][3] this compound readily crosses the blood-brain barrier and is converted to this compound triphosphate (UTP), which is then transformed into cytidine (B196190) triphosphate (CTP).[4][5][6] CTP is a rate-limiting precursor for the synthesis of cytidine diphosphate-choline (CDP-choline), a critical intermediate in PC synthesis.[3][7] By increasing the availability of these precursors, this compound supplementation can significantly enhance the production of phospholipids, which are essential for the formation and maintenance of neuronal membranes, including synaptic membranes.[1][2][8]

Kennedy_Cycle This compound This compound UTP UTP This compound->UTP this compound-Cytidine Kinase CTP CTP UTP->CTP CTP Synthetase CDP_Choline CDP-Choline CTP->CDP_Choline CTP:Phosphocholine Cytidylyltransferase Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Phosphocholine->CDP_Choline PC Phosphatidylcholine (PC) (Neuronal Membranes) CDP_Choline->PC Cholinephosphotransferase DAG Diacylglycerol (DAG) DAG->PC

Promotion of Synaptogenesis and Neurite Outgrowth

By bolstering phospholipid synthesis, this compound directly contributes to the formation of new synapses (synaptogenesis) and the extension of neurites, which are crucial for establishing neuronal connections.[9][10] Studies have shown that this compound administration, often in combination with docosahexaenoic acid (DHA) and choline, increases the levels of synaptic proteins and the density of dendritic spines.[2][8][11] In vitro studies using PC12 cells have demonstrated that this compound treatment dose-dependently increases neurite outgrowth and branching.[10][11][12]

Modulation of Neurotransmitter Systems

This compound has been shown to influence the release of key neurotransmitters, including dopamine (B1211576) and acetylcholine (B1216132).[6][11][13][14] In aged rats, dietary supplementation with this compound monophosphate (UMP) increased the potassium-evoked release of dopamine in the striatum.[11] Similarly, UMP consumption has been found to enhance acetylcholine release in the striatum of aged rats.[6] This modulation of neurotransmitter systems may contribute to the cognitive-enhancing effects of this compound.

Anti-inflammatory and Antioxidant Effects

This compound exhibits anti-inflammatory properties by inhibiting the MAPK and NF-κB signaling pathways, which are key regulators of the inflammatory response.[15][16][17] By downregulating these pathways, this compound can reduce the production of pro-inflammatory cytokines and mitigate neuroinflammation, a common feature of many neurodegenerative diseases. Additionally, this compound has been shown to possess antioxidant properties, protecting neurons from oxidative stress.[18]

Anti_Inflammatory_Signaling This compound This compound MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway Inhibits NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->MAPK_Pathway Activates Inflammatory_Stimuli->NFkB_Pathway Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) MAPK_Pathway->Pro_inflammatory_Cytokines Promotes Production NFkB_Pathway->Pro_inflammatory_Cytokines Promotes Production Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation

Mitochondrial Support

Recent studies suggest that this compound plays a role in maintaining mitochondrial function.[18][19] It has been shown to protect against mitochondrial dysfunction in models of Parkinson's disease by preventing disturbances in redox, energy, and ion exchange in brain mitochondria.[19][20] The neuroprotective effect of this compound in this context may be related to the activation of the mitochondrial ATP-dependent potassium (mitoK-ATP) channel.[20][21]

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Brain Phospholipids and Synaptic Proteins in Gerbils
Treatment GroupDurationBrain Phosphatidylcholine (PC)Brain Phosphatidylethanolamine (PE)Synapsin-1PSD-95Reference(s)
UMP in diet4 weeks↑ 13%↑ 29%--[2][9]
UMP + DHA1 week↑ 21%-↑ 35%↑ 25%[9]
UMP + DHA3 weeks↑ 21-48% (all phospholipids)↑ 21-48% (all phospholipids)↑ 38%↑ 41%[9]
UMP + DHA4 weeks↑ 45%↑ 39-74% (other phosphatides)--[2][9]

UMP: this compound Monophosphate; DHA: Docosahexaenoic Acid

Table 2: Effects of this compound on Neurotransmitter Levels and Neurite Outgrowth
Model SystemTreatmentDurationOutcomeQuantitative ChangeReference(s)
Aged Rats (in vivo)2.5% w/w UMP in diet6 weeksK+-evoked Dopamine Release (Striatum)Increased (P<0.05)[11]
Aged Rats (in vivo)0.5% or 2.5% UMP in diet1 or 6 weeksAcetylcholine Release (Striatum)Enhanced (P<0.05)[6][11]
Gerbils (in vivo)1 mmol/kg UMP (gavage)Single doseBrain CDP-Choline↑ ~45% (at 15 min)[7][11]
PC12 Cells (in vitro)This compound4 daysNeurite OutgrowthDose-dependent increase[10][11][12]

Experimental Protocols

This section outlines common experimental protocols used to assess the neuroprotective properties of this compound.

In Vivo Models
  • Animals: Adult male Mongolian gerbils.

  • Dietary Supplementation: A standard diet is supplemented with this compound monophosphate (UMP), typically at a concentration of 0.5% by weight. Choline chloride (e.g., 0.1%) is also included in the diet.

  • DHA Administration: Docosahexaenoic acid (DHA) is administered daily by gavage, typically at a dose of 300 mg/kg.

  • Treatment Duration: 4 weeks.

  • Tissue Collection and Analysis: After the treatment period, animals are euthanized, and brains are collected. Brain tissue is then processed for the analysis of phospholipid levels (e.g., using high-performance liquid chromatography) and synaptic protein levels (e.g., via Western blotting for proteins like Synapsin-1 and PSD-95).

  • Behavioral Testing: Cognitive function can be assessed using various maze tests, such as the four-arm radial maze, T-maze, and Y-maze.[8][22]

Gerbil_Protocol Start Start: Adult Male Gerbils Diet Dietary Supplementation (UMP + Choline) Start->Diet Gavage Daily DHA Gavage (300 mg/kg) Start->Gavage Treatment 4-Week Treatment Period Diet->Treatment Gavage->Treatment Behavioral Behavioral Testing (Maze Tasks) Treatment->Behavioral Euthanasia Euthanasia & Brain Collection Behavioral->Euthanasia Analysis Biochemical Analysis (Phospholipids, Synaptic Proteins) Euthanasia->Analysis

  • Animals: Male rats.

  • Induction of Parkinsonism: Rotenone, a mitochondrial complex I inhibitor, is administered to induce a model of Parkinson's disease.

  • This compound Treatment: this compound is administered, often intraperitoneally, at varying doses (e.g., 3 mg/kg and 30 mg/kg).

  • Behavioral Assessment: Motor function is evaluated using tests such as the RotaRod test and open-field test to measure motor coordination and activity.

  • Biochemical and Histological Analysis: Following behavioral testing, brain tissue, particularly the substantia nigra, is collected for analysis of mitochondrial function, oxidative stress markers, and neuronal integrity (e.g., via electron microscopy).[19][20]

In Vitro Models
  • Cell Line: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).

  • Cell Culture: PC12 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with sera. For differentiation, cells are plated at a low density on a coated surface (e.g., collagen or poly-D-lysine).

  • Differentiation and Treatment: Cells are treated with NGF (e.g., 50-100 ng/mL) to induce differentiation. This compound is added to the culture medium at various concentrations.

  • Neurite Outgrowth Assessment: After a specific incubation period (e.g., 4 days), neurite outgrowth is quantified. This can be done by manually measuring the length and number of neurites per cell under a microscope or by using automated image analysis software.[23][24][25]

Conclusion

This compound demonstrates significant neuroprotective potential through a variety of interconnected mechanisms. Its fundamental role in the synthesis of neuronal membranes, coupled with its ability to modulate neurotransmitter systems, reduce neuroinflammation, and support mitochondrial function, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and cognitive enhancement. The quantitative data from preclinical studies provide a strong rationale for its therapeutic application. The detailed experimental protocols outlined in this guide offer a framework for future research aimed at further elucidating the neuroprotective properties of this compound and translating these findings into clinical practice. While promising, it is important to note that much of the current evidence is from preclinical studies, and more robust, well-controlled human clinical trials are needed to fully establish the efficacy and safety of this compound supplementation for neurological conditions.[26]

References

Uridine's Critical Role in Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114), a pyrimidine (B1678525) nucleoside, is a fundamental building block for RNA and plays a pivotal role in a multitude of biological processes.[1][2] In the central nervous system, emerging evidence highlights this compound as a key modulator of synaptic plasticity, the biological process that underpins learning and memory.[3][4] Its influence extends from the synthesis of essential neuronal membrane components to the activation of specific signaling pathways that govern neuronal growth and connectivity.[5][6] This technical guide provides an in-depth examination of this compound's mechanisms of action, a summary of the quantitative data from key preclinical studies, detailed experimental protocols, and a discussion of its implications for therapeutic development.

Core Mechanisms of Action

This compound's influence on synaptic plasticity is primarily attributed to two interconnected mechanisms: its role as a precursor in the synthesis of phospholipids (B1166683) for neuronal membranes and its function as an agonist for P2Y purinergic receptors.

This compound as a Precursor for Phospholipid Synthesis: The Kennedy Pathway

This compound is a critical precursor for the synthesis of phosphatidylcholine (PC), a major phospholipid component of neuronal membranes, through the Kennedy Pathway (also known as the CDP-choline pathway).[5][7] The brain relies on circulating this compound to produce cytidine (B196190) triphosphate (CTP), a rate-limiting substrate in this pathway.[5][8][9] Oral administration of this compound has been shown to increase brain levels of CDP-choline, the direct precursor to PC.[5][10] This enhancement of the building blocks for synaptic membranes is fundamental to the formation of new synapses (synaptogenesis), the structural basis of plasticity.[11][12]

The synthesis of phosphatidylcholine is significantly enhanced when this compound is co-administered with a source of choline (B1196258) and the omega-3 fatty acid docosahexaenoic acid (DHA).[7][13] This combination provides all the necessary precursors to increase the production of synaptic membranes, leading to an increase in dendritic spines, which are the primary sites of excitatory synapses.[5][7][14]

Kennedy_Pathway cluster_blood Bloodstream cluster_neuron Neuron Uridine_blood This compound Uridine_neuron This compound Uridine_blood->Uridine_neuron Transport across Blood-Brain Barrier UTP This compound Triphosphate (UTP) Uridine_neuron->UTP Phosphorylation CTP Cytidine Triphosphate (CTP) UTP->CTP CDP_Choline CDP-Choline CTP->CDP_Choline CTP:phosphocholine cytidylyltransferase (Rate-limiting step) Phosphocholine Phosphocholine (from Choline) Phosphocholine->CDP_Choline PC Phosphatidylcholine (PC) CDP_Choline->PC CPT DAG Diacylglycerol (DAG, from DHA) DAG->PC Synaptic_Membrane Synaptic Membrane Formation PC->Synaptic_Membrane

Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.
Activation of P2Y Receptors

Beyond its role as a metabolic precursor, this compound and its phosphorylated derivatives (e.g., this compound triphosphate - UTP) act as signaling molecules by activating P2Y purinergic receptors, specifically the P2Y2 subtype, on neuronal cells.[5][6][7] This receptor activation initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5] This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[5]

This signaling pathway has been shown to promote neurite outgrowth, the extension of projections from a neuron's cell body that develop into axons and dendrites.[8][15] Studies on PC-12 cells have demonstrated that UTP stimulates neurite outgrowth and increases the expression of synaptic proteins like PSD-95. These effects are blocked by P2Y receptor antagonists, confirming the receptor-mediated mechanism.[5]

P2Y_Signaling UTP This compound Triphosphate (UTP) P2Y2 P2Y2 Receptor UTP->P2Y2 binds & activates PLC Phospholipase C (PLC) P2Y2->PLC activates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2->PLC Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC activates Neurite Neurite Outgrowth & Synaptic Protein Synthesis Ca2->Neurite PKC->Neurite

Caption: this compound-Mediated P2Y2 Receptor Signaling Pathway.

Quantitative Data from Preclinical Studies

The effects of this compound administration have been quantified in several animal and in vitro studies. The following tables summarize key findings on its impact on brain biochemistry and neuronal morphology.

Table 1: Effects of this compound Monophosphate (UMP) on Brain Nucleotide and CDP-Choline Levels in Gerbils

CompoundBasal Level (pmol/mg tissue)Level 15 min post-UMP (pmol/mg tissue)Percent Changep-value
This compound Triphosphate (UTP)254 ± 31.9417 ± 50.2+64.2%<0.05
Cytidine Triphosphate (CTP)56.8 ± 1.871.7 ± 1.8+26.2%<0.001
CDP-Choline11.3 ± 0.516.4 ± 1.0+45.1%<0.001
Data adapted from Wurtman et al. (2009).[5] Gerbils were administered a single dose of UMP (1 mmol/kg) by gavage.

Table 2: Effects of UMP and DHA Supplementation on Brain Phospholipids and Synaptic Components in Gerbils

Treatment GroupBrain Phosphatidylcholine (PC) (% of Control)Hippocampal Dendritic Spine Density (% of Control)
Control100100
DHA alone~115%~118%
UMP + DHA~130%>130%
Data synthesized from studies by Wurtman et al. (2006) and Sakamoto et al. (2007).[5][14] Animals were treated for several weeks.

Table 3: Effect of this compound and Cytidine on CDP-Choline Levels in Striatal Slices

TreatmentCDP-Choline Level (% Change from Control)p-value
Cytidine (400 μM)+88%<0.01
This compound (400 μM)+62%<0.05
Data adapted from Cansev et al. (2008).[10] Rat striatal slices were perfused for 2 hours.

Key Experimental Protocols

The findings described above are based on well-established preclinical models. Below are detailed methodologies for key experimental approaches used to investigate this compound's role in synaptic plasticity.

In Vivo Animal Studies (Gerbil Model)
  • Objective: To assess the effects of oral administration of UMP, DHA, and choline on brain phospholipid levels, synaptic protein expression, and dendritic spine density.[13][14]

  • Animal Model: Adult Mongolian gerbils are often used due to their robust cerebral responses to dietary manipulations.

  • Dietary Intervention: Animals are divided into groups and fed specific diets for a period of 4-6 weeks:

    • Control Group: Standard laboratory chow.

    • DHA Group: Standard chow with daily gavage of DHA (e.g., 300 mg/kg).

    • UMP+DHA Group: Chow supplemented with UMP (e.g., 0.5%) and daily gavage of DHA. Choline is typically included in the diet.[13]

  • Tissue Analysis:

    • Phospholipid Measurement: Following the intervention period, brains are harvested. Lipids are extracted from brain homogenates using the Folch method (chloroform/methanol). Individual phospholipids (PC, PE, PS, PI) are separated and quantified using high-performance liquid chromatography (HPLC).[5]

    • Synaptic Protein Analysis: Brain regions (e.g., hippocampus, cortex) are dissected. Protein levels of presynaptic (e.g., synapsin-1, syntaxin-3) and postsynaptic (e.g., PSD-95) markers are measured by Western blotting.[16]

  • Morphological Analysis:

    • Golgi Staining: To visualize dendritic spines, animals are perfused, and brains are processed using the Golgi-Cox staining method.

    • Quantification: Pyramidal neurons in the hippocampus (e.g., CA1 region) are imaged under high magnification. The number of dendritic spines per unit length of dendrite is counted to determine spine density.[14]

Experimental_Workflow cluster_analysis Downstream Analysis start Animal Acclimatization (e.g., Adult Gerbils) diet Dietary Intervention (4-6 weeks) start->diet groups Control Diet UMP + DHA Diet diet->groups euth Euthanasia & Brain Harvest groups->euth biochem Biochemical Analysis (HPLC, Western Blot) euth->biochem morph Morphological Analysis (Golgi Staining) euth->morph data Data Quantification & Statistical Analysis biochem->data morph->data

Caption: Generalized Workflow for In Vivo this compound Supplementation Studies.
In Vitro Neurite Outgrowth Assay (PC-12 Cell Model)

  • Objective: To determine the direct effect of this compound and its nucleotides on neuronal differentiation and neurite formation.[5][15]

  • Cell Line: PC-12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF).

  • Protocol:

    • Plating: PC-12 cells are plated on collagen-coated dishes.

    • Differentiation: Cells are first treated with a low concentration of NGF to induce a basal level of differentiation.

    • Treatment: The differentiated cells are then exposed to various concentrations of this compound or UTP for 2-4 days. Control groups receive vehicle only. To test for receptor-mediated effects, specific P2Y receptor antagonists (e.g., suramin) can be co-administered.

    • Imaging: Cells are fixed and imaged using phase-contrast microscopy.

    • Quantification: The percentage of cells bearing neurites (defined as a process at least twice the length of the cell body diameter) is determined. The number of neurites per cell and the degree of branching are also quantified.[5]

    • Protein Analysis: Cell lysates can be collected to measure levels of neurite-associated proteins (e.g., neurofilament-M, neurofilament-70) via Western blotting.[16]

Impact on Synaptic Structure and Long-Term Potentiation (LTP)

The biochemical changes induced by this compound translate into tangible effects on the structure and function of synapses.

  • Dendritic Spine Formation: As quantified in animal studies, supplementation with this compound and DHA leads to a significant increase in the density of dendritic spines on hippocampal neurons.[5][14] This structural change expands the capacity for synaptic connections.

  • Neurite Outgrowth: In vitro studies have consistently shown that this compound, acting through P2Y receptors, promotes the growth and branching of neurites.[5][8] This is a critical step in forming the initial connections that can later mature into synapses.

  • Long-Term Potentiation (LTP): While direct studies on this compound's effect on LTP are less common, its known mechanisms strongly suggest a supportive role. LTP, a persistent strengthening of synapses, is heavily dependent on the synthesis of new proteins and modifications to the synapse structure.[17] By providing the necessary membrane precursors and activating growth-promoting pathways, this compound likely facilitates the structural changes required to sustain LTP. Furthermore, UTP has been implicated in the presynaptic induction of LTP.[14]

Implications for Research and Drug Development

The robust preclinical evidence supporting this compound's role in synaptogenesis has significant implications for therapeutic strategies targeting cognitive decline and neurodegenerative diseases.

  • Neurodegenerative Disorders: Conditions like Alzheimer's disease are characterized by significant synaptic loss.[16] A therapeutic approach that combines this compound with DHA and choline could potentially slow cognitive decline by supporting the formation of new synapses to compensate for this loss.[5][6] Clinical trials with a multinutrient combination containing this compound have shown some positive effects on memory and brain connectivity in patients with early Alzheimer's disease.[5][6]

  • Cognitive Enhancement: this compound's ability to enhance the structural basis of memory makes it a compound of interest for cognitive enhancement in healthy individuals.[18][19] By supporting synaptic plasticity, it may improve learning, memory retention, and overall mental performance.[20]

  • Future Research Directions: Further research is needed to fully elucidate the downstream targets of P2Y receptor activation in neurons. Additionally, clinical studies are required to determine optimal dosing and the long-term efficacy and safety of this compound supplementation for various neurological conditions. The synergistic effects with other nutrients like B vitamins, which act as co-factors in related metabolic pathways, also warrant further investigation.[15]

Conclusion

This compound is a potent modulator of synaptic plasticity, acting through a dual mechanism: providing essential precursors for synaptic membrane synthesis and activating P2Y receptor signaling to promote neuronal growth. The convergence of these pathways results in increased dendritic spine density and neurite outgrowth, the structural hallmarks of enhanced synaptic connectivity. The quantitative data from preclinical models provides strong evidence for these effects, particularly when this compound is combined with DHA and choline. These findings establish a solid foundation for the continued investigation of this compound-based therapeutic strategies for neurodegenerative diseases and cognitive disorders.

References

Uridine's Influence on Neuronal Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Uridine (B1682114), a fundamental pyrimidine (B1678525) nucleoside, is increasingly recognized for its significant role in central nervous system (CNS) physiology and its potential as a therapeutic agent in neurology.[1] While traditionally known as a building block for RNA, emerging evidence highlights its multifaceted impact on neuronal signaling, synaptic plasticity, and neurotransmitter modulation.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on neuronal function, offering a valuable resource for researchers, scientists, and professionals in drug development.

Core Mechanisms of this compound in Neuronal Signaling

This compound's influence on neuronal signaling is primarily mediated through two interconnected pathways: its role as a precursor in the synthesis of membrane phospholipids (B1166683) via the Kennedy pathway and its function as a signaling molecule through the activation of P2Y2 purinergic receptors.

The Kennedy Pathway: Building Blocks for Neuronal Membranes

This compound is a critical precursor for the synthesis of phosphatidylcholine (PC) and other phospholipids that are essential components of neuronal membranes.[4][5] It readily crosses the blood-brain barrier and is taken up by neurons, where it is converted into this compound triphosphate (UTP) and subsequently cytidine (B196190) triphosphate (CTP).[4][6] CTP is a rate-limiting substrate for the Kennedy pathway, which synthesizes PC from choline (B1196258).[5][7] By increasing the availability of CTP, this compound supplementation can enhance the synthesis of neuronal membranes, a process vital for synaptogenesis, neurite outgrowth, and overall neuronal health.[5][8]

The increased synthesis of phospholipids directly impacts the structural integrity and function of synapses. Studies have shown that administration of this compound, often in combination with choline and the omega-3 fatty acid docosahexaenoic acid (DHA), leads to a significant increase in the amount of synaptic membrane and the density of dendritic spines, the primary sites of excitatory synapses.[5]

Kennedy_Pathway cluster_blood Blood Uridine_blood This compound This compound This compound Uridine_blood->this compound Transport Choline_blood Choline Choline Choline Choline_blood->Choline Transport DHA_blood DHA DAG DAG DHA_blood->DAG Metabolism

Table 1: Quantitative Effects of this compound Supplementation on Brain Phospholipids

Treatment GroupBrain Phosphatidylcholine (PC) IncreaseBrain Phosphatidylethanolamine (PE) IncreaseBrain Phosphatidylinositol (PI) IncreaseReference
UMP (4 weeks)13%29%48%[9]
DHA (4 weeks)22%20%52%[9]
UMP + DHA (1 week)21%--[9]
UMP + DHA (3 weeks)21-48% (across all phospholipids)21-48% (across all phospholipids)21-48% (across all phospholipids)[9]
UMP + Choline + DHASignificant increases in total brain phospholipids--[10][11]

UMP: this compound Monophosphate; DHA: Docosahexaenoic Acid

P2Y2 Receptor-Mediated Signaling

Beyond its metabolic role, this compound, primarily in the form of UTP, acts as an extracellular signaling molecule by activating the G-protein coupled P2Y2 receptor.[12][13] P2Y2 receptors are expressed in various brain cells, including neurons and glia.[14] Activation of P2Y2 receptors by UTP initiates a cascade of downstream signaling events that play a crucial role in neuronal growth, differentiation, and function.[2][12]

Upon binding of UTP, the P2Y2 receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This signaling cascade can then lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is known to be involved in promoting neurite outgrowth and synaptic plasticity.[13][15][16]

P2Y2_Signaling UTP This compound Triphosphate (UTP) P2Y2R P2Y2 Receptor UTP->P2Y2R binds Gq Gq Protein P2Y2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC co-activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK activates Neuronal_Effects Neurite Outgrowth Synaptic Plasticity MAPK_ERK->Neuronal_Effects promotes

Impact on Neuronal Signaling and Neurotransmission

The dual mechanisms of this compound action converge to produce significant effects on synaptic plasticity and the function of key neurotransmitter systems.

Enhancement of Synaptic Plasticity and Neurite Outgrowth

By providing the building blocks for synaptic membranes and activating signaling pathways that promote neuronal growth, this compound contributes to enhanced synaptic plasticity.[1][3] Studies in animal models have demonstrated that supplementation with this compound and other phosphatide precursors leads to an increase in the number of dendritic spines, which is correlated with improved learning and memory.[5][11] Furthermore, in cell culture models, this compound has been shown to promote neurite outgrowth, the process by which neurons form new connections.[17]

Modulation of Neurotransmitter Systems

This compound has been shown to modulate the release of several key neurotransmitters, including dopamine (B1211576) and acetylcholine (B1216132), which are critical for cognitive function, mood, and motivation.[2][18][19]

  • Dopaminergic System: this compound supplementation has been found to increase the potassium-evoked release of dopamine in the striatum of aged rats.[17] It is also suggested that this compound may regulate dopamine receptor expression.[18] This modulation of the dopaminergic system may contribute to the mood-enhancing and motivating effects reported with this compound supplementation.[2][20]

  • Cholinergic System: this compound administration can increase the levels and release of acetylcholine in the striatum.[19] This is thought to occur, in part, because the newly synthesized phosphatidylcholine can serve as a source of choline for acetylcholine synthesis.[19] Enhanced cholinergic neurotransmission is a key target for therapies aimed at improving memory and cognitive function.[19]

Table 2: Quantitative Effects of this compound on Neurotransmitter Levels

TreatmentBrain RegionNeurotransmitter ChangeMagnitude of ChangeReference
UMP (0.5%, 1 week)Striatum (Aged Rats)Increased basal AcetylcholineFrom 81 to 137 fmol/min[21]
UMP (0.5%, 1 week) + AtropineStriatum (Aged Rats)Amplified Atropine-induced Acetylcholine releaseFrom 386 to 680 fmol/min[21]
Cytidine (400 µM)Striatal SlicesIncreased CDP-Choline89% increase[22]
This compound (400 µM)Striatal SlicesIncreased CDP-Choline61% increase[22]
This compound Pre-treatmentMouse Corpus StriatumReversed Pilocarpine-induced increase in Dopamine releaseDose-dependent reversal[18]

Key Experimental Protocols

Protocol 1: In Vivo Microdialysis for Acetylcholine Measurement in Rat Striatum

This protocol outlines the methodology for measuring extracellular acetylcholine levels in the striatum of anesthetized rats in response to pharmacological agents.

1. Materials and Reagents:

  • Microdialysis probes (e.g., 2 mm membrane length)

  • Guide cannula

  • Syringe pump and refrigerated fraction collector

  • HPLC with electrochemical detection (HPLC-ECD) system

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

  • Acetylcholinesterase (AChE) inhibitor (e.g., 0.1 µM neostigmine)

  • Anesthetic agent (e.g., isoflurane)

2. Procedure:

  • Animal Preparation and Surgery: Anesthetize adult male rats and place them in a stereotaxic apparatus. Implant a guide cannula targeted to the striatum. Allow for a recovery period of at least one week.[4]

  • Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF containing an AChE inhibitor at a flow rate of 1-2 µL/min.[4]

  • Equilibration and Baseline Collection: Allow the system to equilibrate for 60-90 minutes. Collect at least three to four baseline dialysate samples every 20-30 minutes into vials in a refrigerated fraction collector.[4]

  • Drug Administration: Administer the test compound (e.g., this compound) via the desired route.

  • Post-Administration Sample Collection: Continue collecting dialysate samples for a designated period (e.g., 3-4 hours).

  • Acetylcholine Analysis: Analyze the acetylcholine concentration in the dialysate samples using an HPLC-ECD system.[4]

  • Probe Placement Verification: At the end of the experiment, euthanize the animal and histologically verify the correct placement of the microdialysis probe.[4]

Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Recovery Period (≥ 1 week) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF + AChE Inhibitor (1-2 µL/min) probe_insertion->perfusion equilibration Equilibration (60-90 min) perfusion->equilibration baseline Collect Baseline Samples (3-4 fractions) equilibration->baseline drug_admin Administer this compound baseline->drug_admin post_drug_collection Collect Post-Administration Samples drug_admin->post_drug_collection analysis Analyze ACh Levels (HPLC-ECD) post_drug_collection->analysis verification Histological Verification of Probe Placement analysis->verification end End verification->end

Protocol 2: Golgi Staining for Dendritic Spine Analysis in Rodent Hippocampus

This protocol provides a step-by-step guide for Golgi-Cox staining to visualize and quantify dendritic spines in the hippocampus.

1. Materials and Reagents:

  • Golgi-Cox staining kit (containing solutions A, B, and C)

  • Cryostat

  • Gelatin-coated microscope slides

  • Staining jars

  • Ethanol (B145695) (various concentrations), Xylene

  • Mounting medium

  • Light microscope with an oil-immersion objective (1000x magnification)

  • Image analysis software

2. Procedure:

  • Tissue Preparation and Impregnation: Euthanize the animal and rapidly dissect the brain. Immerse the brain hemispheres in the Golgi-Cox solution (a mixture of solutions A and B) and store in the dark at room temperature for 14 days, changing the solution after the first 24 hours.[12][20]

  • Cryoprotection: Transfer the impregnated brains into a cryoprotectant solution (solution C) and store at 4°C for 48-72 hours.[20]

  • Sectioning: Section the brains into 100-200 µm thick coronal sections using a cryostat. Mount the sections onto gelatin-coated slides.[19][20]

  • Staining and Dehydration: Air-dry the sections. Place the slides in distilled water, followed by the impregnation staining solution for 10 minutes. Dehydrate the sections through a series of increasing ethanol concentrations (e.g., 50%, 75%, 95%, 100%) and then clear with xylene.[20]

  • Coverslipping: Mount a coverslip onto each slide using a mounting medium. Allow the slides to dry for at least three weeks before analysis.[19]

  • Dendritic Spine Quantification: Using a light microscope at 1000x magnification, identify well-impregnated pyramidal neurons in the CA1 region of the hippocampus. For each selected neuron, count the number of spines along a defined length of a secondary or tertiary dendrite. Calculate the spine density as the number of spines per 10 µm of dendrite length using image analysis software.[20]

Protocol 3: Quantification of Synaptic Proteins by Western Blotting

This protocol describes the general procedure for quantifying changes in the expression levels of specific synaptic proteins in brain tissue following this compound treatment.

1. Materials and Reagents:

  • Brain tissue homogenates

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Electroblotting apparatus and transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against synaptic proteins of interest (e.g., synaptophysin, PSD-95) and a loading control (e.g., β-actin, GAPDH)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

  • Densitometry software

2. Procedure:

  • Protein Extraction and Quantification: Homogenize brain tissue samples in protein extraction buffer. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Electrotransfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Use densitometry software to quantify the band intensity for the protein of interest and the loading control in each lane.

  • Data Analysis: Normalize the band intensity of the target protein to the intensity of the loading control for each sample. Calculate the relative protein expression levels between different treatment groups.

This compound is a pleiotropic molecule that exerts a profound influence on neuronal signaling through its integral roles in both the synthesis of neuronal membranes and the activation of specific cell surface receptors. The enhancement of phospholipid synthesis via the Kennedy pathway provides the structural basis for synaptogenesis and neuronal repair, while the activation of P2Y2 receptors triggers signaling cascades that promote neuronal growth and plasticity. These actions translate into tangible effects on neurotransmitter systems, particularly the dopaminergic and cholinergic pathways, which are fundamental to higher cognitive functions. The comprehensive understanding of these mechanisms, supported by robust experimental methodologies, positions this compound as a compelling candidate for further investigation in the development of novel therapeutic strategies for a range of neurological and cognitive disorders.

References

The Therapeutic Potential of Uridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Uridine (B1682114), a pyrimidine (B1678525) nucleoside, is a fundamental building block for RNA and plays a crucial role in a wide array of physiological processes. Emerging research has illuminated its significant therapeutic potential across a spectrum of diseases, from neurodegenerative disorders to mitochondrial dysfunction and metabolic diseases. This in-depth technical guide synthesizes the current scientific understanding of this compound's mechanisms of action, summarizes key preclinical and clinical findings, and provides detailed insights into the experimental methodologies and signaling pathways underpinning its therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of this promising therapeutic agent.

Core Mechanisms of Action

This compound exerts its therapeutic effects through several key mechanisms:

  • Precursor for Phospholipid Synthesis: this compound is a critical precursor for the synthesis of phosphatidylcholine (PC), a major component of neuronal membranes. By increasing the availability of cytidine (B196190) diphosphate-choline (CDP-choline), a key intermediate in PC synthesis, this compound promotes synaptogenesis and enhances neuronal plasticity.[1][2] This is particularly relevant in neurodegenerative conditions like Alzheimer's disease, where synaptic loss is a key pathological feature.[2][3]

  • P2Y Receptor Agonism: this compound and its phosphorylated derivatives, such as this compound triphosphate (UTP) and this compound diphosphate (B83284) (UDP), act as agonists for P2Y purinergic receptors.[4] Activation of these G protein-coupled receptors triggers various downstream signaling cascades that influence cellular proliferation, migration, and survival.[4]

  • Mitochondrial Function and Energy Metabolism: this compound plays a vital role in mitochondrial health. It can ameliorate mitochondrial toxicity induced by certain drugs and improve mitochondrial function in models of mitochondrial diseases.[5] this compound contributes to cellular energy metabolism by participating in glycolysis and the synthesis of glycogen.[6]

  • Neurotransmitter System Modulation: this compound supplementation has been shown to increase the release of neurotransmitters such as acetylcholine (B1216132) and dopamine, which are crucial for cognitive functions like learning and memory.[7]

Data Presentation: Quantitative Findings from Preclinical and Clinical Studies

The following tables summarize key quantitative data from in vitro, animal, and human studies investigating the therapeutic effects of this compound.

Table 1: In Vitro Studies on this compound's Effects

Cell LineThis compound ConcentrationDurationKey Quantitative FindingsReference
L929 Murine Fibroblasts1, 10, 100 µM24, 48, 72 hoursSignificant increase in cell viability at 10 µM and 100 µM after 48 and 72 hours.[8][8]
HT22, BV2, PC12 Cells20, 30, 40, 50, 60 µmol/L24 hoursDose-dependent increase in cell viability in a D-galactose-induced aging model, with the high-dose group restoring viability to 80%.[9][9]
Human Macrophages125 ng/mL and 500 ng/mL (of IVT-mRNA with this compound modifications)6 and 24 hours5-methoxy-uridine modification led to up to 4-fold increased transgene expression and reduced inflammatory responses.[10][10]

Table 2: Animal Studies on this compound's Efficacy

Animal ModelThis compound DosageDurationKey Quantitative FindingsReference
Gerbils0.5% UMP in diet, 300 mg/kg/day DHA4 weeksCo-administration of UMP and DHA significantly improved performance in maze tests, with the largest decreases in errors.[1][1]
Duchenne Muscular Dystrophy (mdx) Mice30 mg/kg/day, i.p.28 daysReduced fibrosis in skeletal muscles; restored transport of potassium ions and reduced reactive oxygen species in mitochondria.[11][12][11][12]
C57BL/6J Mice (Chronic Administration)Not specifiedLong-termInduced systemic glucose intolerance and severe liver lipid accumulation.[13][13]
Rats with Hyperthyroidism30 mg/kg, i.p.Not specifiedDecreased the rate of H2O2 production in liver mitochondria by 1.7 times compared to the hyperthyroid group.[6][6]

Table 3: Human Clinical Studies on this compound

Study PopulationThis compound Formulation/DosageDurationKey Quantitative FindingsReference
Healthy Volunteers (n=16)CDP-choline (increases brain this compound)Not specifiedAffected phospholipid membrane turnover.[3][3]
Individuals with Mild Cognitive Impairment (MCI)Multinutrient with this compound, choline, and DHANot specifiedMCI subjects had significantly lower blood (3.64 vs 4.08) and CSF (2.90 vs 3.07) this compound levels than controls.[3][3]
Healthy Adult Males2g/day7 daysHypothesized to increase brain GABA and ß-NTP levels.[14][14]
Patients with Acute Myeloid Leukemia (AML)N/A (serum levels measured)N/AHigh serum pseudothis compound (B1679824) (a this compound isomer) levels independently predicted poor survival.[15][15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's therapeutic potential.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation and viability of cells in culture.

Protocol:

  • Cell Seeding: Seed cells (e.g., L929 murine fibroblasts, HT22, BV2, PC12) into 96-well plates at a density of 1 x 104 cells/mL (100 µL per well).[9][16] Incubate in a 5% CO2 incubator at 37°C until cells adhere.[16]

  • This compound Treatment: Prepare different concentrations of this compound (e.g., 1, 10, 100 µM or 20, 30, 40, 50, 60 µmol/L) in the appropriate cell culture medium.[8][9] Remove the existing medium from the wells and add 100 µL of the this compound-containing medium. Include a control group with medium only.

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).[8][16]

  • MTT Addition: After incubation, discard the culture medium and add 100 µL of 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[16]

  • Formazan (B1609692) Solubilization: Incubate for an appropriate time to allow for the formation of formazan crystals. Then, add a solubilizing agent (e.g., DMSO) to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using an ELISA reader.[16] Cell viability is calculated relative to the control group.

Animal Model of Duchenne Muscular Dystrophy

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of Duchenne Muscular Dystrophy (mdx mice).

Protocol:

  • Animal Model: Use dystrophin-deficient mdx mice.[11]

  • This compound Administration: Administer this compound intraperitoneally (i.p.) at a dose of 30 mg/kg/day for 28 consecutive days.[11][12]

  • Outcome Measures:

    • Histological Analysis: At the end of the treatment period, sacrifice the animals and collect skeletal muscle tissue. Perform histological staining (e.g., Masson's trichrome) to assess fibrosis.[11]

    • Mitochondrial Function: Isolate mitochondria from skeletal muscle tissue. Measure parameters such as reactive oxygen species (ROS) production and potassium ion transport using standard biochemical assays.[11][12]

    • Gene Expression Analysis: Extract RNA from skeletal muscle tissue and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes related to mitochondrial dynamics and mitophagy (e.g., Drp1, Parkin).[12]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound.

Uridine_Phosphatidylcholine_Synthesis This compound This compound UTP This compound Triphosphate (UTP) This compound->UTP Phosphorylation CTP Cytidine Triphosphate (CTP) UTP->CTP CDP_Choline CDP-Choline CTP->CDP_Choline Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (PC) CDP_Choline->PC DAG Diacylglycerol (DAG) DAG->PC Cholinephosphotransferase Neuronal_Membrane Neuronal Membrane Synthesis PC->Neuronal_Membrane Synaptogenesis Synaptogenesis Neuronal_Membrane->Synaptogenesis

Caption: this compound's role in the Kennedy pathway for phosphatidylcholine synthesis.

P2Y_Receptor_Signaling cluster_membrane Cell Membrane Uridine_Derivatives This compound/UTP/UDP P2Y_Receptor P2Y Receptor Uridine_Derivatives->P2Y_Receptor G_Protein G Protein (Gq/11) P2Y_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling (e.g., MAP Kinase) Ca_release->Downstream PKC->Downstream Cellular_Response Cellular Responses (Proliferation, Migration) Downstream->Cellular_Response

Caption: this compound-mediated P2Y receptor signaling pathway.

Conclusion

The body of evidence strongly suggests that this compound holds significant therapeutic promise for a variety of conditions, particularly those involving neurological and mitochondrial health. Its multifaceted mechanisms of action, including its roles in membrane synthesis, purinergic signaling, and energy metabolism, provide a solid foundation for its continued investigation and development as a therapeutic agent. This technical guide provides a comprehensive resource for researchers in the field, summarizing key data, outlining experimental approaches, and visualizing the underlying molecular pathways. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the clinical utility of this compound and its derivatives in various disease contexts.

References

Preliminary Studies on Uridine and Cognitive Function: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114), a pyrimidine (B1678525) nucleoside, is a fundamental building block for RNA and a key precursor in the synthesis of brain phospholipids (B1166683), which are essential components of neuronal membranes.[1][2] Emerging preclinical and clinical evidence suggests that this compound supplementation, often in combination with other nutrients like docosahexaenoic acid (DHA) and choline, may support cognitive function by promoting synapse formation and enhancing synaptic plasticity.[3][4] This technical whitepaper provides an in-depth review of the preliminary studies on this compound and its effects on cognitive function. It summarizes quantitative data from key experiments, details experimental protocols, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound for cognitive enhancement and in the context of neurodegenerative diseases.

Introduction

The brain's capacity for learning and memory is intrinsically linked to the formation and function of synapses. A decline in synaptic density is a hallmark of cognitive aging and neurodegenerative diseases such as Alzheimer's disease.[5] Consequently, strategies aimed at preserving or enhancing synaptic integrity are of significant interest in the development of novel therapeutics for cognitive impairment.

This compound has emerged as a promising agent in this regard due to its central role in the biosynthesis of phosphatidylcholine (PC), a major phospholipid in neuronal membranes, via the Kennedy pathway.[6][7] Exogenous this compound can cross the blood-brain barrier and is converted to this compound triphosphate (UTP) and subsequently cytidine (B196190) triphosphate (CTP), a rate-limiting precursor for PC synthesis.[2][8] Furthermore, UTP can act as an extracellular signaling molecule by activating P2Y receptors, which are implicated in neurite outgrowth and synaptic protein synthesis.[6][9]

This whitepaper will delve into the foundational studies that have explored the effects of this compound on cognitive function, with a focus on the quantitative outcomes, experimental designs, and underlying molecular mechanisms.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from preclinical and clinical investigations into the effects of this compound supplementation on cognitive and neurobiological parameters.

Table 1: Summary of Preclinical (Animal) Studies
Study ReferenceAnimal ModelInterventionDurationKey Quantitative Findings
Holguin et al., 2008Gerbils0.5% this compound monophosphate (UMP) in diet + 0.1% Choline + 300 mg/kg/day DHA4 weeks- Significant improvement in performance on the four-arm radial maze, T-maze, and Y-maze tests (p<0.001 for all three compounds).[4]
Wurtman et al., 2006GerbilsUMP + Choline + DHA4 weeks- 45% increase in brain phosphatidylcholine.[10]- 39-74% increase in other brain phosphatides.[10]- 41% increase in the vesicular protein Synapsin-1.[10]- 38% increase in the postsynaptic protein PSD-95.[10]
Sakamoto et al., 2007RatsThis compoundNot specified- Increase in the number of dendritic spines in the brain.[11]
Cansev et al., 2005GerbilsOral UMPSingle dose- Sequential increases in blood and brain this compound, followed by increases in brain UTP, CTP, and CDP-choline.[10]
Teather and Wurtman, 2006Impoverished RatsChronic UMPNot specified- Improved test scores on the Morris water maze (MWM) task.[12]
Grieb et al., 2019Sleep-deprived Rats1 mmol/kg this compound intraperitoneally5 days- Prevention of REM sleep deprivation-induced deficits in learning and memory.[13]- Prevention of decreases in hippocampal tCaMKII and pCREB ratios.[13]
Table 2: Summary of Clinical (Human) Studies
Study ReferenceParticipant PopulationInterventionDurationKey Quantitative Findings
Scheltens et al., 2012259 patients with mild Alzheimer's DiseaseSouvenaid (containing choline, this compound, and DHA)6 months- Continued improvement in verbal-memory performance over 6 months, whereas the placebo group deteriorated after 3 months.[5]
Scheltens et al., 2008225 patients with mild Alzheimer's DiseaseSouvenaid3 months- 40% of patients who consumed the drink improved in a test of verbal memory, compared to 24% of patients who received the control drink.[5]
Cansev et al., 2008Healthy male volunteersThis compound1 week- Significant increase in total phosphomonoesters (PME) and phosphoethanolamine (PEtn) in the brain, as measured by 31P-MRS.[14]
Silveri et al., 2011Healthy adult women (40-60 years old)250 mg or 500 mg of Citicoline (CDP-Choline)28 days- Significant improvement in cognition for both dosage groups.[15]

Experimental Protocols

Preclinical Study: Holguin et al., 2008
  • Title: Dietary this compound enhances the improvement in learning and memory produced by administering DHA to gerbils.[4]

  • Subjects: Normal adult gerbils.[4]

  • Intervention:

    • Animals were divided into groups receiving:

      • Control diet.

      • Diet supplemented with 0.5% this compound monophosphate (UMP) and 0.1% choline.

      • Diet supplemented with 300 mg/kg/day of docosahexaenoic acid (DHA) by gavage.

      • A combination of all three supplements.[4]

  • Duration: 4 weeks, followed by a period of behavioral training and testing.[4]

  • Cognitive Assessment:

    • Four-arm radial maze: To assess spatial learning and memory.

    • T-maze: To evaluate spatial working memory.

    • Y-maze: To measure spatial recognition memory.[4]

  • Biochemical Analysis: Brain tissue was analyzed for levels of phospholipids.[4]

Clinical Study: Scheltens et al., 2012
  • Title: A nutrient combination that can affect synapse formation.[6]

  • Subjects: 259 patients with a diagnosis of mild Alzheimer's disease.[5]

  • Intervention:

    • Participants were randomly assigned to receive either:

      • Souvenaid: A nutritional drink containing a mixture of choline, this compound, and DHA.[5]

      • A control beverage (placebo).[5]

  • Duration: 6 months.[5]

  • Cognitive Assessment:

    • A comprehensive battery of neuropsychological tests was used to assess various cognitive domains, with a primary focus on verbal memory.[5]

  • Neurophysiological Assessment:

    • Electroencephalography (EEG) was used to measure changes in brain activity patterns, reflecting synaptic function.[5]

Signaling Pathways and Experimental Workflows

Kennedy Pathway for Phosphatidylcholine Synthesis

The Kennedy pathway, also known as the CDP-choline pathway, is the primary mechanism for the synthesis of phosphatidylcholine in the brain. This compound plays a crucial role as a precursor for CTP, a key substrate in this pathway.

Kennedy_Pathway cluster_blood Bloodstream cluster_neuron Neuron Uridine_blood This compound This compound This compound Uridine_blood->this compound Transport Choline_blood Choline Choline Choline Choline_blood->Choline Transport DHA_blood DHA DHA DHA DHA_blood->DHA Transport UTP UTP This compound->UTP This compound Kinase CTP CTP UTP->CTP CTP Synthase CDP_Choline CDP-Choline CTP->CDP_Choline CTP:phosphocholine cytidylyltransferase Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Phosphocholine->CDP_Choline PC Phosphatidylcholine (PC) CDP_Choline->PC CDP-choline:1,2-diacylglycerol cholinephosphotransferase DAG Diacylglycerol (DAG) DHA->DAG DAG->PC

Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.

UTP-Mediated P2Y Receptor Signaling

Extracellular UTP, derived from intracellular this compound, can activate P2Y receptors on the neuronal surface. This G-protein coupled receptor signaling cascade is involved in promoting neurite outgrowth and the synthesis of synaptic proteins.

P2Y_Signaling UTP UTP (extracellular) P2Y_Receptor P2Y Receptor UTP->P2Y_Receptor PLC Phospholipase C (PLC) P2Y_Receptor->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 into DAG DAG PLC->DAG cleaves PIP2 into PIP2 PIP2 Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Downstream_Signaling Downstream Signaling Cascades Ca_release->Downstream_Signaling PKC->Downstream_Signaling Neurite_Outgrowth Neurite Outgrowth Downstream_Signaling->Neurite_Outgrowth Synaptic_Protein_Synthesis Synaptic Protein Synthesis Downstream_Signaling->Synaptic_Protein_Synthesis

Caption: UTP-Mediated P2Y Receptor Signaling Pathway.

Generalized Experimental Workflow for a this compound Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial investigating the effects of this compound on cognitive function.

Clinical_Trial_Workflow Recruitment Participant Recruitment (e.g., Mild Cognitive Impairment) Screening Screening & Baseline Assessment (Cognitive Tests, Biomarkers) Recruitment->Screening Randomization Randomization Screening->Randomization Intervention_Group Intervention Group (this compound Supplementation) Randomization->Intervention_Group Arm 1 Placebo_Group Placebo Group (Control) Randomization->Placebo_Group Arm 2 Follow_up Follow-up Assessments (e.g., 3, 6, 12 months) Intervention_Group->Follow_up Placebo_Group->Follow_up Data_Analysis Data Analysis (Statistical Comparison) Follow_up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Generalized Clinical Trial Workflow.

Discussion and Future Directions

The preliminary evidence from both preclinical and clinical studies suggests that this compound holds promise as a therapeutic agent for supporting cognitive function. The mechanisms of action, centered on the synthesis of essential neuronal membrane components and the activation of signaling pathways involved in neuronal plasticity, are well-supported by the available data.[6][9]

However, several key areas require further investigation. The optimal dosage of this compound, both as a standalone supplement and in combination with other nutrients, needs to be determined through rigorous dose-ranging studies. The long-term safety and efficacy of this compound supplementation also warrant further evaluation in larger and more diverse patient populations.

Future research should also focus on identifying specific patient populations who are most likely to benefit from this compound supplementation. This may involve the use of biomarkers to identify individuals with deficiencies in the precursors for phospholipid synthesis or with early signs of synaptic dysfunction.

Conclusion

This compound is a key nutrient that plays a vital role in the structural and functional integrity of the brain. The preliminary studies reviewed in this whitepaper provide a strong rationale for its further investigation as a potential therapeutic for cognitive enhancement and the treatment of neurodegenerative disorders. The quantitative data, while promising, underscores the need for continued research to fully elucidate the clinical potential of this compound. The detailed experimental protocols and signaling pathways presented herein offer a foundational resource for scientists and researchers dedicated to advancing our understanding of this important molecule.

References

Uridine's Complex Relationship with Purinergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular uridine (B1682114) and its phosphorylated derivatives, this compound triphosphate (UTP) and this compound diphosphate (B83284) (UDP), are key signaling molecules that modulate a wide array of physiological and pathological processes through their interaction with a specific class of purinergic receptors. This technical guide provides an in-depth exploration of the intricate relationship between this compound-based ligands and P2Y purinergic receptors, offering a comprehensive resource for researchers and drug development professionals. This document details the receptor subtypes involved, the nature of these interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these complex pathways.

This compound Nucleotides as Ligands for P2Y Receptors

This compound itself does not directly bind to purinergic receptors. Instead, it serves as a precursor for the endogenous synthesis of UTP and UDP, which are the active ligands for several subtypes of the P2Y family of G protein-coupled receptors (GPCRs).[1] The specificity of these interactions is a critical determinant of the cellular response.

  • This compound Triphosphate (UTP) is a potent agonist for the P2Y2 and P2Y4 receptors .[2][3][4]

  • This compound Diphosphate (UDP) selectively activates the P2Y6 and P2Y14 receptors .[2][4][5]

  • UDP-sugars , such as UDP-glucose, are the primary endogenous agonists for the P2Y14 receptor .[6][7][8]

The activation of these receptors initiates a cascade of intracellular events that are fundamental to cellular communication and function.

Quantitative Analysis of this compound Nucleotide-P2Y Receptor Interactions

The affinity and potency of this compound nucleotides and their analogs at P2Y receptors have been quantified through various in vitro assays. This data is crucial for understanding the pharmacological profile of these interactions and for the development of selective therapeutic agents.

Table 1: Agonist Potency (EC50) at this compound-Sensitive P2Y Receptors
ReceptorAgonistSpeciesEC50 ValueAssay TypeReference(s)
P2Y2 UTPHuman~0.5–3 µMCalcium Mobilization[3]
ATPHuman~0.5–3 µMCalcium Mobilization[3][9]
P2Y4 UTPHuman73 nMPLC Activation[3]
P2Y6 UDPHuman300 nMNot Specified[10]
P2Y14 UDP-glucoseHuman82 nMcAMP Inhibition[6][7]
UDPHuman29-74 nMcAMP Inhibition[11]
UDPRat0.35 µMPhosphoinositide Hydrolysis[12][13]
MRS2690Rat538 nMCalcium Mobilization[2]
UDP-glucoseRat5980 nMCalcium Mobilization[2]
Table 2: Antagonist Potency (IC50/Ki/pKB) at this compound-Sensitive P2Y Receptors
ReceptorAntagonistSpeciesIC50/Ki/pKB ValueAssay TypeReference(s)
P2Y6 MRS2578Human37 nM (IC50)Not Specified[10][14][15]
MRS2578Rat98 nM (IC50)Not Specified[10][14]
P2Y14 UDPHuman7.28 (pKB)Phosphoinositide Hydrolysis[12][13]
PPTNHuman434 pM (KB)Not Specified[5]

Signaling Pathways Activated by this compound Nucleotides

The interaction of this compound nucleotides with their cognate P2Y receptors triggers distinct downstream signaling pathways, largely dependent on the G protein to which the receptor is coupled.

Gq-Coupled P2Y Receptors: P2Y2, P2Y4, and P2Y6

The P2Y2, P2Y4, and P2Y6 receptors primarily couple to Gq/11 proteins.[4][16] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is pivotal in regulating a multitude of cellular processes, including cell proliferation, secretion, and smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol UTP_UDP UTP / UDP P2Y_Gq P2Y2 / P2Y4 / P2Y6 Receptor UTP_UDP->P2Y_Gq Gq Gq P2Y_Gq->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Gq-coupled P2Y receptor signaling pathway.

Gi-Coupled P2Y Receptor: P2Y14

The P2Y14 receptor is coupled to Gi/o proteins.[7][16] Activation of the P2Y14 receptor by UDP or UDP-sugars leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is important in modulating immune responses and neurotransmission.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol UDP_Sugar UDP / UDP-Sugars P2Y14 P2Y14 Receptor UDP_Sugar->P2Y14 Gi Gi P2Y14->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response

Figure 2: Gi-coupled P2Y14 receptor signaling pathway.

Experimental Protocols for Studying this compound-P2Y Receptor Interactions

A variety of robust experimental techniques are employed to characterize the binding and functional activity of this compound nucleotides at P2Y receptors.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity (Ki or Kd) of a ligand for a receptor.[17][18] It involves competing a radiolabeled ligand with an unlabeled test compound for binding to the receptor, which is typically expressed in cell membranes.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing P2Y Receptor start->prep_membranes incubate Incubate Membranes with Radioligand and Unlabeled Test Compound prep_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50, Ki calculation) quantify->analyze end End analyze->end Calcium_Imaging_Workflow start Start load_cells Load Cells Expressing P2Y Receptor with a Calcium-Sensitive Dye (e.g., Fura-2 AM) start->load_cells acquire_baseline Acquire Baseline Fluorescence load_cells->acquire_baseline add_agonist Add Agonist (e.g., UTP, UDP) acquire_baseline->add_agonist measure_fluorescence Measure Changes in Fluorescence Intensity Over Time add_agonist->measure_fluorescence analyze Data Analysis (EC50 calculation) measure_fluorescence->analyze end End analyze->end cAMP_Assay_Workflow start Start treat_cells Treat Cells Expressing P2Y14 Receptor with Forskolin (to stimulate cAMP production) and varying concentrations of Agonist (e.g., UDP, UDP-glucose) start->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells measure_cAMP Measure cAMP Levels (e.g., ELISA, HTRF) lyse_cells->measure_cAMP analyze Data Analysis (EC50 for inhibition) measure_cAMP->analyze end End analyze->end

References

An In-depth Technical Guide to the Physiological Functions of Endogenous Uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous uridine (B1682114), a fundamental pyrimidine (B1678525) nucleoside, plays a pivotal role in a vast array of physiological processes essential for cellular function and homeostasis. Beyond its canonical role as a building block for RNA, this compound and its phosphorylated derivatives are integral to central nervous system function, energy metabolism, and the biosynthesis of cellular components. This technical guide provides a comprehensive overview of the core physiological functions of endogenous this compound, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. Quantitative data on this compound and its metabolites are presented for comparative analysis, and detailed protocols for key experimental procedures are provided to facilitate further research in this dynamic field.

Introduction

This compound is a ubiquitous pyrimidine nucleoside present in plasma and cerebrospinal fluid, serving as a precursor for the synthesis of other pyrimidines.[1] Most tissues cannot synthesize this compound de novo and therefore rely on its uptake from the circulation.[2] The circulating plasma concentration of this compound is tightly regulated, typically ranging from 3 to 8 µM in mammals.[2][3] Dysregulation of this compound homeostasis has been implicated in various pathological conditions, highlighting its importance in maintaining health. This guide will delve into the multifaceted physiological functions of endogenous this compound, exploring its impact on the central nervous system, its role in key metabolic pathways, and its fundamental contributions to cellular biosynthesis.

Physiological Functions of Endogenous this compound

Central Nervous System Modulation

Endogenous this compound exerts significant influence over various functions of the central nervous system (CNS), including neuroprotection, synaptic plasticity, and the regulation of sleep-wake cycles.

This compound has demonstrated neuroprotective properties and plays a role in neuronal development and repair. It serves as a precursor for the synthesis of cytidine (B196190) triphosphate (CTP), which is essential for the production of phosphatidylcholine and other phospholipids (B1166683) that constitute neuronal membranes.[4] Studies have shown that this compound supplementation can promote neurite outgrowth and branching in neuronal cell lines, such as PC12 cells.[5]

This compound is implicated in synaptic plasticity, the cellular mechanism underlying learning and memory. The synthesis of synaptic membrane components is dependent on the availability of this compound.[6] Animal studies have shown that administration of this compound, in combination with docosahexaenoic acid (DHA) and choline, can enhance the formation of dendritic spines and improve cognitive function.[6]

Endogenous this compound is recognized as a sleep-promoting substance.[7] Intraventricular infusion of this compound in rats has been shown to significantly increase both slow-wave sleep (SWS) and paradoxical sleep (PS).[7] The sleep-enhancing effects are attributed to increases in the frequency of sleep episodes.[7]

Metabolic Regulation

This compound is a key player in central metabolic pathways, particularly in the synthesis of glycogen (B147801) and the regulation of lipid metabolism.

This compound is a precursor for the synthesis of this compound diphosphate (B83284) glucose (UDP-glucose), the immediate donor of glucose units for glycogen synthesis.[1][8] The enzyme UDP-glucose pyrophosphorylase (UGP) catalyzes the formation of UDP-glucose from UTP and glucose-1-phosphate.[9] This process is fundamental for maintaining glucose homeostasis, particularly in the liver and skeletal muscle.

This compound metabolism is intertwined with lipid homeostasis. It contributes to the synthesis of membrane phospholipids, as mentioned previously.[4] Dysregulation of this compound levels has been associated with conditions like fatty liver disease, although the relationship is complex and appears to depend on the duration of this compound level alteration.[8]

Cellular Biosynthesis

At the cellular level, this compound is indispensable for the synthesis of nucleic acids and the glycosylation of proteins and lipids.

As a core component of ribonucleic acid (RNA), this compound is essential for transcription and subsequent protein synthesis. The salvage pathway allows cells to recycle this compound for the synthesis of UTP, which is then incorporated into RNA. The rate of this compound incorporation into RNA is a common measure of RNA synthesis activity.

UDP-glucose, derived from this compound, is a precursor for other nucleotide sugars, such as UDP-glucuronic acid and UDP-galactose.[5] These nucleotide sugars are essential donors for glycosylation reactions, which are critical for the proper function of many proteins and lipids.

Signaling Pathways

This compound and its phosphorylated derivatives, particularly UTP and UDP, can act as extracellular signaling molecules by activating P2Y purinergic receptors, a class of G protein-coupled receptors (GPCRs).

P2Y Receptor Signaling

P2Y2, P2Y4, P2Y6, and P2Y14 receptors are activated by this compound and its nucleotides.[10] Activation of these receptors, particularly the P2Y2 receptor by UTP, initiates intracellular signaling cascades.

P2Y2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UTP UTP P2Y2 P2Y2 Receptor UTP->P2Y2 binds Gq Gq P2Y2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: P2Y2 Receptor Signaling Pathway.

Activation of the P2Y2 receptor by UTP leads to the activation of Gq proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG and Ca²⁺ together activate protein kinase C (PKC), leading to a variety of downstream cellular responses.

Quantitative Data

The following tables summarize the reported concentrations of endogenous this compound and UDP-glucose in various biological samples.

Table 1: Endogenous this compound Concentrations

Biological SampleSpeciesConcentrationCitation(s)
PlasmaHuman3 - 8 µM[2][3]
SerumHuman1.9 - 8.9 µM[11]
BrainRat22 - 46 nmol/g wet weight[12]

Table 2: Endogenous UDP-Glucose Concentrations

Biological SampleSpeciesConcentrationCitation(s)
LiverRat~100 nmol/g[5]
Skeletal MuscleRat25 - 36 nmol/g[13][14]
LiverMouse125 - 240 pmol/mg[13]
Skeletal MuscleMouse11 - 14 pmol/mg[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of this compound in Human Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of this compound in human plasma.[11][15][16]

Materials:

  • Human plasma samples

  • This compound standard

  • Internal standard (e.g., Amoxicillin)

  • Perchloric acid (10%)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm)

Procedure:

  • Sample Preparation:

    • To 300 µL of plasma, add 60 µL of the internal standard solution.

    • Add 50 µL of 10% perchloric acid to precipitate proteins.

    • Vortex for 2 minutes and centrifuge at 10,800 x g for 10 minutes.

    • Transfer the supernatant to an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) : Methanol (98:2, v/v).[11]

    • Flow Rate: 0.8 mL/min.[11]

    • Column Temperature: 25°C.

    • Detection Wavelength: 260 nm.[15]

    • Injection Volume: 20 µL.[15]

  • Quantification:

    • Generate a standard curve by plotting the peak area ratio of this compound to the internal standard against known concentrations of this compound standards.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the standard curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Perchloric Acid) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC System Supernatant->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection (260 nm) Separate->Detect Standard_Curve Generate Standard Curve Detect->Standard_Curve Calculate Calculate this compound Concentration Detect->Calculate Standard_Curve->Calculate

Caption: Experimental Workflow for HPLC Quantification of this compound.

P2Y Receptor Activation Assay (Calcium Imaging)

This protocol outlines a method to assess the activation of P2Y receptors by measuring changes in intracellular calcium concentration using a fluorescent indicator.[16][17][18]

Materials:

  • Cultured cells expressing the P2Y receptor of interest

  • Fluorescent calcium indicator dye (e.g., Fluo-8 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound triphosphate (UTP) or other agonists

  • Fluorescence plate reader or microscope with imaging capabilities

Procedure:

  • Cell Plating:

    • Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2.5 µM Fluo-8 AM) and Pluronic F-127 (to aid dye solubilization) in HBSS.

    • Remove the culture medium and wash the cells with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells with HBSS to remove excess dye.

  • Calcium Imaging:

    • Place the plate in the fluorescence plate reader or on the microscope stage.

    • Establish a baseline fluorescence reading for each well.

    • Add the P2Y receptor agonist (e.g., UTP) to the wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium and thus, receptor activation.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis Plate_Cells Plate Cells in 96-well Plate Load_Dye Load with Calcium Indicator Dye Plate_Cells->Load_Dye Wash_Cells Wash to Remove Excess Dye Load_Dye->Wash_Cells Baseline Record Baseline Fluorescence Wash_Cells->Baseline Add_Agonist Add P2Y Receptor Agonist (e.g., UTP) Baseline->Add_Agonist Record_Fluorescence Record Fluorescence Change Over Time Add_Agonist->Record_Fluorescence Analyze_Data Analyze Fluorescence Intensity Data Record_Fluorescence->Analyze_Data Determine_Activation Determine Receptor Activation Analyze_Data->Determine_Activation

Caption: Experimental Workflow for Calcium Imaging Assay.

Measurement of Glycogen Synthesis

This protocol describes a method to measure glycogen synthesis in cultured hepatocytes.[2][17]

Materials:

  • Cultured hepatocytes

  • Culture medium with and without glucose

  • [U-¹⁴C]glucose (radiolabeled glucose)

  • Insulin

  • Glycogen Assay Kit (containing glycogen hydrolysis enzyme)

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Culture hepatocytes to the desired confluency.

    • To measure glucose-stimulated glycogen synthesis, incubate the cells in a medium containing a known concentration of glucose and insulin.

    • Add [U-¹⁴C]glucose to the medium to trace the incorporation of glucose into glycogen.

  • Cell Lysis and Glycogen Isolation:

    • After the incubation period, wash the cells with ice-cold PBS to remove extracellular radiolabeled glucose.

    • Lyse the cells according to the glycogen assay kit protocol. This typically involves homogenization in a specific buffer.

  • Glycogen Hydrolysis and Quantification:

    • Treat the cell lysate with a glycogen hydrolysis enzyme (e.g., amyloglucosidase) to break down glycogen into glucose.

    • Measure the total glucose concentration using the colorimetric or fluorometric assay provided in the kit.

  • Measurement of Radiolabel Incorporation:

    • Take an aliquot of the hydrolyzed sample and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [U-¹⁴C]glucose incorporated into glycogen.

Glycogen_Synthesis_Workflow cluster_culture Cell Culture & Labeling cluster_extraction Glycogen Extraction cluster_quantification Quantification Culture_Cells Culture Hepatocytes Add_Radiolabel Incubate with [U-¹⁴C]glucose Culture_Cells->Add_Radiolabel Lyse_Cells Lyse Cells Add_Radiolabel->Lyse_Cells Hydrolyze Hydrolyze Glycogen to Glucose Lyse_Cells->Hydrolyze Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Hydrolyze->Measure_Radioactivity Calculate_Synthesis Calculate Glycogen Synthesis Rate Measure_Radioactivity->Calculate_Synthesis

Caption: Experimental Workflow for Measuring Glycogen Synthesis.

Conclusion

Endogenous this compound is a pleiotropic molecule with profound effects on the central nervous system, metabolism, and fundamental cellular processes. Its roles in neuroprotection, synaptic plasticity, sleep regulation, glycogen synthesis, and as a precursor for essential biomolecules underscore its importance in maintaining physiological homeostasis. The ability of this compound and its derivatives to act as signaling molecules through P2Y receptors adds another layer of complexity to its biological functions. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating endogenous this compound pathways for the treatment of a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for Uridine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114), a pyrimidine (B1678525) nucleoside, is a fundamental building block for RNA and a key molecule in the synthesis of glycogen (B147801) and membrane phospholipids (B1166683). Emerging research has highlighted its therapeutic potential in various disease models, including neurodegenerative disorders, metabolic diseases, and drug-induced toxicities. Administration of this compound has been shown to enhance synaptic protein production, improve mitochondrial function, and exert neuroprotective effects.[1][2][3][4] This document provides a comprehensive overview of established protocols for this compound administration in common animal models, designed to assist researchers in designing and executing their own studies.

Key Signaling Pathways Influenced by this compound

This compound administration impacts several critical cellular pathways. It serves as a precursor for this compound triphosphate (UTP), which is essential for the synthesis of cytidine (B196190) triphosphate (CTP). CTP is a rate-limiting substrate in the Kennedy cycle for the synthesis of phosphatidylcholine (PC) and other phospholipids, crucial components of neuronal membranes.[1][5] Additionally, UTP can act as an agonist for P2Y2 receptors, which are involved in neuronal differentiation and neurite outgrowth.[1][6] this compound also plays a role in energy metabolism and mitochondrial function, influencing oxidative phosphorylation and reactive oxygen species (ROS) production.[2][3][7]

Uridine_Signaling_Pathways cluster_0 Phospholipid Synthesis (Kennedy Cycle) cluster_1 P2Y Receptor Signaling cluster_2 Mitochondrial Function This compound This compound UTP UTP This compound->UTP this compound Kinase CTP CTP UTP->CTP CTP Synthase CDP_Choline CDP-Choline CTP->CDP_Choline Phosphatidylcholine Phosphatidylcholine (Neuronal Membranes) CDP_Choline->Phosphatidylcholine UTP2 UTP P2Y2R P2Y2 Receptor UTP2->P2Y2R activates Neurite_Outgrowth Neurite Outgrowth & Synaptogenesis P2Y2R->Neurite_Outgrowth Uridine2 This compound Mito_Biogenesis Mitochondrial Biogenesis (Ppargc1a, NRF1) Uridine2->Mito_Biogenesis OXPHOS Improved Oxidative Phosphorylation Uridine2->OXPHOS ROS_Production Reduced ROS Production Uridine2->ROS_Production

Caption: Key signaling pathways affected by this compound administration.

Quantitative Data Summary

The following tables summarize dosages and significant outcomes from various studies involving this compound administration in animal models.

Table 1: this compound Administration Protocols and Outcomes in Rodent Models

Animal ModelThis compound FormRoute of AdministrationDosageDurationKey FindingsReference
Gerbil This compound Monophosphate (UMP)Oral (in diet)0.5% UMP4 weeksEnhanced cognitive function; increased brain phospholipids and synaptic proteins.[6][8]
Rat (Hyperthyroidism) This compoundIntraperitoneal (i.p.)30 mg/kg/day7 daysNormalized body weight; improved oxidative phosphorylation and reduced H2O2 production in liver mitochondria.[2]
Mouse (Diabetes) This compoundIntraperitoneal (i.p.)30 mg/kg/day21 daysNormalized plasma glucose and triglyceride levels; improved glucose utilization.[9]
Mouse (ALS Model) This compoundOralDose-dependent-Extended survival; improved motor performance and reduced neuronal cell death.[4]
Mouse (DMD Model) This compoundIntraperitoneal (i.p.)30 mg/kg/day28 daysReduced fibrosis in skeletal muscles; restored potassium ion transport and reduced ROS production in mitochondria.[7]
Rat (Parkinson's Model) This compoundSubcutaneous (s.c.)30 µg/kg/day22 daysRestored neurotoxin-induced changes in mitochondria, neurons, and synapses.[10]
Aged Rat This compound Monophosphate (UMP)Oral (in diet)2.5% UMP6 weeksIncreased dopamine (B1211576) release and promoted neurite outgrowth.[11][12]

Table 2: Pharmacokinetic Parameters of this compound in Mice

This compound FormRouteDoseCmax (µM)Tmax (min)BioavailabilityReference
This compoundSubcutaneous (s.c.)3500 mg/kg4900--[13]
This compoundOral (p.o.)3500 mg/kg33-82-7% (relative to s.c.)[13]
Triacetylthis compound (TAU)Oral (p.o.)Equimolar to this compound--7-fold greater than oral this compound[14][15]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) this compound Injection in Rats

This protocol is adapted from studies investigating the effects of this compound on mitochondrial function.[2]

Materials:

  • This compound (Sigma-Aldrich or equivalent)

  • Sterile saline (0.9% NaCl)

  • Syringes (1 mL or 3 mL)

  • Needles (23-25 gauge)[16]

  • 70% Ethanol

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • On the day of injection, dissolve this compound in sterile saline to the desired concentration (e.g., for a 30 mg/kg dose in a 250g rat, prepare a solution that allows for an injection volume of less than 2.5 mL).[16] Ensure complete dissolution. This compound can be dissolved in sterile saline immediately before injection.[2]

  • Animal Handling and Injection Site Preparation:

    • Weigh the rat to calculate the precise volume of this compound solution to be administered.

    • Properly restrain the rat. A two-person technique is often recommended for safety and accuracy.[16][17] One person restrains the animal while the other performs the injection.

    • Position the rat in dorsal recumbency (on its back) with its head slightly tilted down.[17]

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[16][17]

    • Disinfect the injection site with 70% ethanol.[17]

  • Injection:

    • Insert the needle with the bevel up at a 30-45° angle to the abdominal wall.[16][17]

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and prepare a new sterile syringe and needle for a different site.[17]

    • If aspiration is clear, inject the this compound solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions.

IP_Injection_Workflow start Start prep_solution Prepare this compound Solution (dissolve in sterile saline) start->prep_solution weigh_animal Weigh Animal & Calculate Dose prep_solution->weigh_animal restrain Restrain Rat (dorsal recumbency) weigh_animal->restrain locate_site Locate & Disinfect Injection Site (lower right quadrant) restrain->locate_site insert_needle Insert Needle (30-45° angle) locate_site->insert_needle aspirate Aspirate insert_needle->aspirate check_aspirate Blood/Fluid Present? aspirate->check_aspirate inject Inject this compound Solution check_aspirate->inject No reposition Withdraw & Reposition check_aspirate->reposition Yes withdraw Withdraw Needle inject->withdraw monitor Monitor Animal withdraw->monitor end End monitor->end reposition->insert_needle

Caption: Workflow for intraperitoneal this compound injection in rats.

Protocol 2: Oral this compound Administration in Gerbils via Diet

This protocol is based on studies investigating the cognitive-enhancing effects of this compound in combination with other nutrients.[6][8]

Materials:

  • This compound monophosphate (UMP)

  • Standard rodent chow

  • Food processor or mixer

  • Animal cages with food hoppers

Procedure:

  • Diet Preparation:

    • Calculate the amount of UMP needed to achieve the desired percentage in the diet (e.g., 0.5% w/w).

    • Grind the standard rodent chow into a powder using a food processor.

    • Thoroughly mix the powdered chow with the calculated amount of UMP to ensure a homogenous distribution.

    • If necessary, re-pellet the chow or provide it as a mash.

  • Administration:

    • House the gerbils in cages with free access to the prepared UMP-supplemented diet and water.

    • Replace the diet regularly to maintain freshness.

  • Monitoring:

    • Monitor food consumption to estimate the daily intake of UMP per animal.

    • Monitor the general health and body weight of the animals throughout the study period.

Bioavailability Considerations

The route of administration significantly impacts the bioavailability of this compound. Oral administration of this compound results in low bioavailability (around 7% in mice compared to subcutaneous injection) due to first-pass metabolism in the gut and liver.[13] To overcome this, researchers often use this compound prodrugs like triacetylthis compound (TAU), which is more lipophilic, better absorbed, and results in significantly higher plasma this compound levels (approximately 7-fold greater bioavailability than oral this compound in mice).[14][15] When planning experiments, it is crucial to consider the form of this compound and the administration route to achieve the desired systemic exposure.

References

In Vitro Uridine Supplementation: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114), a pyrimidine (B1678525) nucleoside, is a fundamental building block for RNA synthesis and plays a crucial role in various cellular processes, including energy metabolism, glycogen (B147801) synthesis, and the formation of cell membranes.[1][2][3][4] In cell culture, supplementation with exogenous this compound has emerged as a valuable tool to support cell growth, mitigate drug-induced toxicities, and study metabolic pathways. These application notes provide a comprehensive overview of the uses of this compound in vitro, accompanied by detailed protocols for its application and assessment.

Key Applications

Rescue from Mitochondrial Toxicity

Certain drugs, particularly nucleoside reverse transcriptase inhibitors (NRTIs) used in antiviral therapies, can induce mitochondrial dysfunction by depleting mitochondrial DNA (mtDNA). This compound supplementation has been shown to bypass this toxicity. By providing a substrate for the pyrimidine salvage pathway, this compound allows for the continued synthesis of pyrimidine nucleotides, which is essential for mtDNA replication, even when the de novo synthesis pathway is impaired by mitochondrial dysfunction.[5]

Support of Cell Growth in Nutrient-Limited Conditions

This compound can serve as an alternative carbon source to fuel central carbon metabolism, particularly under glucose-deprived conditions. Through the this compound salvage pathway, the ribose moiety of this compound can be converted into intermediates of the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis, thereby supporting ATP production and biosynthesis.[5] This makes this compound supplementation a useful strategy for maintaining cell viability and growth in metabolic studies or in culture conditions with fluctuating nutrient availability.

Enhancement of Cell Proliferation and Viability

Supplementing cell culture media with this compound can enhance the proliferation and viability of various cell types, including Chinese Hamster Ovary (CHO) cells and murine fibroblasts.[2][6] By providing a readily available source of pyrimidines, this compound can alleviate potential metabolic bottlenecks in nucleotide synthesis, particularly in rapidly dividing cells.

Data Summary: Efficacy of this compound Supplementation

The following tables summarize quantitative data from various studies on the effects of this compound supplementation in cell culture.

Cell LineApplicationEffective this compound ConcentrationObserved EffectReference
L929 (Murine Fibroblast)Enhancement of Cell Viability10 µM - 100 µMSignificant increase in cell viability at 48 and 72 hours.[2]
CHO (Chinese Hamster Ovary)Improvement of Growth Rate100 µM (in combination with other nucleosides)Significant improvement in passaging growth rate.[6]
pTr2 (Porcine Trophectoderm)Regulation of Cell Cycle400 µMHigher distribution of G1/M phase and reduced S-phase of the cell cycle.[7]

Signaling and Metabolic Pathways

This compound Metabolism and Pyrimidine Salvage Pathway

This compound is primarily utilized by cells through the pyrimidine salvage pathway. It is taken up by nucleoside transporters and then phosphorylated by this compound-cytidine kinase (UCK) to form this compound monophosphate (UMP). UMP can then be further phosphorylated to this compound diphosphate (B83284) (UDP) and this compound triphosphate (UTP), which are essential for RNA synthesis and various metabolic processes.

Uridine_Metabolism Uridine_ext Extracellular This compound NT Nucleoside Transporter Uridine_ext->NT Uridine_int Intracellular This compound UMP UMP Uridine_int->UMP ATP UDP UDP UMP->UDP ATP UTP UTP UDP->UTP ATP RNA RNA Synthesis UTP->RNA Glycosylation Protein & Lipid Glycosylation UTP->Glycosylation NT->Uridine_int UCK UCK UCK->Uridine_int UK UMP/CMP Kinase UK->UMP NDPK NDP Kinase NDPK->UDP

This compound metabolism via the salvage pathway.
This compound's Role in Rescuing Mitochondrial Dysfunction

In cells with impaired oxidative phosphorylation (OXPHOS), the de novo synthesis of pyrimidines is inhibited because the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) requires a functional electron transport chain. This compound supplementation bypasses this blockage by providing a direct source for the pyrimidine salvage pathway, thereby uncoupling nucleotide synthesis from mitochondrial respiration.

Mitochondrial_Rescue cluster_inhibition Inhibition DeNovo De Novo Pyrimidine Synthesis DHODH DHODH DeNovo->DHODH Pyrimidines Pyrimidine Nucleotides DHODH->Pyrimidines OXPHOS Mitochondrial OXPHOS OXPHOS->DHODH ETC dependent Salvage Pyrimidine Salvage Pathway Salvage->Pyrimidines This compound This compound Supplementation This compound->Salvage mtDNA mtDNA Replication Pyrimidines->mtDNA Drug-induced\nToxicity Drug-induced Toxicity Drug-induced\nToxicity->OXPHOS

This compound bypasses mitochondrial dysfunction.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder (cell culture grade)

    • Nuclease-free water or Phosphate-Buffered Saline (PBS)

    • Sterile conical tubes

    • 0.22 µm sterile filter

  • Procedure:

    • To prepare a 100 mM stock solution, dissolve 24.42 mg of this compound in 1 mL of nuclease-free water or PBS.

    • Gently warm the solution to 37°C to aid dissolution if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Aliquot the sterile stock solution into smaller volumes and store at -20°C for long-term use.

Protocol 1: Assessment of Cell Viability using Trypan Blue Exclusion Assay

This protocol determines the number of viable cells in a culture supplemented with this compound.

Trypan_Blue_Workflow Start Start: Cell Culture with This compound Supplementation Harvest Harvest cells and prepare a single-cell suspension Start->Harvest Mix Mix a small volume of cell suspension with 0.4% Trypan Blue (1:1 ratio) Harvest->Mix Load Load 10 µL of the mixture onto a hemocytometer Mix->Load Count Count viable (unstained) and non-viable (blue) cells under a microscope Load->Count Calculate Calculate cell viability: % Viability = (Viable cells / Total cells) x 100 Count->Calculate End End Calculate->End

Workflow for Trypan Blue exclusion assay.
  • Materials:

    • Cell culture treated with desired concentrations of this compound.

    • 0.4% Trypan Blue solution.[8]

    • Hemocytometer or automated cell counter.

    • Microscope.

    • Microcentrifuge tubes.

  • Procedure:

    • Harvest cells from the culture vessel and create a single-cell suspension.

    • Transfer a small aliquot (e.g., 20 µL) of the cell suspension to a microcentrifuge tube.[8]

    • Add an equal volume of 0.4% Trypan Blue solution to the cell suspension (1:1 dilution).[8][9]

    • Mix gently by pipetting.

    • Immediately load 10 µL of the mixture into the chamber of a hemocytometer.[8][9]

    • Under a microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells.[10]

    • Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[8][9]

Protocol 2: Assessment of Cell Proliferation using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell proliferation.

MTT_Assay_Workflow Start Start: Seed cells in a 96-well plate Treat Treat cells with various concentrations of this compound Start->Treat Incubate1 Incubate for the desired duration (e.g., 24, 48, 72 hours) Treat->Incubate1 Add_MTT Add MTT solution to each well (final concentration ~0.5 mg/mL) Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours at 37°C to allow formazan (B1609692) crystal formation Add_MTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals Incubate2->Solubilize Read Measure absorbance at 570 nm using a plate reader Solubilize->Read End End Read->End

Workflow for MTT cell proliferation assay.
  • Materials:

    • 96-well cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • Multi-well spectrophotometer (plate reader).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a plate reader.[11] The absorbance is directly proportional to the number of viable, metabolically active cells.

Protocol 3: Assessment of DNA Synthesis using BrdU Incorporation Assay

This assay measures the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxythis compound (B1667946) (BrdU) into newly synthesized DNA of proliferating cells.

BrdU_Assay_Workflow Start Start: Culture cells with This compound supplementation Add_BrdU Add BrdU labeling solution to the culture medium Start->Add_BrdU Incubate Incubate for a defined period (e.g., 2-24 hours) to allow BrdU incorporation Add_BrdU->Incubate Fix_Perm Fix and permeabilize the cells Incubate->Fix_Perm Denature Denature DNA using an acid solution (e.g., HCl) Fix_Perm->Denature Detect Detect incorporated BrdU using a specific primary antibody Denature->Detect Secondary_Ab Add a fluorescently labeled secondary antibody Detect->Secondary_Ab Analyze Analyze by fluorescence microscopy or flow cytometry Secondary_Ab->Analyze End End Analyze->End

References

Application Note: Quantification of Uridine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Uridine (B1682114) is a fundamental nucleoside, playing a critical role as an intermediate in the de novo and salvage pathways for pyrimidine (B1678525) biosynthesis, which are essential for the creation of DNA and RNA.[1] Consequently, this compound levels can serve as significant biomarkers. Monitoring this compound is particularly important during the development of drugs targeting dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis, which is a target in treatments for various cancers and immunological disorders.[1] This document outlines a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of this compound in human plasma.

Signaling Pathway Context: De Novo Pyrimidine Biosynthesis

The diagram below illustrates a simplified pathway for de novo pyrimidine synthesis, highlighting the role of key intermediates leading to the formation of this compound monophosphate (UMP), a precursor to this compound.

Pyrimidine_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate CAA Carbamoyl Aspartate Carbamoyl_Phosphate->CAA DHO Dihydroorotate (DHO) CAA->DHO OA Orotate DHO->OA DHODH OMP Orotidine 5'-monophosphate (OMP) OA->OMP UMP This compound 5'-monophosphate (UMP) OMP->UMP This compound This compound UMP->this compound

Figure 1: Simplified De Novo Pyrimidine Biosynthesis Pathway.

Methodology Overview

The analytical approach employs a robust LC-MS/MS method for the accurate quantification of endogenous this compound. Due to the natural presence of this compound in biological matrices, a surrogate matrix approach using a bovine serum albumin (BSA) solution is utilized for the preparation of calibration standards and quality control samples.[1] Authentic human plasma samples are processed using a simple and efficient protein precipitation technique after being spiked with a stable isotope-labeled internal standard ([¹⁵N₂]-Uridine) to ensure accuracy and precision.[1][2]

Quantitative Data Summary

The validated LC-MS/MS method demonstrates excellent performance for the quantification of this compound in human plasma, as summarized in the table below.

ParameterResultReference
Linear Analytical Range 30.0 - 30,000 ng/mL[1]
Overall Accuracy 91.9% - 106%[1]
Inter-Assay Precision (%CV) < 4.2%[1]
Room Temperature Stability Stable for at least 24 hours in human plasma[1]
Freeze/Thaw Stability Stable through five freeze/thaw cycles[1]
Long-Term Stability Stable for 579 days at -20°C and 334 days at -70°C[1]

Protocols: Quantifying this compound by LC-MS/MS

This section provides detailed protocols for sample preparation and analysis of this compound from human plasma.

Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted below.

Workflow_Diagram cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Collect K2EDTA Human Plasma Sample Spike Spike with Internal Standard ([¹⁵N₂]-Uridine) Sample->Spike Precipitate Add Acetonitrile for Protein Precipitation Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge to Pellet Precipitate Vortex->Centrifuge Transfer Transfer Supernatant to Vial Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Integration Peak Integration LCMS->Integration Calibration Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantify Quantify this compound in Samples Calibration->Quantify

Figure 2: General Experimental Workflow for this compound Quantification.
Protocol 1: this compound Quantification in Human Plasma

This protocol details the steps for preparing and analyzing human plasma samples.

1. Materials and Reagents

  • This compound analytical standard

  • [1,3-¹⁵N₂]-Uridine (Stable Isotope Labeled-Internal Standard)[2]

  • Bovine Serum Albumin (BSA) solution (for surrogate matrix)[1]

  • Acetonitrile (ACN), LC-MS grade[3]

  • Methanol (MeOH), LC-MS grade[3]

  • Water, LC-MS grade[3]

  • Formic Acid (FA) or Ammonium Acetate[3]

  • K₂EDTA human plasma samples, stored at -70°C[1]

2. Preparation of Solutions

  • Internal Standard (IS) Working Solution: Prepare a stock solution of [¹⁵N₂]-Uridine in a suitable solvent (e.g., 50:50 MeOH:Water). Dilute this stock to a working concentration for spiking into samples.

  • Calibration Standards: Due to endogenous this compound, prepare calibration standards using a surrogate matrix (e.g., 4% BSA in water).[1] Serially dilute a high-concentration this compound stock solution into the surrogate matrix to create a calibration curve covering the range of 30.0 to 30,000 ng/mL.[1]

3. Sample Preparation Protocol

  • Thaw plasma samples, calibration standards, and quality control samples on ice.

  • For a 50 µL aliquot of each sample (plasma, standard, or QC), add a specified volume of the IS working solution.

  • Vortex briefly to mix.

  • Perform protein precipitation by adding an organic solvent, such as acetonitrile, typically at a 3:1 or 4:1 ratio (solvent:sample volume).[4]

  • Vortex the samples vigorously for approximately 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the resulting supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Parameters

The following tables provide typical starting parameters for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
Column C18 Reverse Phase Column (e.g., 2.1 x 50 mm, <3 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[5]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Gradient A suitable gradient starting with high aqueous phase, ramping up the organic phase to elute this compound, followed by a wash and re-equilibration step.

Table 2: Mass Spectrometry (MS) Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Analysis Mode Multiple Reaction Monitoring (MRM)[7]
Capillary Voltage ~1.5 - 3.5 kV[6][8]
Ion Source Temp. ~275 - 320 °C[6][8]
Collision Gas Argon
This compound Precursor Ion (Q1) m/z 245.1 [M+H]⁺[2]
This compound Product Ion (Q3) m/z 113.1 (corresponding to the uracil (B121893) base)[6]
[¹⁵N₂]-Uridine Precursor (Q1) m/z 247.1 [M+H]⁺[2]
[¹⁵N₂]-Uridine Product (Q3) m/z 115.1
Collision Energy (CE) Optimized for this compound fragmentation (e.g., ~26%)[6]

5. Data Analysis and Quantification

  • Integrate the chromatographic peaks for both this compound and the internal standard ([¹⁵N₂]-Uridine) MRM transitions.

  • Calculate the peak area ratio (this compound Area / IS Area) for all standards and samples.

  • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

  • Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

References

High-Performance Liquid Chromatography (HPLC) Methods for Uridine and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of uridine (B1682114) and its metabolites using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are essential for researchers in metabolic studies, clinical diagnostics, and drug development who require accurate measurement of these critical analytes in biological matrices.

Introduction

This compound, a pyrimidine (B1678525) nucleoside, and its phosphorylated metabolites—this compound monophosphate (UMP), this compound diphosphate (B83284) (UDP), and this compound triphosphate (UTP)—are central to numerous cellular processes. These include RNA synthesis, glycogen (B147801) metabolism, and the biosynthesis of phospholipids. The catabolism of this compound also produces key intermediates such as dihydrouracil (B119008) and β-alanine. Accurate quantification of these compounds is crucial for understanding cellular energy status, nucleotide pool dynamics, and the pharmacokinetics of this compound-based therapeutics. This application note details robust HPLC methods for the separation and quantification of this compound and its key metabolites.

This compound Metabolic Pathway

This compound metabolism involves both anabolic and catabolic pathways. In the anabolic "salvage" pathway, this compound is phosphorylated to UMP, which can be further phosphorylated to UDP and UTP. UTP is a direct precursor for RNA synthesis. The de novo synthesis pathway also generates UMP. In the catabolic pathway, this compound is degraded to uracil, dihydrouracil, and ultimately β-alanine.[1][2]

Uridine_Metabolism cluster_anabolic Anabolic Pathway cluster_catabolic Catabolic Pathway This compound This compound UMP UMP This compound->UMP this compound Kinase Uracil Uracil This compound->Uracil this compound Phosphorylase UDP UDP UMP->UDP UMP-CMP Kinase UTP UTP UDP->UTP Nucleoside-Diphosphate Kinase RNA RNA UTP->RNA De_Novo_Synthesis De Novo Synthesis De_Novo_Synthesis->UMP Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase β-Ureidopropionate β-Ureidopropionate Dihydrouracil->β-Ureidopropionate Dihydropyrimidinase β-Alanine β-Alanine β-Ureidopropionate->β-Alanine β-Ureidopropionase

Caption: this compound Anabolic and Catabolic Pathways

HPLC Methodologies

Two primary HPLC techniques are widely employed for the analysis of this compound and its metabolites: Ion-Pair Reversed-Phase (IP-RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Ion-Pair Reversed-Phase HPLC: This technique is well-suited for the separation of charged analytes like nucleotides on a non-polar stationary phase. An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analytes, allowing for their retention and separation on a reversed-phase column.[3][4][5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative approach that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This method is particularly effective for the retention and separation of polar compounds like nucleosides and nucleotides.[7][8][9][10]

The choice of method depends on the specific analytes of interest, the sample matrix, and the available instrumentation.

Quantitative Data Summary

The following tables summarize the quantitative performance of various HPLC methods for the analysis of this compound and its metabolites.

Table 1: Ion-Pair Reversed-Phase HPLC Method Performance

AnalyteRetention Time (min)Linearity RangeLOD (nM)LOQ (nM)Reference
This compound12.50.05 - 50 µg/mL-2.97[3]
UMP9.80.05 - 50 µg/mL2.347.81[3]
UDP6.50.05 - 50 µg/mL4.5615.22[3]
UTP4.20.05 - 50 µg/mL3.2110.70[3]

Table 2: UPLC-MS/MS Method Performance for this compound in Human Plasma

AnalyteLinearity Range (ng/mL)Inter-assay Precision (%CV)Overall Accuracy (%)Reference
This compound30.0 - 30,000< 4.291.9 - 106[11]
Dihydrouracil10 - 1000≤ 7.2-[12]
Uracil1 - 100≤ 12.4-[12]

Experimental Protocols

Sample Preparation

The selection of an appropriate sample preparation protocol is critical to ensure the stability of analytes and remove interfering substances from the biological matrix.

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is suitable for the extraction of this compound and its metabolites from plasma or serum for subsequent HPLC or UPLC-MS/MS analysis.[11][13]

  • Reagents:

    • Perchloric acid (5% v/v), ice-cold

    • Acetonitrile (B52724), HPLC grade, ice-cold

    • Internal Standard (IS) solution (e.g., isotopically labeled this compound)

  • Procedure:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the IS solution.

    • Add 300 µL of ice-cold acetonitrile or 200 µL of ice-cold 5% perchloric acid to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • If using perchloric acid, neutralize the supernatant with a potassium carbonate solution.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and centrifuge again at 14,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Extraction from Cultured Cells

This protocol is designed for the extraction of nucleotides from cultured cells.[14]

  • Reagents:

    • Hypotonic lysis buffer containing an ion-pair reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate).

    • Phosphate-buffered saline (PBS), ice-cold.

  • Procedure:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold hypotonic lysis buffer to the cell pellet.

    • Incubate on ice for 15 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through an ultrafiltration unit with a molecular weight cut-off of 10 kDa to remove proteins and enzymes.

    • The filtrate is ready for direct injection or can be stored at -80°C.

HPLC Analysis

Protocol 3: Ion-Pair Reversed-Phase HPLC for this compound and Metabolites

This protocol describes a gradient IP-RP-HPLC method for the simultaneous analysis of this compound, UMP, UDP, and UTP.[3]

  • Chromatographic Conditions:

    • Column: Synergi Polar-RP 80 Å (250 x 4.6 mm, 10 µm) with a guard column.

    • Mobile Phase A: 39 mM K₂HPO₄, 26 mM KH₂PO₄, and 10 mM tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), pH 6.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-10 min: 2% to 8% B

      • 10-20 min: 8% to 30% B

      • 20-20.5 min: 30% to 2% B

      • 20.5-35 min: 2% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 100 µL.

    • Detection: UV at 254 nm.

Protocol 4: HILIC for Nucleosides and Nucleotides

This protocol provides a general HILIC method for the separation of polar nucleosides and nucleotides.

  • Chromatographic Conditions:

    • Column: Amide-bonded silica (B1680970) column (e.g., 150 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the analytes based on their polarity.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 2-10 µL.

    • Detection: UV at 260 nm or Mass Spectrometry (MS).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for HPLC analysis of this compound and its metabolites and the logical relationship between key method development parameters.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma, Cells) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation HPLC_Analysis HPLC Analysis (IP-RP or HILIC) Sample_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (UV or MS Detection) HPLC_Analysis->Data_Acquisition Data_Analysis Data Analysis (Quantification, Comparison) Data_Acquisition->Data_Analysis

Caption: General Experimental Workflow

HPLC_Method_Development cluster_method Method Parameters cluster_performance Performance Characteristics Column_Chemistry Column Chemistry (C18, Amide) Resolution Resolution Column_Chemistry->Resolution Mobile_Phase Mobile Phase (pH, Organic Content, Ion-Pair Reagent) Mobile_Phase->Resolution Retention_Time Retention Time Mobile_Phase->Retention_Time Flow_Rate Flow Rate Flow_Rate->Retention_Time Temperature Column Temperature Temperature->Retention_Time Peak_Shape Peak Shape Resolution->Peak_Shape Sensitivity Sensitivity (LOD, LOQ) Peak_Shape->Sensitivity

Caption: HPLC Method Development Logic

Conclusion

The HPLC methods detailed in this application note provide robust and reliable approaches for the quantification of this compound and its metabolites in various biological samples. The choice between ion-pair reversed-phase HPLC and HILIC will depend on the specific analytical requirements. Careful sample preparation is paramount to achieving accurate and reproducible results. The provided protocols and data serve as a valuable resource for researchers and scientists engaged in the study of pyrimidine metabolism and the development of related therapeutics.

References

Uridine as a Potent Inducer of Neurite Outgrowth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114), a naturally occurring pyrimidine (B1678525) nucleoside, has demonstrated significant potential in promoting neurite outgrowth, a fundamental process in neuronal development, regeneration, and synaptogenesis. This document provides detailed application notes and experimental protocols for utilizing this compound to stimulate neuritogenesis in in vitro models. It is designed to guide researchers in neuroscience and drug discovery in exploring the therapeutic potential of this compound and its derivatives for neurodegenerative diseases and nerve injury. The protocols herein cover cell culture, this compound treatment, and quantitative analysis of neurite outgrowth, supported by data from key studies and a visualization of the underlying signaling pathways.

Introduction

Neurite outgrowth, the extension of axons and dendrites from the neuronal cell body, is a critical process for the formation of functional neural circuits. Dysregulation of this process is implicated in various neurological disorders. This compound has emerged as a key molecule that can enhance neurite outgrowth.[1][2][3][4] It is a precursor for the synthesis of cytidine (B196190) triphosphate (CTP), which is essential for the production of phosphatidylcholine, a major component of neuronal membranes.[1][5] Additionally, this compound can be converted to this compound triphosphate (UTP), which acts as an agonist for P2Y receptors, further stimulating signaling pathways involved in neuritogenesis.[1][2][6] This dual mechanism of action makes this compound a compelling compound for therapeutic strategies aimed at promoting neural repair and regeneration.

Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound treatment on neurite outgrowth in different neuronal cell lines.

Table 1: Effect of this compound on Neurite Outgrowth in PC12 Cells

This compound ConcentrationDuration of TreatmentParameter MeasuredResultReference
Various4 daysNumber of neurites per cellSignificant, dose-dependent increase[1]
Various4 daysNeurite branchingIncreased[1]
Various4 daysNeurofilament M and 70 levelsIncreased[1]

Table 2: Effect of this compound on Neurite Outgrowth in Neuro2a (N2a) Cells

This compound ConcentrationDuration of TreatmentParameter MeasuredResultReference
50 µM48 hoursPercentage of neurite-bearing cells34.8% ± 13.1% increase (p<0.001)[7]
100 µM48 hoursPercentage of neurite-bearing cells39.98% ± 13.48% increase (p<0.001)[7][8][9]
200 µM48 hoursPercentage of neurite-bearing cells36.1% ± 15% increase (p<0.001)[7]
100 µM48 hoursNeurite extensionSignificant increase (p<0.001)[7][9]
100 µM48 hoursCombined length of neurites per cellSignificant increase (p<0.001)[7][9]

Signaling Pathways

This compound promotes neurite outgrowth through two primary signaling pathways, as illustrated in the diagram below.

Uridine_Signaling_Pathways This compound This compound UTP This compound Triphosphate (UTP) This compound->UTP Phosphorylation CTP Cytidine Triphosphate (CTP) This compound->CTP Conversion P2Y_Receptor P2Y Receptor UTP->P2Y_Receptor Agonist Phosphatidylcholine_Synthesis Phosphatidylcholine Synthesis CTP->Phosphatidylcholine_Synthesis Precursor Signaling_Cascades Downstream Signaling (e.g., MEK/ERK, PI3K/Akt/mTOR) P2Y_Receptor->Signaling_Cascades Activation Membrane_Production Increased Neuronal Membrane Production Phosphatidylcholine_Synthesis->Membrane_Production Neurite_Outgrowth Neurite Outgrowth (Elongation, Branching, Protein Synthesis) Membrane_Production->Neurite_Outgrowth Signaling_Cascades->Neurite_Outgrowth

Caption: this compound's dual signaling pathways promoting neurite outgrowth.

Experimental Protocols

This section provides detailed protocols for conducting neurite outgrowth assays using this compound treatment. The primary model cell lines are PC12 and Neuro2a (N2a) cells.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (PC12 or N2a) Start->Cell_Culture Cell_Seeding 2. Cell Seeding Cell_Culture->Cell_Seeding Differentiation 3. Neuronal Differentiation (e.g., NGF for PC12, serum starvation for N2a) Cell_Seeding->Differentiation Uridine_Treatment 4. This compound Treatment (Various Concentrations) Differentiation->Uridine_Treatment Incubation 5. Incubation (e.g., 48-96 hours) Uridine_Treatment->Incubation Imaging 6. Imaging (Phase-contrast or Fluorescence Microscopy) Incubation->Imaging Quantification 7. Quantification of Neurite Outgrowth (ImageJ or automated software) Imaging->Quantification Data_Analysis 8. Data Analysis (Statistical Tests) Quantification->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a neurite outgrowth assay with this compound.

Protocol 1: Neurite Outgrowth Assay in PC12 Cells

This protocol is adapted from studies demonstrating this compound-induced neurite outgrowth in nerve growth factor (NGF)-differentiated PC12 cells.[1][2]

Materials:

  • PC12 cells

  • DMEM (Dulbecco's Modified Eagle's Medium)

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Nerve Growth Factor (NGF)

  • This compound (dissolved in sterile water or culture medium)

  • Collagen-coated culture plates

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed PC12 cells onto collagen-coated plates at a suitable density to allow for individual cell analysis.

  • Differentiation: After 24 hours, replace the medium with a differentiation medium containing a low concentration of serum (e.g., 1% HS) and an optimal concentration of NGF to induce neurite formation.

  • This compound Treatment: Concurrently with the addition of differentiation medium, add various concentrations of this compound to the experimental wells. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the cells for 4 days, replacing the medium with fresh differentiation medium and this compound every 48 hours.

  • Imaging: After 4 days, acquire images of the cells using a phase-contrast microscope. Capture multiple random fields per well.

  • Quantification:

    • Number of Neurites per Cell: Manually or using image analysis software, count the number of neurites per cell. A process is typically counted as a neurite if its length is at least twice the diameter of the cell body.

    • Neurite Branching: Count the number of branch points per neurite.

    • Neurite Length: Trace the length of the longest neurite for each cell.

Protocol 2: Neurite Outgrowth Assay in Neuro2a (N2a) Cells

This protocol is based on studies that used the N2a neuroblastoma cell line to assess the neuritogenic effects of this compound.[7][8][9]

Materials:

  • Neuro2a (N2a) cells

  • DMEM with L-glutamine

  • FBS

  • Penicillin-Streptomycin solution

  • This compound (dissolved in ethanol (B145695) due to poor water solubility)

  • Tissue culture plates

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Culture: Culture N2a cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 6.5% CO2.[7] Subculture the cells every 2 days.

  • Cell Seeding: Plate N2a cells in tissue culture plates at an initial concentration of 50,000 cells per plate.[7][9] Allow cells to adhere for 48 hours.

  • This compound Treatment:

    • Carefully replace the culture medium with a serum-free medium (DMEM with L-glutamine and penicillin-streptomycin).

    • Add this compound dissolved in ethanol to the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM).[7][9]

    • Include a vehicle control with the same concentration of ethanol as the this compound-treated wells.

  • Incubation: Incubate the cells for 48 hours.

  • Imaging: Capture images of the cells using a phase-contrast microscope. It is recommended to photograph multiple evenly distributed quadrants of each plate.[7]

  • Quantification:

    • Percentage of Neurite-Bearing Cells: Count the number of cells with at least one neurite longer than a defined threshold (e.g., 30 µm) and divide by the total number of cells in the field, then multiply by 100.[7]

    • Average Neurite Length: Measure the length of the longest neurite for each neurite-bearing cell.

    • Combined Neurite Length: Measure the total length of all neurites for each neurite-bearing cell.

Methods for Quantification

Several methods can be employed to quantify neurite outgrowth, ranging from manual to fully automated approaches.

  • Manual Tracing: Using software like ImageJ, neurites can be manually traced to measure their length and count branches. While accurate, this method is time-consuming.

  • Stereological Methods: This approach estimates total neuritic length by counting the intersections between neurites and a grid of test lines superimposed on the image.[10] It is more efficient than manual tracing.[10]

  • Automated Image Analysis: High-content imaging systems and specialized software can automate the quantification of various parameters, including the number of neurites per cell, neurite length, and branching.[11] This is the most efficient method for high-throughput screening.

  • Fluorescent Dye-Based Assays: These methods use fluorescent dyes that stain the cell membrane to provide an indirect measure of neurite outgrowth, which can be quantified using a microplate reader.[12]

Conclusion

This compound presents a promising avenue for the development of therapies targeting neuroregeneration. The protocols and data presented here provide a solid foundation for researchers to investigate the effects of this compound on neurite outgrowth in a controlled and quantifiable manner. By understanding the underlying mechanisms and employing robust experimental designs, the scientific community can further elucidate the therapeutic potential of this endogenous nucleoside.

References

Application Notes and Protocols for Uridine Incorporation Assays in RNA Synthesis Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of RNA is a fundamental process in gene expression, and its dysregulation is implicated in numerous diseases, including cancer and viral infections. Uridine (B1682114) incorporation assays are a cornerstone for researchers and drug development professionals to quantify global RNA synthesis rates. These assays rely on the introduction of a this compound analog, which is incorporated into newly transcribed RNA. The amount of incorporated analog serves as a direct measure of transcriptional activity.

Historically, these assays utilized radiolabeled this compound, such as ³H-uridine.[1] While sensitive, this method involves hazardous materials and laborious autoradiography.[2] Modern techniques have largely shifted towards non-radioactive alternatives, most notably 5-ethynyl this compound (EU), a cell-permeable nucleoside analog.[2][3] EU is incorporated into nascent RNA by cellular RNA polymerases.[2] Its terminal alkyne group allows for a highly specific and efficient covalent reaction with a fluorescent azide (B81097) via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[2][4] This method offers a safer, faster, and more versatile approach for detecting RNA synthesis in cells and tissues.[2][5]

These assays are pivotal in assessing the impact of various stimuli, including drug candidates, toxins, or genetic modifications, on cellular transcription. By quantifying changes in RNA synthesis, researchers can elucidate mechanisms of action, identify potential therapeutic targets, and screen for compounds that modulate gene expression.

Key Applications

  • Drug Discovery and Development: Screening for compounds that inhibit or enhance global transcription.

  • Toxicology: Assessing the impact of chemical compounds on cellular health by measuring changes in RNA synthesis.[6]

  • Cell Biology: Studying the regulation of gene expression in response to various stimuli, such as growth factors, stress, and cell cycle progression.[7]

  • Virology: Investigating the effects of viral infection on host cell transcription.[8]

Experimental Protocols

Two primary methods for this compound incorporation assays are detailed below: the traditional radiolabeled ³H-uridine incorporation assay and the more contemporary 5-ethynyl this compound (EU) incorporation assay with click chemistry detection.

Protocol 1: Radiolabeled ³H-Uridine Incorporation Assay

This protocol provides a method for quantifying RNA synthesis by measuring the incorporation of radioactive [³H]-uridine into newly synthesized RNA.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • [5,6-³H]-uridine (specific activity 40-60 Ci/mmol)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 5% and 10% solutions, ice-cold

  • Lysis buffer (e.g., 0.1 M ammonium (B1175870) hydroxide)

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells at a desired density in a multi-well plate and culture overnight.

  • Treatment: Treat cells with the compound of interest for the desired duration. Include appropriate vehicle controls.

  • Labeling: Add [³H]-uridine to the culture medium at a final concentration of 1-5 µCi/mL.[9] Incubate for 1-4 hours under normal cell culture conditions.

  • Washing: Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove unincorporated [³H]-uridine.

  • Precipitation: Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules, including RNA.[9]

  • Washing: Aspirate the TCA and wash the precipitate three times with ice-cold 5% TCA to remove any remaining unincorporated label.[9]

  • Lysis: Dissolve the TCA-insoluble pellet in a suitable lysis buffer (e.g., 0.1 M ammonium hydroxide).[9]

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis: The counts per minute (CPM) are directly proportional to the amount of [³H]-uridine incorporated into RNA and thus reflect the rate of RNA synthesis. Data should be normalized to a measure of cell number or total protein content.

Protocol 2: 5-Ethynyl this compound (EU) Incorporation Assay with Click Chemistry

This protocol describes the detection of newly synthesized RNA using 5-ethynyl this compound (EU) and subsequent fluorescent labeling via a click reaction. This method is adapted from commercially available kits such as the Click-iT® RNA Alexa Fluor® Imaging Kits.[5][6]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl this compound (EU)[3]

  • Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)[10]

  • Click-iT® reaction cocktail components:

    • Fluorescent azide (e.g., Alexa Fluor® 488 azide)[6]

    • Copper (II) sulfate (B86663) (CuSO₄)[4]

    • Reducing agent (e.g., Sodium Ascorbate)[4]

    • Reaction buffer

  • Wash buffer (e.g., 3% BSA in PBS)

  • Nuclear counterstain (e.g., Hoechst 33342)[6]

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells on coverslips in a multi-well plate and culture overnight. Treat with the compound of interest as required.

  • EU Labeling: Add EU to the culture medium to a final concentration of 0.1-1 mM and incubate for 1-4 hours.[11][12]

  • Fixation: Aspirate the medium, wash once with PBS, and add the fixative solution. Incubate for 15 minutes at room temperature.[10]

  • Permeabilization: Wash the fixed cells twice with PBS and then add the permeabilization buffer. Incubate for 20 minutes at room temperature.[10]

  • Click Reaction: Wash the permeabilized cells with PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[6]

  • Washing: Remove the reaction cocktail and wash the cells once with a wash buffer.[6]

  • Nuclear Staining: Incubate the cells with a nuclear counterstain like Hoechst 33342 for 15-30 minutes.[6]

  • Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and the nuclear stain.

Data Analysis: The fluorescence intensity in the nucleus (and sometimes cytoplasm, reflecting RNA transport) corresponds to the amount of EU incorporated into newly synthesized RNA.[4][12] Image analysis software can be used to quantify the mean fluorescence intensity per cell. The data should be normalized to the control group.

Data Presentation

Quantitative data from this compound incorporation assays should be summarized in a clear and structured format to allow for easy comparison between different treatment conditions.

Table 1: Quantification of RNA Synthesis Inhibition by Actinomycin D using ³H-Uridine Incorporation.

TreatmentConcentration (µg/mL)Mean CPM (± SD)% Inhibition of RNA Synthesis
Vehicle Control015,432 (± 876)0%
Actinomycin D0.18,179 (± 543)47%
Actinomycin D1.02,315 (± 210)85%
Actinomycin D10.0463 (± 98)97%

Table 2: Analysis of RNA Synthesis Modulation by a Test Compound using 5-EU Incorporation and Fluorescence Microscopy.

TreatmentConcentration (µM)Mean Nuclear Fluorescence Intensity (Arbitrary Units ± SEM)Fold Change vs. Control
Vehicle Control01256 (± 78)1.0
Test Compound X1987 (± 65)0.79
Test Compound X10453 (± 41)0.36
Test Compound X100188 (± 23)0.15

Visualization of Pathways and Workflows

Diagrams created using the DOT language can effectively illustrate complex biological pathways and experimental procedures.

Signaling Pathways Affecting RNA Synthesis

Multiple signaling pathways converge to regulate the activity of RNA polymerases and the availability of transcription factors, thereby controlling the rate of RNA synthesis.[7][13][14] Key pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer and other diseases.[15]

Signaling_Pathway_RNA_Synthesis GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Pol_I RNA Polymerase I mTORC1->Pol_I Pol_III RNA Polymerase III mTORC1->Pol_III RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Pol_I Pol_II RNA Polymerase II ERK->Pol_II rRNA rRNA Synthesis Pol_I->rRNA mRNA mRNA Synthesis Pol_II->mRNA tRNA tRNA & 5S rRNA Synthesis Pol_III->tRNA

Caption: PI3K/AKT/mTOR and MAPK/ERK pathways in RNA synthesis regulation.

Experimental Workflow for 5-EU Incorporation Assay

A clear workflow diagram helps in visualizing the sequential steps of the experimental protocol.

EU_Workflow Start Seed Cells on Coverslips Treat Treat with Test Compound Start->Treat Label Incubate with 5-Ethynyl this compound (EU) Treat->Label Fix Fix Cells (e.g., Formaldehyde) Label->Fix Perm Permeabilize Cells (e.g., Triton X-100) Fix->Perm Click Perform Click Reaction with Fluorescent Azide Perm->Click Stain Counterstain Nuclei (e.g., Hoechst) Click->Stain Image Fluorescence Microscopy Stain->Image Analyze Image Analysis and Quantification Image->Analyze

Caption: Workflow for 5-EU incorporation assay.

References

Application Notes and Protocols for Uridine Triphosphate (UTP) Cellular Function Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Uridine (B1682114) Triphosphate (UTP) as a Signaling Molecule

This compound triphosphate (UTP) is a crucial molecule with multifaceted roles within the cell. Beyond its fundamental function as a building block for RNA synthesis and its involvement in glycosylation and energy transfer, UTP has emerged as a significant extracellular signaling molecule.[1][2] Extracellular UTP acts as a potent agonist for several P2Y purinergic receptors, a family of G protein-coupled receptors (GPCRs).[2][3][4] This interaction initiates a cascade of intracellular events that regulate a wide array of physiological and pathological processes, including cell proliferation, migration, and inflammation, making it a molecule of interest for therapeutic intervention.[1][5]

UTP Signaling Pathways

Extracellular UTP primarily exerts its effects by binding to and activating specific P2Y receptors, notably P2Y2 and P2Y4 receptors.[1][3][6] The activation of these Gq-coupled receptors triggers the dissociation of the G protein into its Gαq and Gβγ subunits. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC).[4][6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][7][8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[4][7][8] The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of downstream cellular responses.[2][4][7] These can include the activation of mitogen-activated protein kinase (MAPK) pathways, which play a role in regulating gene expression and cell growth.[7][9]

UTP_Signaling_Pathway UTP UTP P2Y_R P2Y Receptor (e.g., P2Y2, P2Y4) UTP->P2Y_R Gq Gq Protein P2Y_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Responses (e.g., Proliferation, Migration) Ca2_release->Cellular_Response MAPK MAPK Pathway PKC->MAPK activates MAPK->Cellular_Response

UTP-P2Y Receptor Signaling Pathway

Application Note 1: UTP-Induced Intracellular Calcium Mobilization Assay

Principle

This assay quantifies the activation of P2Y receptors by UTP by measuring the subsequent increase in intracellular calcium concentration. Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 or Fluo-4) that exhibits a change in fluorescence intensity upon binding to free calcium. The change in fluorescence is monitored over time using a fluorescence plate reader or microscope, providing a kinetic measurement of receptor activation.[10][11]

Experimental Protocol

Materials and Reagents:

  • Cells expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells, A431 cells)[12]

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound triphosphate (UTP) stock solution

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding:

    • Culture cells to 80-90% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Seed cells in a 96-well black-walled, clear-bottom plate at a density of 20,000-50,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. A typical final concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Aspirate the culture medium from the cell plate and wash once with HBSS.

    • Add 100 µL of the dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing:

    • After incubation, gently aspirate the dye loading buffer.

    • Wash the cells twice with 100 µL of HBSS to remove any extracellular dye.

    • After the final wash, add 100 µL of HBSS to each well.

  • UTP Stimulation and Fluorescence Measurement:

    • Prepare a series of UTP dilutions in HBSS at 2X the final desired concentration.

    • Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds) for a total of 2-3 minutes.

    • Establish a baseline fluorescence reading for approximately 20-30 seconds.

    • Add 100 µL of the 2X UTP solution to the corresponding wells.

    • Continue to record the fluorescence intensity for the remainder of the time.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence intensity after stimulation to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).

    • Plot the peak fluorescence response against the logarithm of the UTP concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of UTP that elicits 50% of the maximal response.

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Load_Dye Load cells with Fluo-4 AM Incubate_Overnight->Load_Dye Wash_Cells Wash cells to remove extracellular dye Load_Dye->Wash_Cells Measure_Baseline Measure baseline fluorescence Wash_Cells->Measure_Baseline Add_UTP Add UTP solution Measure_Baseline->Add_UTP Measure_Response Measure fluorescence response kinetically Add_UTP->Measure_Response Analyze_Data Analyze data and calculate EC50 Measure_Response->Analyze_Data End End Analyze_Data->End

Calcium Mobilization Assay Workflow
Quantitative Data Summary

ReceptorCell LineUTP EC50 (µM)Reference
P2Y21321N1 Astrocytoma1.5 - 5.8[12]
P2Y2Theca-interstitial cells3.5 ± 1.01[9][13]
P2Y4-0.073[1]

Application Note 2: UTP and Cell Proliferation/Viability Assay (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14] Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to an insoluble purple formazan (B1609692) product.[14] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance of the resulting solution is measured, providing a quantitative measure of cell viability.

Experimental Protocol

Materials and Reagents:

  • Cells of interest

  • Complete cell culture medium

  • UTP stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • UTP Treatment:

    • Prepare serial dilutions of UTP in serum-free or low-serum medium.

    • Remove the culture medium and replace it with 100 µL of the UTP solutions or control medium.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Express the results as a percentage of the control (untreated cells).

    • Plot the percentage of cell viability against the UTP concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_UTP Treat cells with various UTP concentrations Incubate_24h->Treat_UTP Incubate_Treatment Incubate for desired treatment period Treat_UTP->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze data as % of control Measure_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Cell Proliferation Assay Workflow
Quantitative Data Summary

Cell LineUTP Concentration (µM)Effect on Cell ViabilityReference
AGS and MKN-74 (gastric cancer cells)1-300Increased cell viability[15]
A431 (human epidermoid carcinoma)500-3000Increased cell death[16]
Cardiac fibroblastsNot specifiedIncreased proliferation (via P2Y2)[17]
Cardiac fibroblastsNot specifiedDecreased proliferation (via P2Y11)[17]

Application Note 3: G Protein-Coupled Receptor (GPCR) Activation Assay - GTPase Activity

Principle

Activation of a GPCR like the P2Y receptor by UTP facilitates the exchange of GDP for GTP on the Gα subunit, leading to its activation. The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, terminating the signal. This assay measures the rate of GTP hydrolysis by monitoring the release of inorganic phosphate (B84403) (Pi). A common method involves the use of malachite green, which forms a colored complex with free phosphate, and the absorbance of this complex can be measured spectrophotometrically. An increase in GTPase activity upon UTP stimulation indicates receptor activation.

Experimental Protocol

Materials and Reagents:

  • Cell membranes or purified G proteins

  • GTPase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • UTP stock solution

  • GTP stock solution

  • Malachite green reagent

  • Phosphate standard solution

  • 96-well clear flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Phosphate Standard Curve:

    • Prepare a series of dilutions of the phosphate standard in the GTPase assay buffer.

    • Add 80 µL of each standard to separate wells of a 96-well plate.

    • Add 20 µL of the malachite green reagent to each well and incubate for 15-20 minutes at room temperature.

    • Measure the absorbance at ~620 nm.

    • Plot absorbance versus phosphate concentration to generate a standard curve.

  • GTPase Reaction:

    • In separate wells of a 96-well plate, add the cell membranes or purified G proteins.

    • Add the desired concentrations of UTP or a vehicle control.

    • Pre-incubate for 10-15 minutes at 30°C to allow for receptor-G protein interaction.

    • Initiate the reaction by adding GTP to a final concentration of 1-10 µM.

    • Incubate for a defined period (e.g., 15-60 minutes) at 30°C.

  • Phosphate Detection:

    • Stop the reaction by adding 20 µL of the malachite green reagent.

    • Incubate for 15-20 minutes at room temperature to allow for color development.

  • Absorbance Measurement:

    • Measure the absorbance at ~620 nm.

  • Data Analysis:

    • Use the phosphate standard curve to determine the amount of Pi released in each reaction.

    • Calculate the GTPase activity (e.g., in pmol Pi/min/mg protein).

    • Plot the GTPase activity against the UTP concentration.

GTPase_Assay_Principle cluster_G_Protein G Protein Cycle cluster_Assay Assay Measurement G_GDP Gα-GDP (Inactive) G_GTP Gα-GTP (Active) G_GDP->G_GTP GTP binding (stimulated by UTP-P2Y Receptor) G_GTP->G_GDP GTP Hydrolysis (Intrinsic GTPase Activity) GTP_hydrolysis GTP -> GDP + Pi G_GTP->GTP_hydrolysis Pi Inorganic Phosphate (Pi) GTP_hydrolysis->Pi Colored_Complex Colored Complex (Absorbance at ~620 nm) Pi->Colored_Complex Malachite_Green Malachite Green Reagent Malachite_Green->Colored_Complex

Principle of the GTPase Activity Assay
Quantitative Data Summary

G ProteinAgonistEffect on GTPase ActivityReference
GsUTPSupported Gs activation and inhibited GTP hydrolysis[18][19]
GsCTPSupported Gs activation and inhibited GTP hydrolysis[18][19]
GsATPIneffective in supporting Gs activation[18]

References

Creating Stable Uridine Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114), a pyrimidine (B1678525) nucleoside, is a fundamental building block for RNA synthesis and plays a crucial role in various cellular processes, including carbohydrate metabolism, cell membrane formation, and signaling pathways.[1][2] In in vitro research, the accurate and reproducible preparation of stable this compound solutions is paramount for obtaining reliable experimental outcomes. This document provides detailed application notes and protocols for creating and storing stable this compound solutions for use in a variety of in vitro applications, including cell culture and enzymatic assays.

Data Presentation: Solubility and Stability of this compound

The solubility and stability of this compound are critical factors to consider when preparing solutions for experimental use. The following tables summarize the quantitative data on this compound's solubility in common laboratory solvents and its stability under various storage conditions.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)Reference
Water50~205[3]
Dimethyl Sulfoxide (DMSO)10 - 49~41 - 201[4][5]
Phosphate-Buffered Saline (PBS, pH 7.2)~5~20.5[4]
EthanolInsoluble to sparingly soluble-[5]

Table 2: Stability of this compound Solutions

SolventConcentrationStorage TemperatureStabilityReference
Water (pH 7)Not specified4°CStable for several days[3][6]
WaterNot specified-20°CStock solutions may be stable for several months (avoid repeated freeze-thaw cycles)[6]
DMSONot specified-20°CUp to one month[7]
DMSONot specified-80°CUp to one year[7]
Aqueous SolutionNot specifiedRoom TemperatureNot recommended for more than one day[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous this compound Stock Solution

This protocol describes the preparation of a high-concentration aqueous stock solution of this compound, suitable for dilution into cell culture media or other aqueous buffers.

Materials:

  • This compound powder (molecular weight: 244.2 g/mol )

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh 244.2 mg of this compound powder and transfer it to a sterile conical tube. This will yield a 100 mM solution in a final volume of 10 mL.

  • Dissolution: Add 8 mL of sterile, nuclease-free water to the conical tube. Vortex the tube vigorously to dissolve the this compound. Gentle warming in a 37°C water bath can aid dissolution.

  • Volume Adjustment: Once the this compound is completely dissolved, adjust the final volume to 10 mL with sterile, nuclease-free water.

  • Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination, especially for cell culture applications.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term use (up to a few days), the solution can be stored at 4°C.

Protocol 2: this compound Treatment of Cells in Culture for Viability Assays (e.g., MTT Assay)

This protocol provides a general workflow for treating cultured cells with this compound and assessing cell viability using a metabolic assay like the MTT assay.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 100 mM sterile this compound stock solution (prepared as in Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of this compound Working Solutions: On the day of treatment, thaw the 100 mM this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment (e.g., 1 µM, 10 µM, 100 µM).[8]

  • Cell Treatment: Carefully remove the existing medium from the wells. Add 100 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control group (medium without this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]

  • MTT Assay:

    • After the incubation period, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

This compound Metabolism and Salvage Pathway

This compound can be synthesized de novo or salvaged from the degradation of RNA. Once inside the cell, it is phosphorylated to this compound monophosphate (UMP), which can then be converted to other pyrimidine nucleotides essential for various cellular processes.

Uridine_Metabolism This compound Metabolism and Salvage Pathway De_Novo_Synthesis De Novo Synthesis Orotate Orotate De_Novo_Synthesis->Orotate ... UMP This compound Monophosphate (UMP) Orotate->UMP UDP This compound Diphosphate (UDP) UMP->UDP Uridine_Ext Extracellular This compound Uridine_Int Intracellular This compound Uridine_Ext->Uridine_Int Nucleoside Transporters Uridine_Int->UMP UCK Uracil (B121893) Uracil Uridine_Int->Uracil UPase UPase This compound Phosphorylase UCK This compound Kinase RNA_Degradation RNA Degradation RNA_Degradation->Uridine_Int UTP This compound Triphosphate (UTP) UDP->UTP RNA_Synthesis RNA Synthesis UTP->RNA_Synthesis Degradation Degradation (β-alanine) Uracil->Degradation

Caption: Overview of this compound metabolism, including de novo synthesis, salvage, and catabolic pathways.

This compound-Mediated P2Y Receptor Signaling

This compound triphosphate (UTP), derived from this compound, can act as an extracellular signaling molecule by activating P2Y G-protein coupled receptors. This activation triggers downstream signaling cascades, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[9][10]

P2Y_Signaling This compound-Mediated P2Y Receptor Signaling UTP UTP (from this compound) P2Y_Receptor P2Y Receptor UTP->P2Y_Receptor G_Protein Gq/11 P2Y_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC activates RAFTK RAFTK (PYK2) Ca_Release->RAFTK activates PKC->RAFTK activates Shc_Grb2 Shc-Grb2 Complex RAFTK->Shc_Grb2 recruits Ras Ras Shc_Grb2->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response regulates

Caption: Simplified schematic of the P2Y receptor signaling cascade initiated by UTP.

Experimental Workflow for Studying this compound Effects on Gene Expression

This workflow outlines the key steps for investigating the impact of this compound treatment on the expression of target genes in a cell-based experiment.

Gene_Expression_Workflow Workflow for Gene Expression Analysis cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Analysis cluster_data_analysis Data Analysis Seed_Cells Seed Cells Uridine_Treatment Treat with this compound (various concentrations and times) Seed_Cells->Uridine_Treatment Harvest_Cells Harvest Cells Uridine_Treatment->Harvest_Cells RNA_Isolation RNA Isolation Harvest_Cells->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Relative_Quantification Relative Gene Expression (e.g., ΔΔCt method) qPCR->Relative_Quantification Statistical_Analysis Statistical Analysis Relative_Quantification->Statistical_Analysis

Caption: A typical experimental workflow for analyzing changes in gene expression following this compound treatment.

Troubleshooting and Considerations

  • Precipitation in Stock Solutions: If precipitation is observed in frozen stock solutions, gently warm the vial to 37°C and vortex until the solute is completely redissolved before use. To minimize precipitation, it is crucial to use fresh, anhydrous DMSO, as the solvent can absorb moisture over time, which may reduce the solubility of the compound.[7]

  • Cellular Toxicity: While this compound is a naturally occurring nucleoside, high concentrations can have unintended effects on cell metabolism and proliferation. It is essential to perform dose-response experiments to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

  • Degradation of this compound: Aqueous solutions of this compound are not recommended for storage for more than one day at room temperature due to potential degradation.[4] The primary degradation product upon UV irradiation is this compound photohydrate.[11] In biological systems, this compound can be catabolized to uracil and subsequently to β-alanine.[12] For experiments requiring high stability, freshly prepared solutions are always recommended.

  • Sterility: For all cell culture applications, ensure that this compound solutions are sterile-filtered to prevent microbial contamination.

By following these guidelines and protocols, researchers can confidently prepare stable and reliable this compound solutions for their in vitro experiments, leading to more accurate and reproducible results.

References

Application Notes and Protocols: Dose-Response Studies of Uridine in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114), a pyrimidine (B1678525) nucleoside, plays a crucial role in the synthesis of RNA, phospholipids, and glycogen. In the context of neuroscience, this compound has garnered significant interest for its potential neurotrophic and neuroprotective effects. It serves as a precursor for the synthesis of cytidine-5'-diphosphocholine (CDP-choline), an essential intermediate in the biosynthesis of phosphatidylcholine, a major component of neuronal membranes.[1] Furthermore, this compound can be converted to this compound triphosphate (UTP), which acts as an agonist for P2Y purinergic receptors, initiating signaling cascades involved in neuronal growth and function.

These application notes provide a comprehensive overview of the dose-dependent effects of this compound on various neuronal cell lines. Detailed protocols for key experiments are provided to enable researchers to conduct their own dose-response studies.

Data Presentation: Quantitative Effects of this compound on Neuronal Cells

The following tables summarize the quantitative data from dose-response studies of this compound in different neuronal cell lines.

Table 1: Effect of this compound on Neurite Outgrowth in PC12 Cells

This compound Concentration (µM)ObservationReference
≥ 50Significant and dose-dependent increase in the number of neurites per cell after 4 days of treatment.[1]
Not specifiedIncreased neurite branching and levels of neurofilament M and neurofilament 70 proteins.[1]

Table 2: Optimal this compound Concentration for Neurite Outgrowth in Neuro-2a (N2a) Cells

This compound Concentration (µM)ObservationReference
50, 100, 200Significant increase in the percentage of neurite-bearing cells compared to vehicle control.[2]
100Peak neurite-promoting effect observed.[2]
200Slight decrease in the percentage of neurite-bearing cells compared to 100 µM.[2]

Table 3: Effect of this compound on Cell Viability in L929 Murine Fibroblast Cells (as a general cell viability reference)

This compound Concentration (µM)Incubation Time (hours)ObservationReference
1048Significantly increased cell viability.[3]
10048Significantly increased cell viability.[3]
1072Significantly increased cell viability.[3]
10072Significantly increased cell viability.[3]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways in Neuronal Cells

This compound exerts its effects on neuronal cells through two primary mechanisms:

  • Phosphatidylcholine Synthesis Pathway: this compound is a precursor for the synthesis of CDP-choline, a rate-limiting step in the formation of phosphatidylcholine, a critical component of cell membranes.[1]

  • P2Y Receptor Signaling Pathway: this compound can be converted to UTP, which then acts as an agonist for P2Y receptors, a class of G protein-coupled receptors. Activation of these receptors triggers downstream signaling cascades involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). This pathway is implicated in the promotion of neurite outgrowth.[1]

Uridine_Signaling_Pathways cluster_0 Phosphatidylcholine Synthesis cluster_1 P2Y Receptor Signaling Uridine_in This compound UTP UTP Uridine_in->UTP this compound Kinase CTP CTP UTP->CTP CDP_Choline CDP-Choline CTP->CDP_Choline PC Phosphatidylcholine CDP_Choline->PC Membrane Neuronal Membrane Formation & Repair PC->Membrane Uridine_out This compound UTP_agonist UTP (Agonist) Uridine_out->UTP_agonist P2Y_R P2Y Receptor UTP_agonist->P2Y_R Gq Gq Protein P2Y_R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Neurite_outgrowth Neurite Outgrowth PKC->Neurite_outgrowth Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) start->cell_culture differentiation Neuronal Differentiation (e.g., NGF for PC12, Retinoic Acid for SH-SY5Y) cell_culture->differentiation uridine_treatment This compound Treatment (Varying Concentrations) differentiation->uridine_treatment incubation Incubation (e.g., 24-96 hours) uridine_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay neurite_assay Neurite Outgrowth Analysis incubation->neurite_assay protein_analysis Protein Expression Analysis (e.g., Western Blot for Neurofilaments) incubation->protein_analysis data_analysis Data Analysis & Visualization viability_assay->data_analysis neurite_assay->data_analysis protein_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

References

Long-Term Uridine Supplementation in Aging Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of long-term uridine (B1682114) supplementation in aging rodent models, summarizing key quantitative data and detailing relevant experimental protocols. This compound, a pyrimidine (B1678525) nucleoside, plays a crucial role in the synthesis of brain phospholipids (B1166683) and has been investigated for its potential to mitigate age-related cognitive decline.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative outcomes of long-term this compound supplementation from various studies in aging rodent models.

Table 1: Effects of this compound Supplementation on Cognitive Function in Aging Rodents

ParameterRodent ModelTreatment DetailsResultsReference
Spatial Learning & Memory (Morris Water Maze) Aged Rats0.1% UMP in diet for 3 monthsPrevented impairment in hippocampal-dependent learning and memory.[1]
Cognitive Performance (T-maze, Y-maze, Radial Arm Maze) Adult Gerbils0.5% UMP in diet + 300 mg/kg/day DHA by gavage for 4 weeksImproved performance in all maze tests.[2]
Learning and Memory Impoverished Rats0.1% UMP in diet for 3 monthsAmeliorated memory deficits.[1]

Table 2: Neurochemical and Cellular Effects of this compound Supplementation in Aging Rodents

ParameterRodent ModelTreatment DetailsResultsReference
Potassium-Evoked Dopamine (B1211576) Release (Striatum) Aged Fischer 344 Rats2.5% UMP in diet for 6 weeksIncreased to 341±21% of basal levels (vs. 283±9% in controls).[3]
Neurite Outgrowth Markers (Neurofilament-70 & -M) Aged Fischer 344 Rats2.5% UMP in diet for 6 weeksIncreased to 182±25% (NF-70) and 221±34% (NF-M) of control values.[3]
Brain Phosphatidylcholine (PC) Levels Adult Gerbils0.5% UMP in diet for 4 weeksIncreased by 18%.[2]
Brain Phosphatidylethanolamine (PE) Levels Adult Gerbils0.5% UMP in diet for 4 weeksIncreased by 33%.[2]
Striatal Acetylcholine (ACh) Levels Aged Rats0.5% UMP in diet for 1 weekIncreased by 16%.[4]
Baseline Striatal ACh Release Aged Rats2.5% UMP in diet for 6 weeksIncreased from 73 fmol/min to 197 fmol/min.[5]
Intestinal Senescence Markers (p21, p16) Aged Mice (21 months)10 mg/kg this compound for 1 monthSignificantly reduced expression levels.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Long-Term this compound Supplementation in Rodent Diet
  • Preparation of this compound-Supplemented Diet:

    • A standard rodent chow (e.g., Teklad Global 16% protein rodent diet) is used as the base.[4]

    • This compound-5'-monophosphate (UMP) is mixed into the powdered or pelleted diet at the desired concentration (e.g., 0.1%, 0.5%, or 2.5% w/w).[1][3][4]

    • Ensure homogenous mixing of UMP with the chow.

    • The control diet should be identical but without the UMP supplementation.

  • Animal Husbandry and Diet Administration:

    • House rodents in a controlled environment (12:12-h light-dark cycle, constant temperature and humidity).[2]

    • Provide ad libitum access to the respective control or this compound-supplemented diet and water.

    • Monitor food and water intake, as well as body weight, regularly.

  • Duration of Supplementation:

    • The supplementation period should be long-term, typically ranging from 4 weeks to 3 months or longer, to observe significant effects on aging-related parameters.[1][2][3]

Protocol 2: Morris Water Maze for Spatial Learning and Memory
  • Apparatus:

    • A circular pool (e.g., 150 cm in diameter) filled with water made opaque with non-toxic paint.[3]

    • A hidden platform submerged approximately 1 cm below the water surface.

    • The room should contain various distal visual cues for spatial navigation.

  • Acquisition Phase (Learning):

    • For 4-5 consecutive days, each rodent undergoes multiple trials per day (e.g., 4 trials).

    • In each trial, the rodent is released into the water from one of four starting positions, facing the pool wall.

    • The rodent is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.

    • If the rodent fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to the platform and allowed to remain there for a few seconds.

  • Probe Trial (Memory):

    • 24 hours after the last acquisition trial, the platform is removed from the pool.

    • The rodent is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are recorded as measures of spatial memory.

Protocol 3: In Vivo Microdialysis for Neurotransmitter Release
  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rodent and place it in a stereotaxic frame.

    • Implant a guide cannula into the brain region of interest (e.g., striatum).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.

  • Sample Collection and Analysis:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials.

    • To measure evoked release, the aCSF can be switched to one containing a high concentration of potassium.[3]

    • Analyze the concentration of neurotransmitters (e.g., dopamine, acetylcholine) in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.

Protocol 4: Western Blotting for Synaptic Proteins
  • Tissue Homogenization and Protein Extraction:

    • Dissect the brain region of interest (e.g., hippocampus) and homogenize in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the synaptic proteins of interest (e.g., synapsin-1, PSD-95).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Protocol 5: Immunohistochemistry for Senescence Markers
  • Tissue Preparation:

    • Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the tissue of interest (e.g., intestine) and post-fix in PFA.

    • Process the tissue for paraffin (B1166041) embedding and sectioning.

  • Antigen Retrieval and Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a citrate (B86180) buffer to unmask the epitopes.

    • Block endogenous peroxidase activity with hydrogen peroxide.

    • Block non-specific binding sites with a blocking serum.

    • Incubate the sections with primary antibodies against senescence markers (e.g., p16, p21).[6]

  • Detection and Visualization:

    • Wash the sections and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

    • Develop the color using a chromogen such as diaminobenzidine (DAB).

    • Counterstain with hematoxylin, dehydrate, and mount the sections.

    • Visualize and quantify the staining using a microscope.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The beneficial effects of this compound supplementation on the aging brain are mediated through several key signaling pathways.

Kennedy_Pathway cluster_blood Blood cluster_brain Brain Uridine_blood This compound Uridine_brain This compound Uridine_blood->Uridine_brain Transport Choline_blood Choline Choline_brain Choline Choline_blood->Choline_brain Transport DHA_blood DHA DAG_DHA DAG (containing DHA) DHA_blood->DAG_DHA Incorporation UTP UTP Uridine_brain->UTP This compound Kinase CTP CTP UTP->CTP CTP Synthase CDP_Choline CDP-Choline CTP->CDP_Choline CTP:phosphocholine cytidylyltransferase Phosphocholine Phosphocholine Choline_brain->Phosphocholine Choline Kinase Phosphocholine->CDP_Choline PC Phosphatidylcholine (PC) (Synaptic Membranes) CDP_Choline->PC DAG_DHA->PC CDP-choline: diacylglycerol cholinephosphotransferase

Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.

This compound supplementation provides the precursor for the synthesis of cytidine (B196190) triphosphate (CTP), a rate-limiting step in the production of phosphatidylcholine (PC), a major component of neuronal membranes.[7] This pathway is crucial for the formation and maintenance of synaptic connections.

P2Y2_Signaling UTP UTP (from this compound) P2Y2 P2Y2 Receptor UTP->P2Y2 Binds and Activates Gq Gq Protein P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neurite_outgrowth Neurite Outgrowth & Synaptic Plasticity Ca_release->Neurite_outgrowth Promotes ERK ERK Signaling PKC->ERK Activates ERK->Neurite_outgrowth Promotes

Caption: this compound Triphosphate (UTP) and P2Y2 Receptor Signaling.

This compound is converted to this compound Triphosphate (UTP), which can act as a signaling molecule by activating P2Y2 receptors. This activation leads to downstream signaling cascades that promote neurite outgrowth and synaptic plasticity, contributing to the beneficial effects of this compound on cognitive function.

Experimental Workflow

A typical experimental workflow for investigating the long-term effects of this compound supplementation in aging rodent models is outlined below.

experimental_workflow start Start: Select Aging Rodent Model diet Dietary Supplementation: - Control Group - this compound Group start->diet behavioral Behavioral Testing (e.g., Morris Water Maze) diet->behavioral Long-term feeding neurochemical Neurochemical Analysis (e.g., In Vivo Microdialysis) behavioral->neurochemical molecular Molecular & Cellular Analysis (e.g., Western Blot, IHC) neurochemical->molecular data Data Analysis & Interpretation molecular->data conclusion Conclusion data->conclusion

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Assessing Uridine's Effect on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114), a pyrimidine (B1678525) nucleoside, is a fundamental building block for RNA and plays a crucial role in various cellular metabolic processes, including glycogen (B147801) synthesis and the formation of UDP-glucose.[1][2][3] Emerging evidence highlights its significant impact on mitochondrial function, positioning it as a molecule of interest for therapeutic strategies targeting mitochondrial dysfunction in various pathologies.[4][5][6] this compound has been shown to influence mitochondrial biogenesis, oxidative phosphorylation, and the cellular response to oxidative stress.[1][5] These application notes provide a comprehensive overview of established methods and detailed protocols to investigate the multifaceted effects of this compound on mitochondrial health.

This compound's protective effects are often linked to its ability to normalize mitochondrial structure and function.[1] It can modulate the mitochondrial respiratory chain and is involved in signaling pathways that respond to oxidative stress, such as those involving NF-κB, MAPKs, and Nrf2.[1] Furthermore, this compound supplementation has been observed to enhance mitochondrial biogenesis and function in various cell types.[7] In specific contexts, such as drug-induced mitochondrial toxicity, this compound has demonstrated a capacity to restore mitochondrial DNA (mtDNA) levels and normalize cellular respiration.[8][9]

This document outlines key experimental approaches to assess the impact of this compound on mitochondrial respiration, biogenesis, and reactive oxygen species (ROS) production, providing detailed protocols and data presentation formats to facilitate robust and reproducible research.

Data Presentation: Summary of this compound's Quantitative Effects on Mitochondrial Parameters

The following tables summarize quantitative data from studies investigating the effects of this compound on various mitochondrial functions.

Table 1: Effect of this compound on Mitochondrial Respiration and Oxidative Stress

ParameterModel SystemTreatmentResultReference
H₂O₂ Production Rate Liver mitochondria from hyperthyroid ratsThis compound (30 mg/kg)Decreased by 1.7 times compared to hyperthyroid group[5]
Lactate (B86563) Production HepG2 cells exposed to zalcitabine (B1682364) (ddC)This compound (200 µM)Normalized lactate synthesis[8][9]
Intracellular Lipids HepG2 cells exposed to zalcitabine (ddC)This compound (200 µM)Normalized intracellular lipid accumulation[8][9]
Cell Proliferation HepG2 cells exposed to zalcitabine (ddC)This compound (200 µM)Fully normalized cell proliferation[8][9]

Table 2: Effect of this compound on Mitochondrial Biogenesis and Dynamics

GeneModel SystemTreatmentResultReference
Ppargc1a (PGC-1α) mRNA Rat liverThis compoundIncreased expression[5]
NRF1 mRNA Rat liverThis compoundIncreased expression[5]
Parkin mRNA (Mitophagy) Rat liverThis compoundDiminished expression[5]
OPA1 mRNA (Fusion) Rat liver from hyperthyroid ratsThis compoundRestored mRNA level[5]
Drp1 mRNA (Fission) Skeletal muscle of mdx miceThis compoundIncreased expression[10]
Parkin mRNA (Mitophagy) Skeletal muscle of mdx miceThis compoundNormalized expression[10]
Ppargc1a mRNA Diabetic mouse heartThis compound (30 mg/kg/day)Restored mRNA level[3][11]
Pink1 mRNA (Mitophagy) Diabetic mouse heartThis compound (30 mg/kg/day)Enhanced expression[3][11]

Table 3: Effect of this compound on Mitochondrial DNA

ParameterModel SystemTreatmentResultReference
mtDNA Level HepG2 cells exposed to zalcitabine (ddC)This compound (200 µM)Adjusted mtDNA to ~65% of control[8][9]
COX II (mtDNA-encoded) HepG2 cells exposed to zalcitabine (ddC)This compound (200 µM)Normalized COX II levels[8][9]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol details the use of the Seahorse XF Cell Mito Stress Test to measure the oxygen consumption rate (OCR), providing key parameters of mitochondrial function in response to this compound treatment.[12][13][14]

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound stock solution

  • Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), Rotenone/Antimycin A

  • Cells of interest

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

    • Incubate overnight in a 37°C, 5% CO₂ incubator.

  • Sensor Cartridge Hydration:

    • Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.

    • Place the sensor cartridge on top of the utility plate and incubate overnight in a non-CO₂ incubator at 37°C.

  • Assay Preparation:

    • Prepare the assay medium and warm to 37°C.

    • Prepare this compound treatment solutions at various concentrations in the assay medium. Include a vehicle control.

    • Wash the cells by removing the culture medium and adding 180 µL of pre-warmed assay medium.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Loading the Sensor Cartridge:

    • Load the mitochondrial inhibitors and this compound (or vehicle) into the appropriate ports of the hydrated sensor cartridge. A typical injection sequence is:

      • Port A: this compound or vehicle

      • Port B: Oligomycin

      • Port C: FCCP

      • Port D: Rotenone/Antimycin A

  • Running the Assay:

    • Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.

    • Initiate the assay protocol. The instrument will measure OCR at baseline and after each injection.

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein concentration.

    • Calculate key mitochondrial parameters: Basal Respiration, ATP-linked Respiration, Maximal Respiration, Spare Respiratory Capacity, and Proton Leak.

Protocol 2: Analysis of Mitochondrial Biogenesis and Mitophagy Gene Expression by qRT-PCR

This protocol describes the measurement of mRNA levels of key genes involved in mitochondrial biogenesis and mitophagy to assess the effect of this compound.

Materials:

  • Cells or tissues treated with this compound or vehicle

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Ppargc1a, NRF1, Parkin, Pink1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells or tissues and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol outlines a method to quantify the production of hydrogen peroxide (H₂O₂), a major ROS, in isolated mitochondria following this compound treatment.

Materials:

  • Isolated mitochondria from cells or tissues treated with this compound or vehicle

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • Superoxide dismutase (SOD)

  • Respiratory substrates (e.g., succinate)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer)

  • Fluorometric microplate reader

Procedure:

  • Mitochondria Isolation:

    • Isolate mitochondria from control and this compound-treated cells or tissues using differential centrifugation.

    • Determine the protein concentration of the mitochondrial suspension.

  • Assay Setup:

    • In a 96-well microplate, add the reaction buffer, SOD, HRP, and Amplex™ Red reagent to each well.

    • Add the isolated mitochondria to the wells.

  • Initiating the Reaction:

    • Initiate the reaction by adding a respiratory substrate (e.g., succinate).

  • Measurement:

    • Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence over time at an excitation of ~530-560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Calculate the rate of H₂O₂ production from a standard curve generated with known concentrations of H₂O₂.

    • Normalize the rate of H₂O₂ production to the mitochondrial protein concentration.

Visualizations

Signaling Pathways and Experimental Workflow

// Invisible nodes for layout edge [style=invis]; NFkB -> MAPKs -> Nrf2;

} caption: "this compound's influence on mitochondrial signaling pathways."

Experimental_Workflow UridineTreatment UridineTreatment MitoRespAssay MitoRespAssay UridineTreatment->MitoRespAssay GeneExpression GeneExpression UridineTreatment->GeneExpression ROS_Assay ROS_Assay UridineTreatment->ROS_Assay

References

Application Notes: Tracing Metabolic Pathways with Radiolabeled Uridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Radiolabeled uridine (B1682114), such as ³H-uridine or ¹⁴C-uridine, serves as a fundamental tracer for investigating RNA synthesis and pyrimidine (B1678525) metabolism.[1] By introducing this labeled precursor to cells or organisms, researchers can track its uptake, metabolic conversion, and incorporation into newly synthesized RNA. This technique is a cornerstone in molecular biology, pharmacology, and toxicology, providing critical insights into the regulation of gene expression, the mechanism of action for various drugs, and the cytotoxic effects of chemical compounds. The high sensitivity of radiolabeling allows for the detection of nascent transcripts and the precise quantification of metabolic flux through key pathways.[2]

Principle of this compound Metabolism and Tracing

This compound is a pyrimidine nucleoside that, upon entering the cell, is primarily channeled through the pyrimidine salvage pathway.[3][4] In this pathway, this compound is phosphorylated by this compound kinase to form this compound monophosphate (UMP).[5] Subsequent phosphorylations convert UMP into this compound diphosphate (B83284) (UDP) and finally this compound triphosphate (UTP), the direct precursor for RNA synthesis.[5]

When radiolabeled this compound is supplied to cells, it is readily taken up and enters this salvage pathway. The rate of its incorporation into RNA is directly proportional to the rate of transcription. This allows for a dynamic and quantitative measure of cellular RNA synthesis.[6] While cells can also produce UTP through the de novo synthesis pathway, the salvage pathway is energetically favorable and is the primary route for utilizing exogenous this compound.[7] Therefore, experiments using radiolabeled this compound specifically probe the activity of the salvage pathway and its contribution to the overall RNA pool.

Key Applications in Research and Drug Development

  • Quantification of Global RNA Synthesis: A primary application is the measurement of the overall rate of transcription within a cell population. By exposing cells to radiolabeled this compound for a defined period (a "pulse"), the amount of radioactivity incorporated into acid-precipitable macromolecules (i.e., RNA) provides a direct measure of RNA synthesis activity.[8] This is invaluable for studying the effects of growth factors, signaling molecules, cellular stress, or genetic modifications on gene expression.

  • Determination of RNA Stability (Pulse-Chase Analysis): Pulse-chase analysis is a powerful technique to determine the degradation rate, or half-life, of RNA molecules.[6][9] Cells are first briefly exposed to radiolabeled this compound (the "pulse") to label a cohort of newly synthesized RNA.[10] Subsequently, the radioactive medium is replaced with a medium containing a high concentration of unlabeled this compound (the "chase").[10] This effectively prevents any further incorporation of the radiolabeled precursor. By measuring the amount of radioactivity remaining in the RNA pool at various time points during the chase, a decay curve can be generated to calculate the RNA half-life.[6]

  • Drug Discovery and Development:

    • Screening for Therapeutic Agents: Assays measuring the inhibition of radiolabeled this compound incorporation are widely used to screen for potential anticancer and antiviral drugs that target RNA synthesis.[11]

    • Toxicology and Cytotoxicity Assessment: The inhibition of this compound uptake is a sensitive indicator of cellular toxicity.[12] Measuring the impact of chemical compounds on this compound incorporation can serve as a rapid and quantitative method for assessing cytotoxicity, often correlating well with in vivo toxicity tests.[12]

    • ADME Studies: Radiolabeled compounds are essential in preclinical and clinical development for absorption, distribution, metabolism, and excretion (ADME) studies, helping to quantify drug metabolites and understand their pharmacokinetics.[2][13]

  • Localization of RNA Synthesis: Through autoradiography, the cellular and subcellular location of newly synthesized RNA can be visualized. After labeling with ³H-uridine, the silver grains produced on photographic emulsion overlying the tissue or cells indicate sites of active transcription, such as the nucleus and specifically the nucleolus.[8]

Experimental Protocols

Protocol 1: Measurement of Global RNA Synthesis Rate (Pulse Labeling)

This protocol details the steps to quantify the rate of total RNA synthesis by measuring the incorporation of [³H]-uridine.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • [5,6-³H]-uridine (Specific Activity: 40-60 Ci/mmol)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • 10% Trichloroacetic Acid (TCA) solution, ice-cold

  • 5% Trichloroacetic Acid (TCA) solution, ice-cold

  • Ethanol (B145695) (95-100%), ice-cold

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation vials

  • Scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 12-well or 24-well) at a density that ensures they are in the logarithmic growth phase (60-80% confluency) at the time of the experiment.

  • Experimental Treatment (Optional): If testing the effect of a drug, replace the medium with fresh medium containing the compound of interest or vehicle control. Incubate for the desired duration.

  • Pulse Labeling: Add [³H]-uridine to each well to a final concentration of 1-5 µCi/mL. Gently swirl the plate and incubate at 37°C in a CO₂ incubator for 1-2 hours.

  • Termination of Labeling: To stop the incorporation, place the plate on ice. Aspirate the radioactive medium and immediately wash the cells twice with 1 mL of ice-cold PBS per well.

  • Cell Lysis: Add an appropriate volume of cell lysis buffer to each well (e.g., 200 µL for a 24-well plate) and incubate on ice for 10 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Retain a small aliquot for protein quantification.

  • TCA Precipitation: Add an equal volume of ice-cold 10% TCA to each lysate. Vortex and incubate on ice for 30 minutes to precipitate macromolecules (RNA, DNA, and proteins).

  • Collection of Precipitate: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. Carefully discard the supernatant, which contains the unincorporated [³H]-uridine.

  • Washing: Wash the pellet by adding 1 mL of ice-cold 5% TCA. Vortex and centrifuge again. Repeat this wash step twice to ensure complete removal of the acid-soluble radioactivity.

  • Ethanol Wash: Wash the pellet once with 1 mL of ice-cold ethanol to remove the TCA. Centrifuge and discard the supernatant. Air dry the pellet for 10-15 minutes.

  • Solubilization: Resuspend the pellet in 200 µL of 0.1 M NaOH. Ensure the pellet is fully dissolved.

  • Scintillation Counting: Transfer the resuspended pellet to a scintillation vial, add 4-5 mL of scintillation cocktail, and mix well. Measure the radioactivity in a scintillation counter as counts per minute (CPM).

  • Data Normalization: Determine the protein concentration of the lysate aliquot from step 5. Normalize the CPM values to the protein concentration (CPM/µg protein) to account for differences in cell number.

Protocol 2: Determination of RNA Stability (Pulse-Chase Analysis)

This protocol is designed to measure the half-life of the total RNA pool.

Materials:

  • Same as Protocol 1, plus:

  • Chase Medium: Complete cell culture medium supplemented with a high concentration of unlabeled this compound (e.g., 5-10 mM).

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pulse Phase: Remove the culture medium and add fresh, pre-warmed medium containing [³H]-uridine (1-5 µCi/mL). Incubate for a short pulse period, typically 30-60 minutes. This period should be long enough to label RNA sufficiently but short enough to represent a distinct cohort of newly synthesized molecules.

  • Chase Phase: After the pulse, rapidly aspirate the radioactive medium. Wash the cells twice with pre-warmed PBS to remove any residual labeled nucleoside.

  • Initiate Chase: Add the pre-warmed "chase" medium containing a high concentration of unlabeled this compound. This is time zero (t=0) of the chase.

  • Sample Collection at Time Points: At designated time points during the chase (e.g., 0, 2, 4, 8, 12, and 24 hours), collect the cells. The t=0 sample should be collected immediately after washing and adding the chase medium.

  • RNA Isolation and Quantification: For each time point, lyse the cells and precipitate the macromolecules using TCA as described in Protocol 1 (steps 4-11).

  • Data Analysis:

    • Normalize the CPM for each time point to the protein concentration.

    • Express the radioactivity at each chase time point as a percentage of the radioactivity at t=0.

    • Plot the percentage of remaining radioactivity versus time on a semi-logarithmic graph.

    • The time required for the radioactivity to decrease by 50% is the average half-life of the total RNA.

Data Presentation

Table 1: Quantitative Analysis of RNA Synthesis Inhibition by a Test Compound

This table shows hypothetical data from a pulse-labeling experiment to assess the dose-dependent effect of an experimental drug on global RNA synthesis.

Compound X Concentration (µM)Mean CPMStandard DeviationProtein Conc. (µg/mL)Normalized RNA Synthesis (CPM/µg protein)% Inhibition
0 (Vehicle)152,3408,120255597.40%
0.1135,6707,540251540.59.5%
198,4505,310248397.033.5%
1045,1203,100253178.370.1%
10012,8901,23024951.891.3%

Table 2: Quantitative Data from a Pulse-Chase Experiment to Determine RNA Stability

This table presents hypothetical data from a pulse-chase experiment comparing RNA stability in control cells versus cells treated with a stability-altering agent.

Chase Time (Hours)Control Group (CPM/µg protein)% RNA Remaining (Control)Treated Group (CPM/µg protein)% RNA Remaining (Treated)
0854.2100%849.5100%
2683.480.0%780.591.9%
4512.560.0%715.484.2%
8298.935.0%602.170.9%
12179.421.0%505.459.5%
2463.27.4%310.336.5%

Mandatory Visualizations

Uridine_Metabolic_Pathways cluster_DeNovo De Novo Synthesis cluster_Salvage Salvage Pathway cluster_Incorporation RNA Synthesis Precursors Glutamine, CO2, Aspartate UMP_de_novo UMP Precursors->UMP_de_novo Multiple Steps UDP UDP UMP_de_novo->UDP Uridine_ext Radiolabeled this compound (Exogenous) Uridine_int This compound Uridine_ext->Uridine_int Transport UMP_salvage UMP Uridine_int->UMP_salvage This compound Kinase UMP_salvage->UDP UMP-CMP Kinase UTP UTP UDP->UTP NDP Kinase RNA Newly Synthesized RNA UTP->RNA RNA Polymerase

Caption: this compound metabolic pathways for UTP synthesis.

Pulse_Chase_Workflow Start 1. Seed Cells Pulse 2. Pulse: Add [3H]-Uridine (30-60 min) Start->Pulse Wash1 3. Wash Cells (Ice-cold PBS) Pulse->Wash1 Chase 4. Chase: Add Medium with Excess Unlabeled this compound Wash1->Chase T0 5. Collect Sample (Time = 0) Chase->T0 Incubate 6. Incubate & Collect Samples at Various Time Points Chase->Incubate Analysis 7. Isolate RNA & Measure Radioactivity (Scintillation Counting) T0->Analysis Incubate->Analysis Result 8. Calculate RNA Half-life Analysis->Result

Caption: Experimental workflow for pulse-chase analysis.

Drug_Screening_Logic Input Cell Culture + Radiolabeled this compound Treatment Treat with Test Compound Input->Treatment Measure Measure this compound Incorporation (CPM) Treatment->Measure Compare Compare to Vehicle Control Measure->Compare High_CPM Result: No Inhibition (Compound Inactive) Compare->High_CPM CPM ≈ Control Low_CPM Result: Inhibition (Potential Hit Compound) Compare->Low_CPM CPM << Control

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Uridine Concentration for Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments focused on optimizing uridine (B1682114) concentration for neurite outgrowth.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for promoting neurite outgrowth?

A1: The optimal this compound concentration can vary depending on the cell line. For Neuro2a (N2a) cells, a concentration of 100 µM has been shown to be ideal for stimulating the highest percentage of neurite-bearing cells.[1][2] Increasing the concentration to 200 µM may lead to a slight decrease in the percentage of neurite-bearing cells.[1][2] In PC12 cells differentiated with nerve growth factor (NGF), this compound has been shown to significantly increase the number of neurites per cell in a dose-dependent manner after 4 days of treatment.[3][4]

Q2: How does this compound promote neurite outgrowth?

A2: this compound is understood to promote neurite outgrowth through two primary mechanisms:

  • Phosphatidylcholine Biosynthesis: this compound acts as a precursor for the synthesis of cytidine (B196190) triphosphate (CTP), which is a crucial component in the production of phosphatidylcholine, a major constituent of cell membranes.[3][4][5] This enhanced membrane production supports the physical growth of neurites.

  • P2Y Receptor Activation: this compound can be converted to this compound triphosphate (UTP), which then acts as an agonist for P2Y purinergic receptors.[3][4] Activation of these receptors triggers downstream signaling cascades, including the MEK/ERK and PI3K/Akt/mTOR pathways, that are involved in neuronal growth and differentiation.[1]

Q3: What are the expected morphological changes in cells treated with this compound?

A3: In response to effective this compound treatment, neuronal cells are expected to exhibit an increase in the number of neurites per cell, as well as enhanced neurite branching.[3][4] Additionally, an increase in the levels of neurite-specific proteins, such as neurofilament M and neurofilament 70, may be observed.[3][4]

Q4: How long does it take to observe the effects of this compound on neurite outgrowth?

A4: The time required to observe significant effects can vary. In NGF-differentiated PC12 cells, a significant increase in the number of neurites per cell was observed after 4 days of this compound treatment, but not after 2 days.[3][4] For Neuro2a cells, effects on neurite outgrowth have been measured after 48 hours of incubation with this compound.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant increase in neurite outgrowth observed. 1. Suboptimal this compound concentration. 2. Insufficient incubation time. 3. Cell health issues (e.g., low viability, improper density). 4. Inactive this compound solution. 5. Issues with the differentiation protocol (if applicable).1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 µM to 200 µM). 2. Extend the incubation period (e.g., up to 4-7 days), monitoring for effects at different time points. 3. Ensure cells are healthy and plated at the recommended density. Check for signs of stress or overgrowth. 4. Prepare fresh this compound solutions for each experiment. This compound can be dissolved in ethanol (B145695) due to its poor water solubility.[1] 5. Verify the effectiveness of your differentiation agent (e.g., NGF for PC12 cells, retinoic acid for Neuro2a cells) and its concentration.
High cell death or cytotoxicity observed after this compound treatment. 1. This compound concentration is too high. 2. Contamination of cell culture. 3. Solvent toxicity (if using a solvent like ethanol to dissolve this compound).1. Reduce the this compound concentration. While 100 µM is often optimal, very high concentrations could be detrimental. 2. Check for signs of bacterial or fungal contamination. Use aseptic techniques and fresh media. 3. Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic. Include a vehicle-only control in your experiment.
High variability in neurite outgrowth between replicates. 1. Inconsistent cell plating density. 2. Uneven distribution of this compound in the culture medium. 3. Subjectivity in neurite outgrowth measurement.1. Ensure a homogenous cell suspension and accurate cell counting before plating. 2. Gently mix the culture plate after adding the this compound-containing medium to ensure even distribution. 3. Use standardized and objective criteria for measuring neurite length and counting neurite-bearing cells. Utilize imaging software for consistent analysis.
Unexpected morphological changes or cell clumping. 1. Cell density is too high. 2. Issues with the culture surface coating.1. Optimize the initial cell seeding density to avoid overcrowding, which can inhibit proper neurite extension. 2. Ensure proper coating of culture plates with appropriate substrates (e.g., laminin) to promote cell adhesion and neurite outgrowth.

Quantitative Data Summary

Table 1: Effect of this compound Concentration on Neurite Outgrowth in Neuro2a Cells

This compound Concentration (µM)Percentage of Neurite-Bearing Cells (%)
5034.8 ± 13.1
10039.98 ± 13.48
20036.1 ± 15.0

Data adapted from a study on Neuro2a cells.[1] The percentage of neurite-bearing cells was significantly higher at all tested this compound concentrations compared to the control group.[1]

Experimental Protocols

Protocol 1: this compound Treatment of Neuro2a Cells for Neurite Outgrowth Analysis

Materials:

  • Neuro2a (N2a) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • L-glutamine

  • Penicillin-Streptomycin (B12071052)

  • This compound

  • Ethanol (for dissolving this compound)

  • Tissue culture plates

Procedure:

  • Cell Culture: Culture N2a cells in DMEM supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin at 37°C in a humidified atmosphere with 6.5% CO2.[1] Subculture the cells every 2 days.[1]

  • Cell Plating: Plate N2a cells in tissue culture plates at an initial concentration of 50,000 cells per plate in complete medium and incubate for 48 hours.[1]

  • This compound Treatment:

    • Prepare stock solutions of this compound in ethanol.

    • Carefully replace the culture medium with serum-free DMEM containing the desired final concentrations of this compound (e.g., 50 µM, 100 µM, 200 µM).[1] Include an ethanol-only vehicle control.[1]

  • Incubation: Incubate the cells for 48 hours.[1]

  • Analysis:

    • Capture images of the cells using a phase-contrast microscope.

    • Quantify neurite outgrowth using ImageJ software or a similar analysis tool.[1]

    • Parameters to measure include the percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body), the length of the longest neurite per cell, and the total neurite length per cell.[1]

Protocol 2: this compound Treatment of NGF-Differentiated PC12 Cells

Materials:

  • PC12 cells

  • Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)

  • Nerve Growth Factor (NGF)

  • This compound

  • Culture plates coated with a suitable substrate (e.g., laminin)

Procedure:

  • Cell Plating: Plate PC12 cells on coated culture plates in complete medium.

  • Differentiation: Induce differentiation by treating the cells with an optimal concentration of NGF.

  • This compound Treatment:

    • Prepare fresh this compound solutions.

    • Add various concentrations of this compound to the differentiation medium.

  • Incubation: Incubate the cells for at least 4 days, as significant effects of this compound on neurite outgrowth in this cell line are observed after this period.[3][4]

  • Analysis:

    • Fix and stain the cells if necessary to visualize neurites.

    • Quantify the number of neurites per cell and the degree of neurite branching.

Signaling Pathways and Experimental Workflow

Uridine_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound UTP UTP This compound->UTP Conversion CTP CTP This compound->CTP Conversion P2Y_Receptor P2Y Receptor UTP->P2Y_Receptor Activation Signaling_Cascades Signaling Cascades (MEK/ERK, PI3K/Akt/mTOR) P2Y_Receptor->Signaling_Cascades Phosphatidylcholine Phosphatidylcholine Synthesis CTP->Phosphatidylcholine Membrane_Production Increased Membrane Production Phosphatidylcholine->Membrane_Production Neurite_Outgrowth Neurite Outgrowth Membrane_Production->Neurite_Outgrowth Signaling_Cascades->Neurite_Outgrowth

Caption: this compound promotes neurite outgrowth via two main signaling pathways.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Neuro2a, PC12) start->cell_culture cell_plating Cell Plating cell_culture->cell_plating differentiation Induce Differentiation (if applicable, e.g., with NGF) cell_plating->differentiation uridine_treatment This compound Treatment (Varying Concentrations) cell_plating->uridine_treatment For non-differentiated cell lines differentiation->uridine_treatment incubation Incubation (e.g., 48h - 4 days) uridine_treatment->incubation imaging Microscopy Imaging incubation->imaging analysis Quantitative Analysis (Neurite Length, Branching, etc.) imaging->analysis end End analysis->end

Caption: A generalized experimental workflow for studying this compound-induced neurite outgrowth.

References

Uridine Bioavailability & Blood-Brain Barrier Penetration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and standardized protocols for experiments involving uridine (B1682114). The focus is on understanding its bioavailability and transport across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My plasma this compound concentrations are lower than expected after oral administration. What could be the cause?

A1: Low plasma concentrations of this compound following oral administration are often attributed to poor bioavailability.[1][2] This can be due to two main factors:

  • Limited Absorption: this compound is absorbed from the gastrointestinal tract through facilitated diffusion and specific transporters, which can be a rate-limiting step.[1][2]

  • First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the liver before it reaches systemic circulation. This enzymatic degradation substantially reduces the amount of active compound available.[3] The use of more lipophilic prodrugs, such as triacetylthis compound (TAU), has been shown to increase bioavailability by enhancing gastrointestinal absorption.[1][2]

Q2: How can I distinguish between the exogenous this compound I administered and the endogenous this compound already present in my samples?

A2: Differentiating between administered and endogenous this compound is critical for accurate pharmacokinetic analysis. The most effective method is to use a stable isotope-labeled version of this compound (e.g., containing ¹³C or ¹⁵N). By administering the labeled this compound, you can use mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to specifically detect and quantify the exogenously administered compound and its metabolites, distinguishing them from their endogenous counterparts.

Q3: What is the most reliable method for quantifying this compound concentrations in plasma and brain tissue?

A3: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS are the gold-standard methods for the accurate quantification of this compound in biological matrices.[4][5]

  • HPLC with UV detection: A widely used and reliable method.[5]

  • LC-MS/MS: Offers higher sensitivity and specificity, which is particularly advantageous when measuring low concentrations in brain tissue or when needing to differentiate from other nucleosides.[4] For accurate results, it is crucial to use a validated method with appropriate internal standards.

Q4: I'm observing significant variability in brain uptake of this compound between my experimental animals. What are the potential reasons?

A4: Variability in brain uptake can stem from several factors:

  • Blood-Brain Barrier (BBB) Transport Efficiency: this compound crosses the BBB primarily via nucleoside transporters, such as the concentrative nucleoside transporter CNT2 and equilibrative nucleoside transporters (ENTs).[6] The expression and activity of these transporters can vary between individual animals.

  • Plasma this compound Concentration: The concentration gradient between the blood and the brain is a key driver of transport. Fluctuations in plasma this compound levels will directly impact the amount of this compound transported into the brain.

  • Metabolism: Differences in the rate of this compound metabolism among animals can lead to different plasma concentration profiles and, consequently, variable brain uptake.

Q5: Are there known inhibitors of this compound transport across the blood-brain barrier?

A5: Yes, the transport of this compound across the BBB can be inhibited by other nucleosides and certain drugs that compete for the same transporters (ENT1 and ENT2).[7][8] For example, adenosine (B11128) also utilizes these transporters. Therefore, high concentrations of adenosine or other nucleoside analogs could competitively inhibit this compound transport.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Different Species

SpeciesAdministration RouteDoseCmax (Peak Plasma Concentration)Tmax (Time to Peak Concentration)BioavailabilityReference
Human Intravenous (1-hr infusion)1-12 g/m²Millimolar range-100%[9]
Human Oral10-12 g/m² (single dose)60-80 µM1-2 hoursLow[1][2]
Mouse Intraperitoneal3500 mg/kg~20 mM30-60 min-[10]
Mouse Oral---~7% (relative to subcutaneous)[11][12]
Rabbit Intravenous100 mg/kg--100%[11][12]
Rabbit Oral450 mg/kg25.8 ± 4.1 µg/ml2.3 ± 0.8 hours~29.4%[11][12]

Table 2: this compound Tissue Distribution in Mice

TissueFold Increase in this compound Level (2h post-administration)
Liver ~53-fold
Brain ~7-fold

Data from a study in C57B1/6 mice administered a high dose of this compound.[10]

Experimental Protocols

Protocol 1: In Vivo this compound Administration and Sample Collection in a Mouse Model

This protocol outlines the procedure for oral administration of this compound to mice, followed by the collection of blood and brain tissue for pharmacokinetic and biodistribution analysis.

Materials:

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Oral gavage needles

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Surgical tools for dissection

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in the chosen vehicle to the desired concentration. Ensure complete dissolution.

  • Animal Dosing: Administer the this compound solution to the mice via oral gavage at the specified dosage.

  • Blood Collection: At predetermined time points post-administration, anesthetize the mice. Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Tissue Harvesting: Immediately following blood collection, perfuse the animals with ice-cold saline to remove remaining blood from the tissues.

  • Brain Extraction: Carefully dissect the brain and snap-freeze it in liquid nitrogen.

  • Sample Storage: Store plasma and brain tissue samples at -80°C until analysis.

Protocol 2: Quantification of this compound in Plasma and Brain Tissue using LC-MS/MS

This protocol provides a general workflow for the analysis of this compound concentrations in biological samples.

Materials:

  • Plasma and brain tissue samples

  • Internal standard (stable isotope-labeled this compound)

  • Protein precipitation solution (e.g., acetonitrile (B52724) with formic acid)

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • Spike a known amount of the internal standard into each plasma sample.

    • Add the protein precipitation solution to precipitate proteins.

    • Vortex and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Sample Preparation (Brain Tissue):

    • Weigh the frozen brain tissue.

    • Homogenize the tissue in a suitable buffer.

    • Spike a known amount of the internal standard into the homogenate.

    • Perform protein precipitation as described for plasma.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Separate this compound and the internal standard using an appropriate chromatography method.

    • Detect and quantify the analytes using mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.

Visualizations

Uridine_BBB_Transport cluster_blood Blood Capillary cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma U_plasma This compound (Plasma) ENTs ENTs (Equilibrative) U_plasma->ENTs Facilitated Diffusion CNT2 CNT2 (Concentrative) U_plasma->CNT2 Active Transport U_brain This compound (Brain) ENTs->U_brain CNT2->U_brain

Caption: this compound transport across the blood-brain barrier.

Experimental_Workflow start This compound Administration (Oral Gavage) blood Blood Collection (Time Points) start->blood perfusion Saline Perfusion start->perfusion plasma Plasma Separation blood->plasma brain Brain Harvest & Snap Freezing perfusion->brain storage Sample Storage (-80°C) brain->storage homogenization Brain Tissue Homogenization storage->homogenization plasma->storage analysis LC-MS/MS Analysis plasma->analysis homogenization->analysis

Caption: Workflow for in vivo this compound pharmacokinetic study.

Uridine_Metabolism_Pathway Uridine_Oral Oral this compound GI_Tract GI Absorption Uridine_Oral->GI_Tract Liver First-Pass Metabolism GI_Tract->Liver Portal Vein Systemic Systemic Circulation Liver->Systemic Reduced Bioavailability BBB BBB Transport Systemic->BBB Excretion Excretion Systemic->Excretion Brain Brain Uptake BBB->Brain

Caption: Logical flow of oral this compound bioavailability.

References

Technical Support Center: Uridine Supplementation in Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide addresses potential off-target effects of uridine (B1682114) supplementation in experimental settings. It provides troubleshooting advice, relevant protocols, and data interpretation guidelines for researchers, scientists, and drug development professionals.

FAQ 1: Can this compound supplementation inadvertently activate purinergic signaling pathways?

Answer:

Yes, researchers should be aware that this compound supplementation can lead to off-target activation of specific purinergic receptors. While this compound itself is not a direct ligand for these receptors, it serves as a precursor for this compound triphosphate (UTP) and this compound diphosphate (B83284) (UDP).[1] Extracellular UTP and UDP are known agonists for several G protein-coupled P2Y receptors, namely P2Y2, P2Y4, and P2Y6.[1][2][3] Activation of these receptors can trigger various downstream signaling cascades, including the mobilization of intracellular calcium and activation of protein kinase C (PKC), influencing a wide range of cellular processes.[1][2] Therefore, unexpected phenotypic changes observed in experiments following this compound supplementation could be attributable to the activation of these pyrimidinergic signaling pathways.

Data Presentation: Agonist Profile of this compound Nucleotides on P2Y Receptors
ReceptorPrimary Agonist(s)G-Protein CouplingPotential Downstream Effect
P2Y2 UTP, ATPGqPhospholipase C (PLC) activation, intracellular Ca²⁺ release[1][4]
P2Y4 UTPGqPhospholipase C (PLC) activation, intracellular Ca²⁺ release[1][4][5]
P2Y6 UDPGqPhospholipase C (PLC) activation, intracellular Ca²⁺ release[1][4]
P2Y14 UDP-glucose, UDPGi/oInhibition of adenylyl cyclase[4]
Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol outlines a method to determine if this compound supplementation is causing off-target P2Y receptor activation by measuring changes in intracellular calcium ([Ca²⁺]i).

Objective: To quantify [Ca²⁺]i flux in response to this compound supplementation compared to known P2Y agonists.

Materials:

  • Cell line of interest (e.g., 1321N1 human astrocytoma cells, which express various P2Y receptors)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • This compound solution (experimental variable)

  • UTP solution (positive control)

  • ATP solution (positive control)

  • P2Y receptor antagonist (e.g., Suramin for P2Y2, MRS2500 for P2Y1)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C.

  • Cell Washing: Aspirate the loading buffer and wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.

  • Baseline Measurement: Place the plate in the fluorescence plate reader (e.g., FlexStation or similar). Set the excitation wavelength to 494 nm and the emission wavelength to 516 nm. Record a stable baseline fluorescence for 60 seconds.

  • Compound Injection and Measurement:

    • Using the instrument's injector, add 20 µL of the test compound (this compound, UTP, or ATP at various concentrations) to the appropriate wells.

    • For antagonist experiments, pre-incubate cells with the antagonist for 15-30 minutes before adding the agonist.

    • Immediately after injection, continuously record the fluorescence intensity for at least 3-5 minutes to capture the peak response and subsequent decline.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak).

    • Normalize the response by expressing it as a ratio (ΔF/F₀).

    • Compare the response elicited by this compound to that of the positive controls (UTP/ATP). A significant increase in [Ca²⁺]i following this compound treatment, which is blocked by a P2Y antagonist, suggests off-target pathway activation.

Mandatory Visualization

P2Y_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Uridine_Supp This compound (Supplement) UTP UTP Uridine_Supp->UTP Metabolic Conversion P2Y_Receptor P2Y Receptor (P2Y2, P2Y4, P2Y6) UTP->P2Y_Receptor Agonist Binding PLC Phospholipase C (PLC) P2Y_Receptor->PLC Gq Activation IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Cell_Response Downstream Cellular Response PKC->Cell_Response

Caption: this compound conversion to UTP can activate P2Y receptors and PLC-mediated signaling.

FAQ 2: What is the potential impact of high-dose this compound on cellular glucose metabolism?

Answer:

This compound supplementation can significantly impact cellular energy metabolism, particularly glycolysis.[6][7] Under nutrient-limiting conditions, such as glucose scarcity, cells can catabolize this compound to yield ribose-1-phosphate.[8] This can then be shunted into the pentose (B10789219) phosphate (B84403) pathway (PPP) or downstream glycolysis, serving as an alternative fuel source to maintain metabolic homeostasis.[8][9] However, the long-term effects can be complex. Chronic this compound supplementation in animal models has been linked to impaired glucose tolerance and fatty liver development, potentially through mechanisms involving P2Y6 receptor activation and downregulation of PPARα.[10] Short-term supplementation, conversely, has shown some benefits like improved glucose tolerance in high-fat-fed mice.[10] Therefore, the metabolic consequence of this compound supplementation is context-dependent, varying with duration and the underlying metabolic state of the experimental model.

Data Presentation: Context-Dependent Effects of this compound on Glucose Metabolism
ConditionObservationPotential MechanismReference
Short-Term / High-Fat Diet Improved glucose tolerance, reduced fat accumulation.Promotes insulin (B600854) secretion.[10]
Long-Term / High-Fat Diet Impaired glucose tolerance, pancreatic β-cell apoptosis.Reduced insulin signaling, increased hepatic gluconeogenesis.[10][11]
Glucose Deprivation (in vitro) Serves as an alternative fuel source for glycolysis.This compound phosphorylase 1 (UPP1) catabolizes this compound to ribose-1-phosphate.[8][12]
Long-Term / Normal Diet Increased body weight, potential for fatty liver.Inhibition of fatty acid binding protein 1 (FABP1).[10]
Experimental Protocol: Extracellular Flux Analysis (Seahorse Assay)

This protocol measures the two major energy-producing pathways—glycolysis and mitochondrial respiration—in real-time to assess the metabolic impact of this compound.

Objective: To determine if this compound supplementation alters the balance between glycolysis (measured by ECAR - Extracellular Acidification Rate) and oxidative phosphorylation (measured by OCR - Oxygen Consumption Rate).

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Assay Kit (e.g., Glycolysis Stress Test)

  • Cell line of interest

  • This compound solution

  • Assay Medium (e.g., XF Base Medium supplemented with L-glutamine, pH 7.4)

  • Inhibitors: Glucose, Oligomycin (B223565), 2-Deoxyglucose (2-DG)

Procedure:

  • Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment: On the day of the assay, replace the culture medium with a medium containing the desired concentration of this compound or vehicle control. Incubate for the desired treatment duration (e.g., 24 hours).

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

    • One hour before the assay, wash the cells with pre-warmed assay medium. Replace the final wash with the appropriate volume of assay medium.

    • Place the cells in a non-CO₂ incubator at 37°C for 45-60 minutes.

  • Instrument Setup: Load the hydrated sensor cartridge with the compounds for injection (Port A: Glucose, Port B: Oligomycin, Port C: 2-DG). Calibrate the instrument.

  • Assay Execution:

    • Replace the calibrant plate with the cell plate.

    • Start the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds.

    • Baseline: Measures basal glycolysis and mitochondrial respiration.

    • Injection A (Glucose): Initiates glycolysis.

    • Injection B (Oligomycin): An ATP synthase inhibitor, which shuts down mitochondrial ATP production and forces cells to rely on glycolysis, revealing maximal glycolytic capacity.

    • Injection C (2-DG): A glucose analog that inhibits glycolysis by competing with glucose.

  • Data Analysis:

    • The Seahorse software (e.g., Wave) will calculate OCR and ECAR values.

    • Analyze key parameters:

      • Glycolysis: The ECAR measurement after glucose injection.

      • Glycolytic Capacity: The maximum ECAR rate reached after oligomycin injection.

      • Glycolytic Reserve: The difference between glycolytic capacity and the basal glycolysis rate.

    • Compare these parameters between this compound-treated and control cells to determine this compound's effect on glycolytic function.

Mandatory Visualization

Uridine_Metabolism_Workflow Uridine_Ext Extracellular This compound Uridine_Int Intracellular This compound Uridine_Ext->Uridine_Int Transport UPP1 UPP1/ UPP2 Uridine_Int->UPP1 Ribose1P Ribose-1-P UPP1->Ribose1P Uracil Uracil UPP1->Uracil PPP Pentose Phosphate Pathway Ribose1P->PPP Glycolysis Glycolysis (downstream) Ribose1P->Glycolysis Energy ATP Production Redox Balance PPP->Energy Glycolysis->Energy

Caption: this compound can be catabolized to fuel central carbon metabolism via glycolysis.

FAQ 3: How can I assess if this compound is inducing endoplasmic reticulum (ER) stress in my cell model?

Answer:

While some studies indicate that this compound can alleviate endoplasmic reticulum (ER) stress under specific pathological conditions like status epilepticus[13][14][15], its broader impact on ER homeostasis is an important consideration. This compound supplementation increases the cellular pool of UDP-GlcNAc, a substrate for O-GlcNAcylation, which is a post-translational modification of proteins occurring in the cytoplasm and nucleus.[10][11] Alterations in protein modification pathways can indirectly affect the protein folding load on the ER. An overload of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a state known as ER stress.[16] Prolonged or severe ER stress can ultimately lead to apoptosis.[16] Therefore, it is prudent to check for markers of ER stress if this compound supplementation leads to unexpected cytotoxicity or altered protein expression profiles.

Data Presentation: Key Markers of the Unfolded Protein Response (UPR)
UPR PathwayKey Protein MarkerFunctionMethod of Detection
IRE1α p-IRE1α, XBP1sEndoribonuclease, Splicing of XBP1 mRNAWestern Blot, RT-qPCR
PERK p-PERK, p-eIF2α, ATF4Kinase, Phosphorylates eIF2α to attenuate translationWestern Blot
ATF6 Cleaved ATF6 (ATF6-N)Transcription factor, translocates to nucleusWestern Blot
General ER Stress GRP78 (BiP), CHOPChaperone, Pro-apoptotic transcription factorWestern Blot, RT-qPCR
Experimental Protocol: Western Blotting for ER Stress Markers

Objective: To detect the upregulation and/or activation (via phosphorylation or cleavage) of key UPR proteins in response to this compound treatment.

Materials:

  • Cell line or tissue lysates from control and this compound-treated samples

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-GRP78, anti-p-PERK, anti-p-IRE1α, anti-CHOP, anti-ATF6)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Sample Preparation:

    • Lyse cells or tissues in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Boil samples in Laemmli buffer for 5 minutes at 95°C.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-GRP78) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify band intensity using software like ImageJ.

    • Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

    • Compare the expression levels of ER stress markers in this compound-treated samples to the control samples. A significant increase indicates the induction of ER stress.

Mandatory Visualization

ER_Stress_Workflow cluster_markers Key UPR Markers to Assay This compound This compound Supplementation ProteinMod Altered Protein Modification Load? This compound->ProteinMod Misfolded Misfolded Protein Accumulation in ER ProteinMod->Misfolded ERStress ER Stress Misfolded->ERStress UPR Unfolded Protein Response (UPR) Activation ERStress->UPR PERK p-PERK p-eIF2α UPR->PERK IRE1 p-IRE1α XBP1s UPR->IRE1 ATF6 Cleaved ATF6 UPR->ATF6 CHOP CHOP Upregulation UPR->CHOP

Caption: A logical workflow for investigating if this compound induces ER stress.

References

Troubleshooting Uridine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Uridine (B1682114) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges with this compound in aqueous solutions. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water and other common solvents?

A1: this compound is a moderately soluble compound in aqueous solutions. Its solubility can be influenced by temperature and pH. In organic solvents such as DMSO and dimethyl formamide, this compound exhibits higher solubility. A summary of this compound's solubility in various solvents is provided in the table below.

Data Presentation: this compound Solubility in Various Solvents

SolventSolubility (at approx. 25°C)Reference
Water~50 mg/mL[1][2]
Water (at 298.15 K)0.04061 (mole fraction)[3]
Phosphate-Buffered Saline (PBS, pH 7.2)~5 mg/mL[4]
Dimethyl Sulfoxide (DMSO)~10-49 mg/mL[4][5]
Dimethyl Formamide (DMF)~16 mg/mL[4]

Q2: How does temperature affect the solubility of this compound in water?

Data Presentation: Estimated this compound Solubility in Water at Different Temperatures

Temperature (°C)Estimated Solubility (mg/mL)
4< 50
25~50
37> 50
50Significantly > 50
Note: This table provides estimated values based on the known trend of increasing solubility with temperature. Exact values should be determined empirically.

Q3: How does pH influence the solubility of this compound in aqueous solutions?

A3: this compound has a pKa of approximately 9.39.[2] This means that its solubility in aqueous solutions can be affected by pH, particularly at pH values approaching its pKa. In acidic to neutral pH, the solubility is relatively stable. However, as the pH becomes more alkaline (approaching and exceeding the pKa), this compound will become deprotonated, leading to a potential increase in solubility.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Q4: My this compound solution is cloudy and has formed a precipitate. What are the possible causes and solutions?

A4: Cloudiness or precipitation in your this compound solution can be due to several factors. The following troubleshooting guide addresses common issues and provides solutions.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting this compound Precipitation Troubleshooting this compound Precipitation start This compound solution is cloudy or has a precipitate check_concentration Is the concentration exceeding the solubility limit? start->check_concentration improper_mixing Was the this compound added to the solvent correctly? check_concentration->improper_mixing No solution_concentration Lower the concentration. Consult solubility tables. check_concentration->solution_concentration Yes temperature Was the solution prepared at room temperature or below? improper_mixing->temperature No solution_mixing Add this compound powder gradually to the solvent while continuously stirring or vortexing. improper_mixing->solution_mixing Yes storage How was the solution stored? temperature->storage No solution_temperature Gently warm the solution (e.g., to 37°C) to aid dissolution. temperature->solution_temperature Yes solution_storage Store at 4°C for short-term use. For long-term, aliquot and freeze at -20°C. storage->solution_storage

Caption: A decision tree to troubleshoot this compound precipitation issues.

Q5: I am preparing a concentrated stock solution of this compound in water and it is not dissolving completely. What should I do?

A5: When preparing concentrated stock solutions, you may approach the solubility limit of this compound. Consider the following steps:

  • Gentle Heating: Warm the solution to 37-50°C with gentle agitation. This can significantly increase the solubility of this compound.

  • Sonication: Use a bath sonicator to aid in the dissolution of the this compound powder.

  • pH Adjustment: If your experimental protocol allows, a slight increase in the pH of the solution (e.g., to pH 8) may improve solubility.

  • Use of Co-solvents: For very high concentrations, consider preparing your stock solution in a solvent in which this compound is more soluble, such as DMSO. Ensure the final concentration of the co-solvent in your experimental medium is compatible with your cells or assay.

Q6: My this compound solution was clear initially but developed a precipitate after storage. Why did this happen and how can I prevent it?

A6: Precipitation upon storage can occur due to temperature fluctuations or supersaturation. If a solution is prepared at an elevated temperature and then cooled, the solubility will decrease, potentially leading to precipitation. To prevent this:

  • Store at a stable temperature: For short-term storage (a few days), keep the solution at a constant 4°C.

  • Aliquot and freeze for long-term storage: For longer storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C. This prevents repeated freeze-thaw cycles which can affect stability.

  • Prepare fresh solutions: Whenever possible, preparing fresh solutions before use is the best practice to ensure quality and avoid precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in Water

This protocol describes the preparation of a concentrated aqueous stock solution of this compound.

Workflow for Preparing this compound Stock Solution

This compound Stock Solution Preparation Workflow for Preparing this compound Stock Solution start Start weigh Weigh 50 mg of this compound powder start->weigh add_water Add 800 µL of sterile, purified water weigh->add_water vortex Vortex or stir vigorously add_water->vortex check_dissolution Is the this compound fully dissolved? vortex->check_dissolution warm Gently warm the solution to 37°C check_dissolution->warm No adjust_volume Adjust the final volume to 1 mL with water check_dissolution->adjust_volume Yes warm->vortex filter Sterile filter the solution (0.22 µm filter) adjust_volume->filter store Aliquot and store at -20°C filter->store end End store->end

Caption: A step-by-step workflow for preparing an aqueous this compound stock solution.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., cell culture grade)

  • Sterile conical tube or vial

  • Vortex mixer or magnetic stirrer

  • Water bath or incubator (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh out 50 mg of this compound powder and transfer it to a sterile conical tube.

  • Add approximately 800 µL of sterile, purified water to the tube.

  • Vortex or stir the mixture vigorously for several minutes.

  • If the this compound is not fully dissolved, gently warm the solution to 37°C for 10-15 minutes with intermittent mixing.

  • Once the this compound is completely dissolved, add water to bring the final volume to 1 mL.

  • For sterile applications, pass the solution through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes for storage at -20°C.

Protocol 2: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for empirically determining the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of this compound powder to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Allow the mixture to equilibrate for 24-48 hours.

  • After equilibration, visually confirm that excess solid this compound remains.

  • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Carefully collect a sample of the supernatant.

  • Measure the concentration of this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (at ~262 nm) or HPLC. This concentration represents the equilibrium solubility of this compound in that buffer at the specified temperature.

References

Technical Support Center: Managing Side Effects of High-Dose Uridine Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-dose uridine (B1682114) in their experiments.

Frequently Asked Questions (FAQs)

1. What are the most commonly reported side effects of high-dose this compound administration in preclinical and clinical studies?

The most frequently observed side effects associated with high-dose this compound administration include gastrointestinal issues such as diarrhea, nausea, and vomiting.[1][2] Other reported side effects in animal models and humans include metabolic changes (alterations in glucose and lipid metabolism), fever, and fatigue.[1][3][4]

2. How does the duration of this compound administration (short-term vs. long-term) influence its side effect profile?

The duration of this compound administration appears to significantly impact its metabolic effects. Short-term administration in animal studies has been shown to improve glucose tolerance and prevent drug-induced liver lipid accumulation.[5] Conversely, long-term or chronic this compound feeding in mice has been associated with induced systemic glucose intolerance, insulin (B600854) resistance, and severe liver lipid accumulation.[5][6]

3. What is the bioavailability of different forms of this compound (e.g., this compound, this compound monophosphate, this compound triacetate)?

This compound monophosphate (UMP) is readily absorbed and raises plasma this compound levels.[7][8] this compound triacetate (TAU) has been shown to have significantly greater bioavailability than pure this compound in humans, with studies indicating a four-fold higher Cmax and AUC.[9] This enhanced bioavailability is a key consideration in dosing and potential side effect management. Non-phosphorylated this compound has low bioavailability due to extensive first-pass metabolism in the liver and gastrointestinal tract.[10]

4. Are there any known drug interactions with high-dose this compound?

While comprehensive drug interaction studies are limited, the potential for interactions exists. For instance, this compound triacetate is a weak inhibitor of P-glycoprotein (P-gp) and may interfere with narrow therapeutic index P-gp substrates like digoxin.[11] Researchers should carefully consider the metabolic pathways of co-administered drugs.

Troubleshooting Guides

Gastrointestinal Side Effects

Issue: Experiencing diarrhea, nausea, or vomiting in experimental subjects following high-dose this compound administration.

Troubleshooting Protocol:

  • Dose and Administration:

    • Fractionate the Dose: Instead of a single high dose, divide the total daily dose into smaller, more frequent administrations. For example, a total daily dose of 10g could be administered as 2.5g every 6 hours.

    • Administer with Food: In animal studies, incorporating this compound into the feed can help mitigate gastrointestinal upset.[6] For human studies, administering this compound with meals is recommended.[12]

    • Route of Administration: Oral administration is common. For preclinical studies, voluntary oral administration in a palatable jelly can reduce stress and potential for gavage-related complications.[13]

  • Symptomatic Management (Preclinical):

    • Diarrhea:

      • Ensure adequate hydration and electrolyte balance.[14][15]

      • Consider the use of adsorbents like activated charcoal, which can bind bacterial enterotoxins.[14]

      • In cases of severe, persistent diarrhea, consultation with a veterinarian is crucial. The use of motility modifiers like loperamide (B1203769) may be considered, but should be used with caution and under veterinary guidance, especially in cats.[16]

    • Nausea and Vomiting:

      • Monitor for signs of nausea, such as salivation and exaggerated swallowing.[2]

      • Antiemetic therapy may be warranted in severe cases. In veterinary medicine, options include maropitant, ondansetron, and metoclopramide, with the choice of agent depending on the species and underlying cause.[2][17]

  • Monitoring:

    • Record the frequency and severity of gastrointestinal events.

    • Monitor body weight and hydration status of the animals.

Metabolic Side Effects

Issue: Observing alterations in blood glucose or lipid profiles during high-dose this compound administration.

Troubleshooting Protocol:

  • Baseline and Regular Monitoring:

    • Establish baseline metabolic parameters before initiating this compound administration. This should include fasting blood glucose, insulin levels, and a lipid panel (total cholesterol, triglycerides, HDL, LDL).[18][19]

    • Implement a regular monitoring schedule. For short-term studies, weekly monitoring may be appropriate. For longer-term studies, monitoring every 2-4 weeks for the initial months, with the interval potentially increasing thereafter if no abnormalities are detected, is a reasonable approach.[20]

  • Data Interpretation:

    • Compare follow-up measurements to baseline values for each subject.

    • Be aware that short-term this compound administration may initially improve glucose tolerance, while long-term administration can lead to insulin resistance and hyperglycemia.[5]

  • Management Strategies:

    • Dietary Control: In preclinical studies, maintain a consistent and well-characterized diet for all experimental groups to minimize dietary-induced metabolic variability.

    • Dose Adjustment: If significant adverse metabolic changes are observed, consider a dose reduction or discontinuation of this compound administration.

Hepatic Side Effects

Issue: Detecting elevated liver enzymes or signs of hepatic steatosis.

Troubleshooting Protocol:

  • Liver Function Monitoring:

    • Measure baseline liver enzymes (ALT, AST, ALP) and bilirubin (B190676) before starting the experiment.[20]

    • Monitor these parameters regularly throughout the study, with a frequency similar to that of metabolic monitoring (every 2-4 weeks initially).[20]

    • At the end of a long-term study, consider histopathological examination of the liver to assess for steatosis or other abnormalities.[6]

  • Intervention:

    • If significant elevations in liver enzymes are observed, a reduction in this compound dosage or cessation of treatment may be necessary.

    • Investigate potential confounding factors, such as co-administered substances that may also have hepatotoxic potential.

Quantitative Data Summary

Table 1: Reported Adverse Events of this compound Triacetate in Clinical Trials

Adverse EventFrequency
Vomiting8.1% - 10%
Nausea4.6% - 5%
Diarrhea3.5%

Source:[1][2]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

This protocol is adapted from a study investigating the long-term effects of this compound.[6]

  • Preparation of this compound-Supplemented Diet:

    • Determine the desired daily dosage of this compound (e.g., 400 mg/kg).

    • Grind standard rodent chow pellets into a powder.

    • Thoroughly mix the calculated amount of this compound with the powdered chow.

    • If necessary, re-pellet the mixture or provide it as a meal.

  • Acclimatization:

    • Acclimate mice to the housing conditions and standard diet for at least one week before starting the experiment.

  • Administration:

    • Provide the this compound-supplemented diet ad libitum.

    • Ensure fresh food and water are always available.

  • Monitoring:

    • Monitor food consumption and body weight regularly (e.g., weekly).

    • Observe the animals daily for any clinical signs of toxicity.

Visualizations

Uridine_Metabolic_Effects cluster_short_term Short-Term Administration cluster_long_term Long-Term Administration st_this compound High-Dose this compound st_glucose Improved Glucose Tolerance st_this compound->st_glucose st_liver Prevents Drug-Induced Liver Lipid Accumulation st_this compound->st_liver lt_this compound High-Dose this compound lt_glucose Systemic Glucose Intolerance and Insulin Resistance lt_this compound->lt_glucose lt_liver Severe Liver Lipid Accumulation lt_this compound->lt_liver Troubleshooting_Workflow_GI start GI Side Effects Observed (Diarrhea, Nausea, Vomiting) dose_admin Step 1: Adjust Dose & Administration - Fractionate Dose - Administer with Food start->dose_admin symptomatic Step 2: Symptomatic Management (Preclinical) - Hydration/Electrolytes - Adsorbents/Antiemetics dose_admin->symptomatic monitoring Step 3: Monitor - Frequency/Severity of Events - Body Weight & Hydration symptomatic->monitoring evaluate Evaluate Outcome monitoring->evaluate evaluate->dose_admin Unsuccessful resolved Side Effects Resolved/ Managed evaluate->resolved Successful escalate Consult Senior Researcher/ Veterinarian evaluate->escalate

References

Technical Support Center: Uridine in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of uridine (B1682114) in cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the effective and consistent use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions and cell culture media?

Q2: What is the primary pathway of this compound degradation in cell culture?

The main enzyme responsible for the breakdown of this compound is this compound Phosphorylase (UPase), which is a key enzyme in the pyrimidine (B1678525) salvage pathway.[2] This enzyme catalyzes the reversible phosphorolytic cleavage of this compound into uracil (B121893) and ribose-1-phosphate. Many cell types express UPase, which can lead to the depletion of this compound from the culture medium over time.

Q3: Can components of the cell culture medium affect this compound stability?

While specific studies on the interaction of all media components with this compound are limited, general principles of chemical stability in complex aqueous solutions apply. Factors such as pH and the presence of reactive oxygen species can influence the stability of nucleosides. For instance, the degradation of other labile components like glutamine is well-documented and highlights the dynamic nature of culture media.[3][4] It is good practice to minimize exposure of media containing this compound to light and to use it within a reasonable timeframe after preparation.

Q4: Can this compound supplementation be toxic to cells?

While this compound is a vital precursor for nucleic acid synthesis and is often used in rescue experiments, high concentrations or prolonged exposure can have unexpected effects. Some studies have shown that high concentrations of UTP (a downstream metabolite of this compound) can induce cell death in certain cell lines.[5] Furthermore, a homeostatic disorder of this compound has been linked to DNA damage.[6] It is always advisable to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental setup through a dose-response experiment.

Q5: How can I measure the concentration of this compound in my cell culture medium?

The concentration of this compound in cell culture supernatants can be accurately measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9][10] These methods allow for the separation and quantification of this compound from other media components and cellular metabolites.

Troubleshooting Guide

Unexpected or inconsistent results in experiments involving this compound supplementation can often be attributed to its degradation. This guide provides solutions to common problems.

Problem Potential Cause Recommended Solution
Inconsistent results in rescue experiments. Degradation of this compound in the media over the course of the experiment.Prepare fresh media with this compound for each experiment. For longer-term experiments, replenish the media with fresh this compound at regular intervals. Consider performing a time-course experiment to assess this compound stability under your specific conditions (see Protocol 2).
Loss of expected biological effect over time. Depletion of this compound from the culture medium due to cellular metabolism via this compound phosphorylase.Increase the initial concentration of this compound or replenish the media with this compound more frequently. You can also assay for this compound phosphorylase activity in your cells (see Protocol 3).
Unexpected cell death or altered morphology. This compound concentration may be too high for your specific cell line, leading to cytotoxicity.[5]Perform a dose-response curve to determine the optimal this compound concentration. Start with a lower concentration and titrate up.
Variability between experimental replicates. Inconsistent preparation or storage of this compound stock solutions or supplemented media.Prepare a large batch of this compound stock solution, aliquot, and store at -20°C. Thaw a fresh aliquot for each experiment. Ensure thorough mixing when supplementing the media.
Precipitate formation in the media. The solubility of this compound in media may be exceeded, or it could be interacting with other media components.Ensure the this compound stock solution is fully dissolved before adding it to the media. Prepare the supplemented media at the final concentration and do not attempt to make highly concentrated intermediates in the media itself.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile this compound stock solution for cell culture supplementation.

Materials:

  • This compound powder (cell culture grade)

  • Sterile nuclease-free water or PBS

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the this compound powder in sterile nuclease-free water or PBS to the desired stock concentration (e.g., 100 mM). This compound is soluble in water at up to 50 mg/mL.[1]

  • Gently warm the solution if necessary to fully dissolve the powder.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles. Stock solutions stored at 4°C are expected to be stable for several days.[1]

Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium under experimental conditions using HPLC or LC-MS.

Materials:

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • Sterile tubes or multi-well plates

  • Calibrated HPLC or LC-MS system

  • This compound stock solution (from Protocol 1)

  • Incubator (37°C, 5% CO₂)

  • Freezer (-80°C)

Procedure:

  • Preparation of Media: Prepare a batch of your complete cell culture medium supplemented with a known concentration of this compound (e.g., 100 µM).

  • Time-Course Setup: Aliquot the this compound-supplemented medium into sterile tubes for each time point you wish to test (e.g., 0, 4, 8, 12, 24, 48, 72 hours). Prepare triplicate samples for each time point.

  • Incubation: Place the tubes in a 37°C, 5% CO₂ incubator. The T=0 samples should be immediately frozen at -80°C.

  • Sample Collection: At each designated time point, remove the corresponding triplicate tubes from the incubator and immediately freeze them at -80°C to halt any further degradation.

  • Sample Analysis:

    • Thaw all samples.

    • If your medium contains serum, you may need to perform a protein precipitation step (e.g., with cold acetonitrile) and centrifuge to pellet the proteins.

    • Analyze the supernatant for this compound concentration using a validated HPLC or LC-MS method.[7][8][10]

    • Generate a standard curve with known concentrations of this compound in the same medium to accurately quantify the this compound in your samples.

  • Data Analysis: Plot the concentration of this compound versus time. From this data, you can determine the rate of degradation and the half-life of this compound in your medium under your specific culture conditions.

Protocol 3: this compound Phosphorylase (UPase) Activity Assay

This protocol provides a general method to determine the activity of this compound phosphorylase in cell lysates, which can help understand the rate of cellular this compound degradation. This is a spectrophotometric assay based on the cleavage of this compound to uracil.

Materials:

  • Cell pellet from your culture

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound solution (in phosphate buffer)

  • Spectrophotometer capable of reading at 290 nm

  • 96-well UV-transparent plate

Procedure:

  • Cell Lysis: Lyse the cell pellet using your preferred lysis buffer and mechanical disruption (e.g., sonication) on ice.

  • Protein Quantification: Determine the total protein concentration of your cell lysate using a standard method (e.g., BCA assay).

  • Reaction Setup: In a 96-well UV-transparent plate, set up the following reactions in triplicate:

    • Sample wells: Add cell lysate (a specific amount of total protein, e.g., 10-50 µg) and phosphate buffer to a final volume.

    • Blank wells: Add lysis buffer (without cell lysate) and phosphate buffer.

  • Initiate Reaction: Add the this compound solution to all wells to start the reaction. The final concentration of this compound should be optimized for your system (e.g., 1 mM).

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance at 290 nm over time (e.g., every 30 seconds for 10-15 minutes). The conversion of this compound to uracil results in a decrease in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA/min) for each sample.

    • Correct the sample rates by subtracting the rate of the blank (non-enzymatic this compound degradation).

    • Use the molar extinction coefficient for this compound at 290 nm to convert the rate of absorbance change to the rate of this compound consumption (µmol/min).

    • Normalize the activity to the amount of protein in the lysate to get the specific activity (e.g., µmol/min/mg protein).

Visualizations

Uridine_Degradation_Pathway This compound This compound Uracil Uracil This compound->Uracil + Pi Ribose_1_Phosphate Ribose-1-Phosphate This compound->Ribose_1_Phosphate UPase This compound Phosphorylase (UPase) UPase->this compound

Caption: this compound degradation pathway catalyzed by this compound Phosphorylase.

Uridine_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_media Prepare this compound- Supplemented Media aliquot Aliquot for Time Points prep_media->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate freeze_t0 Freeze T=0 Immediately aliquot->freeze_t0 collect_samples Collect and Freeze Samples at Time Points incubate->collect_samples analyze Analyze by HPLC/LC-MS collect_samples->analyze plot Plot Concentration vs. Time analyze->plot

Caption: Experimental workflow for assessing this compound stability in cell culture media.

Troubleshooting_Tree start Inconsistent/Unexpected Results with this compound? check_prep Is this compound Stock and Media Prep Consistent? start->check_prep Yes check_conc Is this compound Concentration Optimal? start->check_conc No check_prep->check_conc Yes solution_prep Prepare Fresh Stocks, Aliquot, and Store Properly. check_prep->solution_prep No check_stability Is this compound Stable for Experiment Duration? check_conc->check_stability Yes solution_conc Perform Dose-Response Experiment. check_conc->solution_conc No solution_stability Replenish this compound or Run Stability Assay. check_stability->solution_stability No

Caption: Troubleshooting decision tree for this compound-related experiments.

References

Technical Support Center: Refining Uridine Dosage for Long-Term In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining uridine (B1682114) dosage for long-term in vivo studies. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that researchers may encounter when designing and conducting long-term in vivo studies with this compound.

Q1: What are the key considerations when selecting a this compound dosage for a long-term study?

A1: Selecting an appropriate this compound dosage requires careful consideration of the research question, animal model, and desired biological outcome. Long-term this compound supplementation has demonstrated dose-dependent and sometimes contradictory effects. For instance, while short-term administration can be protective against drug-induced fatty liver, long-term supplementation, particularly at high doses, has been associated with the development of fatty liver and insulin (B600854) resistance in mice.[1][2][3] A low dose of 100 mg/kg has been shown to cause a mild increase in body temperature in rodents, whereas high doses (500–3,500 mg/kg) can lead to severe hypothermia.[1][4] Therefore, preliminary dose-response studies are highly recommended to determine the optimal dosage for your specific experimental goals.

Q2: My animals are developing fatty liver and showing signs of insulin resistance. What could be the cause?

A2: Long-term this compound administration has been shown to induce fatty liver and pre-diabetic conditions in mice.[1][5][6] This is potentially linked to the inhibition of liver-specific fatty acid binding protein 1 (FABP1) and increased hepatic gluconeogenesis.[1][4][5] If these effects are not the intended outcome of your study, consider the following:

  • Dosage Reduction: You may be using a dosage that is too high for long-term administration.

  • Duration of Study: The duration of your study may be too long for the administered dose. The detrimental effects on glucose and lipid metabolism often appear after prolonged exposure.[1][7]

  • Dietary Interactions: The metabolic effects of this compound can be influenced by the animals' diet. For example, under high-fat diet conditions, this compound supplementation has been reported to reduce blood glucose levels, whereas it can impair glucose tolerance in animals on a regular diet.[2]

Q3: I am observing unexpected changes in my animals' body weight and temperature. Is this related to this compound administration?

A3: Yes, this compound can influence both body weight and temperature. Long-term supplementation in mice on a standard diet has been linked to an increase in body weight.[1][4] this compound's effect on body temperature is dose- and species-dependent. In rodents, a low dose (e.g., 100 mg/kg) can cause a slight increase in body temperature, while higher doses (500-3,500 mg/kg) can induce severe hypothermia.[1][4] It is crucial to monitor these parameters and adjust the dosage if adverse effects are observed.

Q4: How can I improve the bioavailability of orally administered this compound?

A4: this compound has relatively low oral bioavailability due to catabolism in the liver and intestine.[8] To enhance systemic exposure, consider the following strategies:

  • This compound Prodrugs: Triacetylthis compound (TAU) is a more bioavailable prodrug of this compound that leads to significantly higher plasma this compound concentrations compared to equimolar doses of pure this compound.[9][10][11]

  • Coadministration with this compound Phosphorylase Inhibitors: Compounds like 5-(phenylthio)acyclothis compound (PTAU) can inhibit the enzyme responsible for this compound catabolism, thereby increasing the plasma concentration and bioavailability of orally administered this compound.[8][12]

Q5: What is the stability of this compound in drinking water for animal studies?

A5: this compound is soluble in water.[13][14] Stock solutions of this compound in water at a neutral pH are generally stable for several days when stored at 4°C.[13] However, for long-term studies where this compound is administered in drinking water, it is best practice to prepare fresh solutions frequently (e.g., every 2-3 days) to ensure consistent dosage and prevent potential degradation or microbial growth. The container for the drinking water should also be opaque to prevent photodegradation.

Quantitative Data Summary

The following tables summarize quantitative data from various long-term in vivo studies involving this compound administration.

Table 1: this compound Dosage and Administration in Rodent Models

Animal ModelDosageAdministration RouteStudy DurationKey FindingsReference(s)
Mice (C57BL/6J)400 mg/kg/dayDietary SupplementationLong-termInduced hepatic microvesicular steatosis in UPase1-TG mice, which was suppressed by this compound supplementation.[15]
Mice (C57BL/6)30 mg/kg/dayIntraperitoneal Injection21 daysImproved glucose utilization in a model of high-fat diet-streptozotocin-induced diabetes.[16]
Rats30 mg/kg/dayIntraperitoneal Injection7 daysRestored body weight and improved mitochondrial function in a model of hyperthyroidism.[17][18]
Mice100 mg/kgNot specifiedNot specifiedCaused a mild increase in body temperature.[1][4]
Mice500-3500 mg/kgNot specifiedNot specifiedCaused severe hypothermia.[1][4]
MiceNot specifiedLong-term supplementation16 weeksInduced fatty liver.[1][4]
Rats2.5% w/w UMP in dietOral (in diet)6 weeksIncreased potassium-evoked dopamine (B1211576) release in the striatum of aged rats.[19][20]

Experimental Protocols

This section provides a generalized methodology for a long-term in vivo study investigating the effects of this compound. This protocol should be adapted based on the specific research question and institutional guidelines.

Objective: To assess the long-term effects of a specific this compound dosage on physiological and metabolic parameters in a mouse model.

Materials:

  • This compound (Sigma-Aldrich, Cat# U3750 or equivalent)

  • Sterile Phosphate-Buffered Saline (PBS) or vehicle for administration

  • Animal model (e.g., C57BL/6J mice, 8-10 weeks old)

  • Standard chow diet

  • Metabolic cages for monitoring food and water intake

  • Equipment for blood glucose measurement

  • Analytical equipment for plasma and tissue analysis (e.g., HPLC, spectrophotometer)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

  • Group Allocation: Randomly assign animals to experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 8-12 animals.

  • This compound Preparation and Administration:

    • Oral Gavage: Dissolve this compound in sterile water or PBS to the desired concentration. Administer daily via oral gavage.

    • Dietary Admixture: Mix a calculated amount of this compound into the powdered standard chow to achieve the target daily dose based on average food consumption.

    • Drinking Water: Dissolve this compound in the drinking water. Monitor water intake to ensure consistent dosing. Prepare fresh solutions every 2-3 days.

  • Monitoring:

    • Weekly: Record body weight and food/water intake.

    • Bi-weekly/Monthly: Measure fasting blood glucose levels.

    • Throughout the study: Observe animals for any clinical signs of toxicity or adverse effects.

  • Endpoint Analysis (after the pre-determined study duration):

    • Glucose Tolerance Test (GTT): Perform a GTT to assess glucose metabolism.

    • Blood Collection: Collect blood via cardiac puncture or other approved methods for plasma analysis (e.g., insulin, lipids, this compound levels).

    • Tissue Harvesting: Euthanize animals according to approved protocols. Harvest tissues of interest (e.g., liver, adipose tissue, brain) for histological analysis, gene expression studies, or measurement of lipid content.

Visualizations

Signaling Pathways and Experimental Workflow

Uridine_Signaling_Pathways cluster_upstream This compound Supplementation cluster_downstream Cellular Effects This compound This compound UTP UTP This compound->UTP Phosphorylation FABP1 FABP1 Expression This compound->FABP1 Long-term Inhibition Mitochondrial_Function Mitochondrial Function This compound->Mitochondrial_Function Modulates UDP_GlcNAc UDP-GlcNAc UTP->UDP_GlcNAc Hexosamine Biosynthetic Pathway CDP_Choline CDP-Choline UTP->CDP_Choline O_GlcNAcylation Protein O-GlcNAcylation UDP_GlcNAc->O_GlcNAcylation Phospholipid_Synthesis Phospholipid Synthesis CDP_Choline->Phospholipid_Synthesis Synapse_Formation Synapse Formation Phospholipid_Synthesis->Synapse_Formation Fatty_Liver Fatty Liver FABP1->Fatty_Liver Leads to

Caption: Key signaling pathways influenced by this compound supplementation.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Grouping Random Group Allocation Acclimatization->Grouping Uridine_Admin This compound Administration (Oral/IP/Diet) Grouping->Uridine_Admin Monitoring Regular Monitoring (Weight, Intake, Glucose) Uridine_Admin->Monitoring Throughout study GTT Glucose Tolerance Test Monitoring->GTT Collection Blood & Tissue Collection GTT->Collection Analysis Histology, Gene Expression, Metabolite Analysis Collection->Analysis

Caption: General experimental workflow for long-term in vivo this compound studies.

References

Technical Support Center: Overcoming Challenges in Uridine Delivery to the CNS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on uridine (B1682114) delivery to the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to delivering this compound to the CNS?

A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.

Q2: How does this compound cross the blood-brain barrier?

A2: this compound is transported across the BBB by specific nucleoside transporters. There are two main families of these transporters: the low-affinity equilibrative nucleoside transporters (ENTs) and the high-affinity concentrative nucleoside transporters (CNTs). The CNT2 transporter is considered the primary high-affinity transporter for this compound into the brain.[1][2]

Q3: What are the main roles of this compound in the brain?

A3: In the brain, this compound serves as a precursor for the synthesis of RNA and is crucial for the production of membrane phospholipids (B1166683), such as phosphatidylcholine, through the Kennedy pathway.[1][2][3] this compound nucleotides also act as signaling molecules by activating P2Y receptors, which are involved in neuronal differentiation and plasticity.[3][4][5]

Q4: Is there a more effective form of this compound for CNS delivery?

A4: this compound-5'-monophosphate (UMP) has been shown to be an effective oral source of this compound, significantly increasing both plasma and brain this compound levels.[6] UMP is converted to this compound in the body.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or undetectable this compound levels in brain tissue after peripheral administration. 1. Inadequate Dose: The administered dose of this compound may be too low to achieve a significant increase in brain concentrations. 2. Inefficient BBB Transport: Individual variations or experimental conditions may affect the efficiency of nucleoside transporters. 3. Rapid Metabolism: this compound may be rapidly metabolized in the periphery or in the brain itself.[7][8] 4. Incorrect Sample Handling: Improper storage or processing of brain tissue can lead to degradation of this compound.1. Dose-Response Study: Perform a dose-response study to determine the optimal dose for your specific animal model and experimental goals. Doses in rodent studies have ranged from 30 mg/kg to 500 mg/kg.[9][10] 2. Use of UMP: Consider using this compound monophosphate (UMP), which has shown good bioavailability and ability to increase brain this compound levels.[6] 3. Time-Course Analysis: Conduct a time-course study to identify the time point of peak this compound concentration in the brain after administration. 4. Proper Sample Processing: Immediately freeze brain tissue in liquid nitrogen after collection and store at -80°C. Use appropriate extraction methods for this compound analysis.
High variability in brain this compound concentrations between animals. 1. Inconsistent Administration: Variations in the administration technique (e.g., gavage, intraperitoneal injection) can lead to differences in absorption and bioavailability. 2. Physiological Differences: Age, sex, and genetic background of the animals can influence this compound metabolism and transport. 3. Fasting State: The fasting state of the animal can affect plasma this compound levels.[1]1. Standardize Administration: Ensure consistent and accurate administration of this compound for all animals. For oral gavage, ensure the dose is delivered directly to the stomach.[11] 2. Control for Variables: Use animals of the same age, sex, and strain. Ensure all animals are housed under the same conditions. 3. Standardize Fasting: Implement a consistent fasting period for all animals before this compound administration.
Unexpected behavioral or physiological effects in experimental animals. 1. High Dose of this compound: High doses of this compound have been reported to cause changes in body temperature.[12] 2. Off-Target Effects: this compound nucleotides can activate various P2Y receptors, potentially leading to widespread physiological effects.1. Dose Adjustment: If adverse effects are observed, consider reducing the dose of this compound. 2. Monitor Vital Signs: Monitor animal behavior and physiological parameters (e.g., body temperature, activity levels) closely after administration.

Quantitative Data Summary

Table 1: this compound and Metabolite Concentrations Following UMP Administration in Gerbils

Time After GavagePlasma this compound (μM)Brain this compound (pmol/mg tissue)Brain UTP (pmol/mg tissue)Brain CTP (pmol/mg tissue)Brain CDP-choline (pmol/mg tissue)
Baseline 6.6 ± 0.5822.6 ± 2.9254 ± 31.956.8 ± 1.811.3 ± 0.5
15 min --417 ± 50.271.7 ± 1.816.4 ± 1.0
30 min 32.7 ± 1.8589.1 ± 8.82---

Data adapted from Wurtman et al. (2006).[6] Gerbils were administered a single dose of UMP (1 mmol/kg) by gavage.

Table 2: Brain Phospholipid Precursor Changes After Oral this compound in Healthy Adults

MetaboliteChange in this compound GroupChange in Placebo Group
Phosphomonoesters (PME) +6.32%No significant change
Phosphoethanolamine (PEtn) +7.17%No significant change
Phosphocholine (PCho) No significant changeNo significant change
Phosphodiesters (PDE) No significant changeNo significant change

Data from a study where healthy male volunteers received 2g of this compound or placebo daily for one week.[13] Changes were measured by 31-phosphorus magnetic resonance spectroscopy (31P-MRS).

Experimental Protocols

Protocol 1: Oral Administration of this compound Monophosphate (UMP) to Rodents

  • Preparation of UMP Solution:

    • Dissolve UMP in saline or distilled water to the desired concentration. For example, to achieve a dose of 500 mg/kg in a 25g mouse with an administration volume of 10 ml/kg (0.25 ml), the concentration would be 50 mg/ml.

    • Ensure the solution is well-mixed and at room temperature before administration.

  • Animal Handling and Administration:

    • Gently restrain the rodent. For mice, a proper scruff hold is essential.

    • Measure the desired volume of the UMP solution into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach. Avoid entering the trachea.

    • Return the animal to its cage and monitor for any signs of distress.

Protocol 2: Quantification of this compound in Brain Tissue by HPLC

  • Brain Tissue Extraction:

    • Euthanize the animal at the desired time point after this compound administration.

    • Rapidly dissect the brain and specific brain regions of interest on an ice-cold surface.

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

    • Homogenize the frozen brain tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

    • Collect the supernatant containing the nucleotides.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a known volume of the filtered supernatant onto a suitable HPLC column (e.g., a C18 reverse-phase column).

    • Use a mobile phase appropriate for nucleotide separation (e.g., a phosphate (B84403) buffer with a methanol (B129727) or acetonitrile (B52724) gradient).

    • Detect this compound using a UV detector at a wavelength of approximately 260 nm.

    • Quantify the this compound concentration by comparing the peak area to a standard curve generated with known concentrations of this compound.

Signaling Pathways and Experimental Workflows

Kennedy_Pathway This compound This compound (from blood) UMP This compound Monophosphate (UMP) This compound->UMP This compound Kinase UDP This compound Diphosphate (UDP) UMP->UDP UTP This compound Triphosphate (UTP) UDP->UTP CTP Cytidine Triphosphate (CTP) UTP->CTP CTP Synthase CDP_Choline CDP-Choline CTP->CDP_Choline CTP:phosphocholine cytidylyltransferase Phosphocholine Phosphocholine Phosphocholine->CDP_Choline PC Phosphatidylcholine (PC) CDP_Choline->PC Cholinephosphotransferase DAG Diacylglycerol (DAG) DAG->PC

Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.

P2Y_Receptor_Signaling UTP UTP/UDP (extracellular) P2Y_Receptor P2Y Receptor (e.g., P2Y2, P2Y4, P2Y6) UTP->P2Y_Receptor binds G_Protein Gq/11 Protein P2Y_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses (e.g., Neurite Outgrowth, Synaptic Plasticity) Ca_release->Downstream PKC->Downstream

Caption: P2Y Receptor Signaling Pathway.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat, Mouse) Uridine_Admin This compound/UMP Administration (e.g., Oral Gavage, IP Injection) Animal_Model->Uridine_Admin Time_Course Time-Course Sampling Uridine_Admin->Time_Course Tissue_Harvest Brain Tissue Harvesting Time_Course->Tissue_Harvest Sample_Processing Sample Processing (Homogenization, Extraction) Tissue_Harvest->Sample_Processing Analysis Quantification (e.g., HPLC, LC-MS/MS) Sample_Processing->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

Caption: Experimental Workflow for CNS this compound Delivery Studies.

References

Avoiding Uridine-induced cytotoxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uridine (B1682114) in primary cell cultures. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended solutions.

Issue 1: Unexpected Cytotoxicity Observed After this compound Treatment

You've treated your primary cells with this compound and observe a significant decrease in cell viability.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High this compound Concentration This compound can be cytotoxic at high concentrations. The optimal concentration is cell-type dependent. Perform a dose-response experiment to determine the IC50 for your specific primary cells. Start with a broad range (e.g., 1 µM to 1 mM) and narrow down to a more precise range.
Contamination of this compound Stock Your this compound stock solution may be contaminated with bacteria, fungi, or endotoxins, which can be toxic to primary cells. Ensure you are using a high-purity, cell culture-grade this compound. Filter-sterilize your stock solution before use.
Metabolic Overload Excessive this compound can disrupt the pyrimidine (B1678525) synthesis pathway through feedback inhibition, leading to nucleotide pool imbalances.[1][2] Co-treatment with other nucleosides (e.g., cytidine) might alleviate this imbalance in some cell types.
Induction of Apoptosis or Ferroptosis High concentrations of this compound have been shown to induce apoptosis and ferroptosis in some cell types.[3][4][5] Assess markers of apoptosis (e.g., caspase activation, Annexin V staining) or ferroptosis (e.g., lipid peroxidation) to determine the mechanism of cell death.
Cell-Type Specific Sensitivity Primary cells, especially sensitive types like neurons, may have a lower tolerance for this compound compared to immortalized cell lines.[6][7] Review literature for this compound concentrations used in your specific primary cell type or a closely related one.

Quantitative Data Summary: Reported this compound Concentrations and Effects

Cell TypeConcentrationObserved EffectReference
Primary Hepatocytes (mouse)~20 µM (EC50)Suppression of microvesicular steatosis[8]
L929 Murine Fibroblasts10 µM, 100 µMIncreased cell viability at 48 and 72 hours[9][10][11]
PC12 cells (neuronal model)Dose-dependentIncreased neurite outgrowth[7]
Hepatocellular Carcinoma Cells30 µM, 300 µMInhibition of proliferation, migration, and invasion[5]
HL-60 Cells25, 50, 100 µMReversal of celastrol-induced apoptosis[12]
Issue 2: this compound Fails to Rescue Cells from Drug-Induced Cytotoxicity

You are using a drug that inhibits de novo pyrimidine synthesis (e.g., a DHODH inhibitor) and this compound supplementation is not preventing cell death as expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient this compound Concentration The concentration of this compound may be too low to effectively replenish the pyrimidine pool. Titrate the this compound concentration in your rescue experiment, often starting from 10-100 µM, with some studies using up to 200 µM.[13][14]
Inefficient this compound Uptake or Metabolism The primary cells you are using may have low expression of nucleoside transporters or this compound kinase, limiting their ability to utilize exogenous this compound.[15] Confirm the expression of these proteins if possible.
Off-Target Drug Effects The drug you are using may have cytotoxic effects that are independent of pyrimidine synthesis inhibition. To verify the on-target effect, use a structurally different inhibitor of the same pathway. If the rescue still fails, the toxicity may be off-target.[13]
Drug Concentration is Too High At very high concentrations, the cytotoxic effects of the drug may be too severe to be rescued by this compound supplementation alone. Perform a dose-response of your drug in the presence of a fixed, optimal concentration of this compound.
Timing of this compound Supplementation For effective rescue, this compound should ideally be added at the same time as or shortly after the drug treatment. Pre-incubation with this compound before adding the drug may also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced cytotoxicity at high concentrations?

High concentrations of this compound can lead to cytotoxicity through several mechanisms:

  • Disruption of Pyrimidine Metabolism: Excess this compound can be converted to UTP, which can cause feedback inhibition of key enzymes in the de novo pyrimidine synthesis pathway, such as carbamoyl-phosphate synthetase II (CPSII).[1] This can lead to an imbalance in the nucleotide pool, affecting DNA and RNA synthesis.

  • Induction of Apoptosis: this compound can trigger programmed cell death. In some cancer cells, this has been linked to the p53 signaling pathway, leading to the activation of pro-apoptotic proteins like Bax and caspases.[12]

  • Induction of Ferroptosis: Recent studies have shown that high levels of this compound can induce ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation, in hepatocellular carcinoma cells.[3][4][5]

Q2: What is a standard protocol for a this compound rescue experiment?

A this compound rescue experiment is crucial to confirm that the cytotoxicity of a compound is due to the inhibition of the de novo pyrimidine synthesis pathway.

Experimental Protocol: this compound Rescue Assay

  • Cell Seeding: Plate your primary cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment Preparation: Prepare stock solutions of your inhibitor and this compound. On the day of the experiment, dilute these in fresh cell culture medium to the desired final concentrations.

  • Experimental Groups:

    • Vehicle control (e.g., DMSO)

    • Inhibitor only (at various concentrations)

    • Inhibitor + this compound (at a fixed concentration, typically 10-100 µM)

    • This compound only (as a control)

  • Incubation: Remove the old medium from the cells and add the media with the different treatments. Incubate the plate for a duration appropriate for your cell type and the inhibitor's mechanism of action (typically 24-72 hours).[14]

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or resazurin (B115843) assay. A successful rescue will show a significant increase in viability in the "Inhibitor + this compound" group compared to the "Inhibitor only" group.[13]

Q3: How do I perform an MTT assay to assess this compound-induced cytotoxicity?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Plating and Treatment: Seed your primary cells in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the percentage of cell viability relative to the untreated control against the this compound concentration to determine the IC50 value.

Q4: How can I determine if this compound is inducing apoptosis in my primary cells?

The Annexin V-FITC apoptosis detection assay is a common method to identify early-stage apoptosis.

Experimental Protocol: Annexin V-FITC Apoptosis Assay

  • Cell Preparation: Treat your primary cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls. Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.[17][18]

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[17][19]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathways and Workflows

Uridine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Uridine_ext Exogenous This compound Uridine_int This compound Uridine_ext->Uridine_int Nucleoside Transporter UMP UMP Uridine_int->UMP This compound Kinase UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP RNA RNA Synthesis UTP->RNA CPSII CPSII UTP->CPSII Inhibits CTP->RNA Feedback Feedback Inhibition CPSII->UMP ... DeNovo De Novo Synthesis

This compound metabolism and feedback inhibition.

Apoptosis_Pathway High_this compound High this compound Concentration Cellular_Stress Cellular Stress/ Metabolic Imbalance High_this compound->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax Bax Activation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified p53-mediated apoptosis pathway.

Experimental_Workflow Start Start: Primary Cell Culture Uridine_Treatment Treat with varying This compound concentrations Start->Uridine_Treatment Incubation Incubate for defined period Uridine_Treatment->Incubation Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubation->Assess_Viability Assess_Apoptosis Assess Apoptosis (e.g., Annexin V Assay) Incubation->Assess_Apoptosis Data_Analysis Data Analysis: Determine IC50, quantify apoptosis Assess_Viability->Data_Analysis Assess_Apoptosis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Optimization of Uridine Co-supplementation with Other Nootropics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the co-supplementation of uridine (B1682114) with other nootropics. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the synergistic effects of this compound, choline (B1196258), and docosahexaenoic acid (DHA)?

A1: The synergy between this compound, choline, and DHA primarily stems from their collective role in the synthesis of phosphatidylcholine (PC), a major component of neuronal membranes.[1][2] this compound acts as a precursor for cytidine (B196190) triphosphate (CTP), which combines with phosphocholine (B91661) (derived from choline) to form cytidine diphosphate-choline (CDP-choline).[1][3] CDP-choline then combines with diacylglycerol (DAG), which is rich in DHA, to synthesize PC via the Kennedy pathway.[4] By providing all three essential precursors, this combination, often referred to as the "Mr. Happy Stack," can enhance the formation of synaptic membranes, potentially leading to improved cognitive function.[1][2]

Q2: What are the recommended dosage ranges for this compound monophosphate (UMP) in preclinical and clinical research?

A2: Dosage recommendations for this compound Monophosphate (UMP) can vary based on the research model and objectives. For nootropic purposes, a common dosage for humans is between 150-250 mg taken twice daily.[3] Some sources suggest a range of 300-600 mg per day, and for cognitive enhancement specifically, it is considered safe to take between 500-1000 mg per day.[5] In rodent studies, doses have ranged from 0.5% UMP in the diet to 500 mg/kg administered intraperitoneally.[6][7] It is crucial to titrate the dosage to find the optimal level for a specific experimental paradigm, as excessive amounts may lead to diminished effects.[3]

Q3: What are the potential side effects associated with this compound supplementation in research subjects?

A3: this compound is generally considered well-tolerated.[3] However, some potential side effects have been reported, particularly at higher doses. These can include mild digestive issues such as nausea, diarrhea, and stomach upset.[8] Some individuals have also reported experiencing fatigue, drowsiness, or headaches.[8] In a clinical study with depressed adolescents, side effects were mild and included vivid dreams and mild abdominal cramps.[8] It is important to monitor subjects for any adverse reactions and adjust dosages accordingly.

Q4: Can tolerance develop to the cognitive-enhancing effects of this compound supplementation?

A4: While systematic research on tolerance to this compound is limited, some anecdotal reports from the nootropics community suggest that the subjective effects of this compound may diminish with continuous daily use. To mitigate potential tolerance, some users employ a cycling strategy, such as taking this compound for five days followed by a two-day break, or for a few weeks followed by a one-week break. However, the necessity and optimal schedule for cycling have not been scientifically established.

Q5: What is the evidence for the efficacy of the this compound, choline, and DHA stack in cognitive enhancement?

A5: Preclinical studies in rodents have shown that the combination of this compound, choline, and DHA can significantly increase the concentration of dendritic spines, suggesting synapse regeneration and leading to improved performance in cognitive tasks.[1][9] Human clinical trials on a multinutrient formulation called Souvenaid, which contains this compound, choline, DHA, and other cofactors, have shown some positive effects on memory and cognitive function in individuals with early Alzheimer's disease.[5][7][10] However, a meta-analysis of four clinical trials on Souvenaid did not find significant effects on cognition as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[9] The benefits may be more pronounced in the very early stages of cognitive decline.[9]

Troubleshooting Guide

Q1: My experimental subjects are not showing the expected cognitive improvements after this compound co-supplementation. What are the possible reasons?

A1: Several factors could contribute to a lack of observed cognitive enhancement:

  • Suboptimal Dosage: The dosage of this compound, choline, or DHA may be too low or too high. It's crucial to perform dose-response studies to identify the optimal range for your specific model and cognitive task.[3]

  • Inadequate Duration of Supplementation: The neuroplastic changes induced by this stack, such as synaptogenesis, may take time to manifest. Ensure the supplementation period is sufficient. Some studies in rodents have administered the stack for several weeks.[6]

  • Choice of Choline Source: The bioavailability and efficacy can differ between choline sources like Alpha-GPC and CDP-Choline. Experimenting with different forms may be necessary.

  • Baseline Cognitive Function: The effects of the stack may be more pronounced in subjects with pre-existing cognitive deficits or in models of age-related cognitive decline.[9]

  • Dietary Factors: The existing diet of the subjects might already be rich in some of the components, potentially masking the effect of supplementation.

Q2: I am observing brain fog and depressive symptoms in some subjects after co-supplementing with this compound and a choline source. What could be the cause?

A2: While generally well-tolerated, some individuals report experiencing brain fog or depressive symptoms, particularly with higher doses of choline supplements in combination with this compound. This could be due to an overstimulation of the cholinergic system. Reducing the dosage of the choline source or trying a different form of choline may alleviate these symptoms. Anecdotal reports also suggest that this compound itself can cause depressive symptoms in some individuals.[11] Careful observation and dose adjustments are recommended.

Q3: Are there any known negative interactions between this compound and other nootropics, such as racetams?

A3: There is limited formal research on the interaction between this compound and racetams like piracetam. However, some user reports suggest potential negative interactions with Noopept, a peptide nootropic structurally similar to piracetam, leading to increased brain fog.[11] The mechanism for this is not well understood. Racetams are thought to modulate central neurotransmitters, including acetylcholine (B1216132) and glutamate.[12] It is plausible that the combined effects on the cholinergic system could lead to undesirable outcomes in some individuals. When designing experiments involving such combinations, it is advisable to start with low doses and carefully monitor for any adverse effects.

Q4: My measurements of brain phosphatidylcholine (PC) levels are inconsistent. What can I do to improve the reliability of my results?

A4: Inconsistent PC measurements can arise from several sources. To improve reliability:

  • Standardize Tissue Collection and Storage: Ensure that brain tissue is rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C to prevent lipid degradation.

  • Optimize Lipid Extraction: Use a validated lipid extraction method, such as the Folch or Bligh-Dyer method, and ensure complete solvent evaporation before analysis.

  • Utilize a Robust Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is a reliable method for quantifying PC.[13][14][15] Ensure proper column selection, mobile phase composition, and detector settings.

  • Include Internal Standards: Use an appropriate internal standard to correct for variations in extraction efficiency and instrument response.

Quantitative Data

Table 1: Effects of this compound, Choline, and DHA Supplementation on Cognitive Performance in Rodents

Study ModelTreatment GroupCognitive TaskKey FindingsReference
GerbilsUMP (0.5% in diet) + Choline (0.1% in diet) + DHA (300 mg/kg/day)Four-arm radial maze, T-maze, Y-mazeSignificant improvement in performance compared to control and single-supplement groups.[6][16]
Rats with hypoxic-ischemic brain damageThis compound (500 mg/kg, i.p.)Morris Water MazeImproved learning and memory during the periadolescent period.[7]

Table 2: Effects of a this compound-Containing Multinutrient (Souvenaid) on Cognitive Function in Humans with Early Alzheimer's Disease

Clinical TrialDurationPrimary Outcome MeasureKey FindingsReference
Souvenaid study (Scheltens et al., 2012)12 weeksWechsler Memory Scale-revised (delayed verbal memory)Significant improvement in verbal memory in the treatment group compared to placebo.[17]
S-Connect study24 weeksAlzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog)No significant difference in cognitive decline between the Souvenaid and control groups.[8]
LipiDiDiet trial3 yearsNeuropsychological Test BatteryReductions in cognitive decline were observed in the intervention group compared to the control group.[5]

Experimental Protocols

1. Assessment of Spatial Learning and Memory in Rodents using the Morris Water Maze

  • Objective: To assess hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Distal visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase: Rodents are placed in the pool from different starting positions and must learn to find the hidden platform using the distal cues. This is typically done over several days with multiple trials per day. Latency to find the platform and the path taken are recorded.[18][19][20]

    • Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory retention.[18][19]

  • Data Analysis: Key metrics include escape latency, path length, swim speed, and time spent in the target quadrant during the probe trial.

2. Quantification of Phosphatidylcholine (PC) in Brain Tissue using HPLC-ELSD

  • Objective: To measure the concentration of phosphatidylcholine in brain tissue samples.

  • Procedure:

    • Lipid Extraction: Homogenize brain tissue and extract total lipids using a chloroform/methanol solvent system (e.g., Folch method).

    • HPLC Separation:

      • Use a normal-phase silica (B1680970) column.

      • Employ a gradient elution with a mobile phase consisting of solvents like chloroform, methanol, water, and ammonia.[14]

      • Set the flow rate to approximately 1.0 mL/min and the column temperature to 25°C.[14]

    • Detection: Use an Evaporative Light Scattering Detector (ELSD) to detect the separated lipid classes. The drift tube temperature and nebulizing gas pressure should be optimized.[14]

    • Quantification: Generate a calibration curve using known concentrations of a PC standard. Calculate the PC concentration in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

Kennedy_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Choline_ext Choline Choline_int Choline Choline_ext->Choline_int Choline Transporter Uridine_ext This compound Uridine_int This compound Uridine_ext->Uridine_int Nucleoside Transporter Phosphocholine Phosphocholine Choline_int->Phosphocholine Choline Kinase UMP This compound Monophosphate (UMP) Uridine_int->UMP This compound Kinase UDP This compound Diphosphate (UDP) UMP->UDP UTP This compound Triphosphate (UTP) UDP->UTP CTP Cytidine Triphosphate (CTP) UTP->CTP CTP Synthase CDP_Choline CDP-Choline CTP->CDP_Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (PC) CDP_Choline->PC Cholinephosphotransferase DAG Diacylglycerol (DHA-rich) DAG->PC

Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.

Uridine_P2Y_Signaling Uridine_Nucleotides This compound Nucleotides (UTP, UDP) P2Y_Receptor P2Y Receptor (P2Y2, P2Y4, P2Y6) Uridine_Nucleotides->P2Y_Receptor G_Protein Gq/11 Protein P2Y_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Neuronal_Plasticity Neuronal Plasticity Synaptogenesis Downstream->Neuronal_Plasticity

Caption: this compound-Mediated P2Y Receptor Signaling Pathway.

Uridine_Dopamine_Interaction This compound This compound Supplementation Dopamine_Receptor Dopamine Receptors (e.g., D2) This compound->Dopamine_Receptor Upregulates Density & Sensitivity Dopamine_Signaling Dopamine Signaling Dopamine_Receptor->Dopamine_Signaling modulates Mood_Motivation Improved Mood & Motivation Dopamine_Signaling->Mood_Motivation Synaptic_Plasticity Enhanced Synaptic Plasticity Dopamine_Signaling->Synaptic_Plasticity

Caption: this compound's Influence on Dopamine Receptor Signaling.

Experimental_Workflow cluster_animal_study Animal Study Workflow cluster_analysis Biochemical Analysis Animal_Model Select Animal Model (e.g., aged rodents, disease model) Supplementation Administer this compound Stack (this compound, Choline, DHA) Animal_Model->Supplementation Behavioral_Testing Cognitive Assessment (e.g., Morris Water Maze) Supplementation->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis & Interpretation Behavioral_Testing->Data_Analysis Lipid_Extraction Lipid Extraction Tissue_Collection->Lipid_Extraction PC_Quantification Phosphatidylcholine Quantification (HPLC-ELSD/MS) Lipid_Extraction->PC_Quantification PC_Quantification->Data_Analysis

Caption: Experimental Workflow for this compound Co-supplementation Studies.

References

Methodological considerations for Uridine clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in clinical trials of uridine (B1682114) and its derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during this compound clinical trials in a question-and-answer format.

FAQs: General Questions

  • What is the primary mechanism of action of this compound? this compound is a pyrimidine (B1678525) nucleoside that plays a crucial role in several biological processes. It is a precursor for the synthesis of pyrimidine nucleotides, which are essential for RNA and DNA synthesis. This compound also contributes to the synthesis of phosphatidylcholine, a key component of cell membranes, via the Kennedy pathway.[1][2] Additionally, it is involved in glycogen (B147801) synthesis and protein glycosylation.[3]

  • What are the common formulations of this compound used in clinical trials? this compound itself has low bioavailability. Therefore, clinical trials often utilize this compound prodrugs such as this compound triacetate (triacetylthis compound or TAU), which delivers significantly more this compound into the systemic circulation compared to equimolar doses of this compound.[4] this compound monophosphate (UMP) is also used as a supplement.[5]

  • What are the potential therapeutic applications of this compound? this compound is being investigated for a wide range of conditions, including:

    • Neurological and Psychiatric Disorders: Bipolar disorder, mild cognitive impairment, and some forms of epilepsy.[6][7][8]

    • Metabolic Diseases: Due to its role in glucose and lipid metabolism.[3][9]

    • Cancer Therapy: As a rescue agent to mitigate the toxicity of fluorouracil (5-FU).[10]

    • Hereditary Orotic Aciduria: A rare genetic disorder of pyrimidine metabolism.[4]

Troubleshooting: Managing Adverse Events

  • A patient on high-dose intravenous this compound infusion develops a fever. What should be the course of action? High-dose this compound infusions have been associated with fever.[10]

    • Immediate Steps: Monitor the patient's body temperature and vital signs closely.

    • Investigation: Rule out other causes of fever, such as infection.

    • Management: Consider reducing the infusion rate or switching to an intermittent infusion schedule, as continuous infusion has been more frequently associated with this side effect.[10] Anti-pyretic medication may be administered as needed.

  • A trial participant reports gastrointestinal issues like nausea, vomiting, or diarrhea. How should this be managed? Gastrointestinal side effects are among the most commonly reported adverse events with oral this compound supplementation.[11][12]

    • Management:

      • Administering this compound with food may help to alleviate these symptoms.[13]

      • For nausea and vomiting, anti-emetic medication can be considered.[3]

      • For diarrhea, a low-fiber diet and adequate hydration are recommended.[3]

    • Dose Adjustment: If symptoms are severe or persistent, a dose reduction or temporary discontinuation of the study drug may be necessary.

  • Are there any known drug interactions with this compound? this compound triacetate is a weak inhibitor of P-glycoprotein (P-gp) and may interact with narrow therapeutic index P-gp substrates like digoxin, particularly due to high concentrations in the gastrointestinal tract.[11] The metabolism of this compound involves this compound diphosphate (B83284) glucuronosyltransferases (UGTs), suggesting a potential for interactions with drugs that are substrates or modulators of these enzymes.[14] A thorough review of concomitant medications is essential.

Quantitative Data from this compound Clinical Trials

The following tables summarize quantitative data from various clinical trials involving this compound and its derivatives.

Table 1: this compound Dosage in Clinical Trials

IndicationThis compound FormulationDosagePatient PopulationReference
Bipolar Disorder (Depression)This compound500 mg twice dailyAdolescents[6]
Hereditary Orotic AciduriaTriacetylthis compound (TAU)100 mg/kg/day (divided QID)Pediatric[8]
Compressive NeuralgiaThis compound Triphosphate (UTP) + Cytidine Monophosphate (CMP) + Vitamin B12Combination productAdults[13][15]
Low Back PainThis compound Triphosphate (UTP) + Cytidine Monophosphate (CMP) + Vitamin B12Combination productAdults[16]
Nerve PainThis compound Monophosphate (UMP) + Folic Acid + Vitamin B1250 mg UMP/dayAdults[5][17]
Cognitive EnhancementThis compound Monophosphate (UMP)150 - 250 mg twice dailyAdults[13][18]

Table 2: Pharmacokinetic Parameters of this compound and its Prodrugs

FormulationAdministrationCmaxTmaxHalf-lifeReference
This compound TriacetateOral-2 to 3 hours~2 to 2.5 hours[4]
This compoundIntravenous Infusion0.5 - 1 mM (continuous)--[10]
This compoundOral (1000 mg/kg)VariableVariable (dependent on ingestion rate)~118 minutes (disappearance from plasma)[19]
This compoundIntravenous (100 mg/kg)--0.36 ± 0.05 h[20]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to this compound clinical trials.

1. Quantification of this compound in Human Plasma using HPLC-MS/MS

This protocol is adapted from validated methods for the quantification of this compound in human plasma.[9][10]

  • Objective: To accurately measure the concentration of this compound in human plasma samples.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

    • Reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6µm).[9]

    • This compound analytical standard and stable isotope-labeled internal standard (e.g., ¹³C₅-Uridine).

    • Human plasma (K₂EDTA).

    • Methanol (B129727) and perchloric acid for protein precipitation.[9]

    • Mobile phase: 0.05 M phosphate (B84403) buffer (pH 3.5) and Methanol (98:2, v/v).[9]

  • Procedure:

    • Sample Preparation:

      • Thaw plasma samples on ice.

      • To 100 µL of plasma, add the internal standard solution.

      • Precipitate proteins by adding 300 µL of cold methanol or perchloric acid.[9]

      • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in the mobile phase.

    • HPLC-MS/MS Analysis:

      • Inject the reconstituted sample into the HPLC-MS/MS system.

      • Perform chromatographic separation using the C18 column with the specified mobile phase at a flow rate of 0.8 mL/min.[9]

      • Detect this compound and the internal standard using the mass spectrometer in positive ion mode with appropriate mass transitions.

    • Data Analysis:

      • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.

      • Determine the concentration of this compound in the plasma samples from the calibration curve.

2. Assessment of Cognitive Function

For clinical trials investigating the nootropic effects of this compound, standardized cognitive assessments are crucial.

  • Objective: To evaluate changes in cognitive domains such as memory, attention, and executive function.

  • Recommended Instruments:

    • Mini-Mental State Examination (MMSE): A widely used 11-question tool to screen for cognitive impairment. It assesses orientation, registration, attention, calculation, recall, and language. A score of 23 or lower suggests cognitive impairment.[21]

    • Montreal Cognitive Assessment (MoCA): A more sensitive tool for detecting mild cognitive impairment. It evaluates short-term memory, visuospatial abilities, executive functions, attention, concentration, working memory, language, and orientation.[15][16]

  • Standard Operating Procedure (SOP) for Administration:

    • Training: All personnel administering the tests must be trained and certified to ensure standardized procedures.[16]

    • Environment: The assessment should be conducted in a quiet, well-lit room, free from distractions.

    • Patient Instructions: Provide clear and standardized instructions to the participant.

    • Scoring: Score the test according to the official guidelines for the chosen instrument.

    • Timing: Cognitive assessments should be performed at baseline and at predefined follow-up time points throughout the trial to track changes over time.

3. Patient-Reported Outcome Measures (PROMs) in Neurological Trials

PROMs are essential for capturing the patient's perspective on their health and quality of life.[22][23]

  • Objective: To measure the impact of this compound treatment on symptoms, functioning, and well-being from the patient's point of view.

  • Recommended Instruments for Neurological Conditions:

    • EuroQol-5D (EQ-5D): A generic measure of health-related quality of life.[7]

    • Short Form-36 (SF-36): Another generic health survey.[7]

    • Disease-Specific PROMs: For example, the Patient Health Questionnaire-9 (PHQ-9) for depression.[23]

  • Protocol for Implementation:

    • Instrument Selection: Choose validated PROMs that are relevant to the study population and research questions.

    • Data Collection: PROMs can be administered electronically (ePROs) or on paper.[5]

    • Timing of Administration: Collect PROM data at baseline and at regular intervals during the trial.

    • Data Analysis: Analyze changes in PROM scores from baseline to follow-up to assess treatment effects.

Signaling Pathways and Experimental Workflows

This section provides diagrams created using Graphviz (DOT language) to visualize key biological pathways and experimental workflows relevant to this compound clinical trials.

1. Pyrimidine Synthesis Pathway

Pyrimidine_Synthesis cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII CO2 CO2 CO2->Carbamoyl Phosphate CPSII ATP ATP ATP->Carbamoyl Phosphate CPSII Orotic Acid Orotic Acid Carbamoyl Phosphate->Orotic Acid CAD Aspartate Aspartate Aspartate->Orotic Acid CAD UMP UMP Orotic Acid->UMP UMPS PRPP PRPP PRPP->UMP UMPS UDP UDP UMP->UDP NME UTP UTP UDP->UTP NME CTP CTP UTP->CTP CTPS RNA RNA UTP->RNA CTP->RNA This compound This compound This compound->UMP UCK ATP_salvage ATP ATP_salvage->UMP UCK

Caption: De novo and salvage pathways for pyrimidine nucleotide biosynthesis.

2. Kennedy Pathway for Phosphatidylcholine Synthesis

Kennedy_Pathway Uridine_input This compound UTP UTP Uridine_input->UTP Phosphorylation CTP CTP UTP->CTP CTP Synthase Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase ATP -> ADP ATP ATP CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:phosphocholine cytidylyltransferase CTP -> PPi Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine Choline- phosphotransferase Diacylglycerol Diacylglycerol Diacylglycerol Diacylglycerol->Phosphatidylcholine

Caption: The role of this compound in the Kennedy pathway for phosphatidylcholine synthesis.

3. Workflow for a Randomized Controlled Trial (RCT)

RCT_Workflow start Patient Screening informed_consent Informed Consent start->informed_consent baseline Baseline Assessment (Cognitive, PROMs, Biomarkers) informed_consent->baseline randomization Randomization baseline->randomization treatment_group This compound Treatment Group randomization->treatment_group Arm A placebo_group Placebo Group randomization->placebo_group Arm B follow_up_treatment Follow-up Assessments treatment_group->follow_up_treatment follow_up_placebo Follow-up Assessments placebo_group->follow_up_placebo data_analysis Data Analysis follow_up_treatment->data_analysis follow_up_placebo->data_analysis end Results Reporting data_analysis->end

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.

References

Improving the translational relevance of Uridine animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to improve the translational relevance of animal studies involving uridine (B1682114) supplementation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Bioavailability & Inconsistent Plasma Levels

Q: My orally administered this compound isn't producing a significant increase in plasma concentration or a therapeutic effect. What's going wrong?

A: This is a common and critical issue. The oral bioavailability of this compound is very low, primarily due to extensive first-pass catabolism in the gut and liver by the enzyme this compound phosphorylase (UrdPase), which degrades it into uracil.[1] Studies in mice have shown that the bioavailability of this compound after oral (PO) administration can be as low as 7% of that achieved with a subcutaneous (SC) injection.[2]

Troubleshooting Steps:

  • Switch Administration Route: Parenteral routes like subcutaneous (SC) or intraperitoneal (IP) injection bypass the extensive first-pass metabolism and result in much higher and more rapid peak plasma concentrations.[2][3]

  • Increase Oral Dose: While oral administration leads to lower peak levels, high doses (e.g., 3500 mg/kg in mice) can result in prolonged and relatively constant plasma this compound levels (33-82 µM for up to 8 hours), which may be desirable for some experimental paradigms.[2] Be aware of potential dose-limiting side effects like diarrhea.[4][5]

  • Consider a Prodrug: Lipophilic prodrugs of this compound, such as triacetylthis compound (TAU) or PN401, are designed to resist first-pass metabolism and improve absorption, leading to significantly higher bioavailability.[5][6][7] Studies have shown that TAU can result in a four-fold higher Cmax and AUC compared to an equimolar dose of pure this compound.[5][7]

  • Co-administer a UrdPase Inhibitor: Co-administration of a this compound phosphorylase inhibitor, like 5-(phenylthio)acyclothis compound (PTAU), can dramatically increase the oral bioavailability of this compound by preventing its breakdown. In mice, PTAU has been shown to improve this compound's low oral bioavailability by up to 9.9-fold.[1]

Issue 2: CNS Delivery & Target Engagement

Q: I am studying a neurological disease model, but systemic this compound administration isn't showing any effect in the brain. How can I improve CNS delivery?

A: The blood-brain barrier (BBB) significantly restricts the entry of polar molecules like this compound, posing a major challenge for treating central nervous system (CNS) disorders.[8][9] Simply increasing plasma concentration does not guarantee sufficient brain uptake.

Troubleshooting Steps:

  • Utilize Prodrugs: This is the most effective strategy. Lipophilic prodrugs are designed to cross the BBB more readily than the parent compound.[8][9][10] For example, the prodrug PN401 has demonstrated neuroprotective effects in mouse models of Alzheimer's, Parkinson's, and Huntington's disease by successfully delivering this compound to the CNS.[6][11]

  • Confirm Target Engagement: It's crucial to measure this compound levels directly in brain tissue to confirm that your administration protocol is achieving the desired concentration at the site of action.[12][13] Without this confirmation, a lack of therapeutic effect could be misinterpreted as a failure of the hypothesis rather than a delivery failure.

  • Optimize Dose and Timing: Pharmacokinetic studies are essential to understand the time course of this compound in both plasma and brain tissue, allowing for the optimization of dosing schedules to maintain therapeutic levels.[12][13]

Issue 3: Selecting an Appropriate Dose

Q: I'm planning a new study. How do I determine the correct dose of this compound for my animal model?

A: this compound effects are often dose-dependent, and the optimal dose can vary significantly based on the animal model, disease state, and administration route.[12][13][14]

Troubleshooting Steps:

  • Review Existing Literature: Start by examining doses used in similar models. For instance, studies in G93A-ALS mice have shown a dose-dependent extension of survival.[12][13] In models of Parkinson's disease, subcutaneous injections of 30 µg/kg have shown protective effects.[15]

  • Conduct a Dose-Ranging Study: Perform a pilot study with a range of doses to establish a dose-response curve for your specific model and outcome measures. This is critical for ensuring the translational relevance of your findings.[12][13]

  • Consider Species and Strain Differences: Be aware that metabolic rates and drug handling can differ between species (e.g., mice vs. rats) and even between different strains of mice. A dose effective in one may not be in another.

  • Monitor for Adverse Effects: High doses of this compound can have unintended consequences. For example, while short-term administration can protect against fatty liver, chronic long-term feeding in mice has been shown to induce hepatic steatosis and glucose intolerance.[16] Dose-dependent effects on body temperature have also been observed.[14]

Quantitative Data Summary

Table 1: Pharmacokinetics of this compound in Mice via Different Administration Routes
Parameter3500 mg/kg SC3500 mg/kg PO350 mg/kg SC350 mg/kg PO
Peak Plasma this compound (Cmax) ~4900 µM33-82 µM (sustained)~210 µMNo significant change
Time to Pre-treatment Levels < 6 hours~16 hours< 2 hoursN/A
Relative Bioavailability (vs. SC) 100%7%100%Not Perturbed
Key Observation High, sharp peakLower, but prolonged and constant levelsModerate, sharp peakIneffective at this dose

Data summarized from Klubes et al., 1986.[2]

Table 2: Comparison of this compound vs. Triacetylthis compound (TAU) in Humans
ParameterSingle Dose this compoundSingle Dose NucleomaxX® (TAU)
Mean Cmax 36.1 ± 11.3 µM150.9 ± 39.3 µM
Half-life (t½) 4.6 ± 1.2 hours3.4 ± 0.8 hours
Key Finding -~4-fold higher Cmax and AUC vs. This compound

Data from a human volunteer study, demonstrating the superior bioavailability of a prodrug formulation.[5]

Experimental Protocols

Protocol 1: General Procedure for Quantifying this compound in Plasma/Tissue

This protocol provides a general workflow for measuring this compound concentrations using High-Performance Liquid Chromatography (HPLC), a common method cited in pharmacokinetic studies.[1][2]

1. Sample Collection & Preparation:

  • Collect blood via cardiac puncture or tail vein into EDTA-coated tubes.
  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.
  • For tissue (e.g., brain), harvest immediately, flash-freeze in liquid nitrogen, and store at -80°C.
  • Homogenize tissue samples in a suitable buffer on ice.

2. Protein Precipitation:

  • To 100 µL of plasma or tissue homogenate, add 200 µL of ice-cold methanol (B129727) or perchloric acid to precipitate proteins.
  • Vortex vigorously for 30 seconds.
  • Incubate on ice for 20 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

3. HPLC Analysis:

  • Transfer the supernatant to an HPLC vial.
  • Inject 20-50 µL of the sample onto a C18 reverse-phase HPLC column.
  • Use an isocratic or gradient mobile phase (e.g., a phosphate (B84403) buffer with a small percentage of methanol).
  • Detect this compound using a UV detector at a wavelength of approximately 254-260 nm.

4. Quantification:

  • Create a standard curve using known concentrations of pure this compound.
  • Calculate the concentration in the experimental samples by comparing their peak areas to the standard curve.

Visualizations: Workflows and Pathways

G cluster_0 Troubleshooting Workflow: Lack of Therapeutic Effect start No Effect Observed in Animal Model check_pk Were plasma this compound levels measured? start->check_pk check_cns Is CNS delivery required? check_pk->check_cns Yes action_measure_pk Action: Measure plasma PK profile. Establish dose-exposure relationship. check_pk->action_measure_pk No check_cns_levels Were brain this compound levels measured? check_cns->check_cns_levels Yes end_reassess Re-evaluate Therapeutic Hypothesis check_cns->end_reassess No, and plasma levels are sufficiently high action_measure_cns Action: Measure this compound levels in target brain region. check_cns_levels->action_measure_cns No check_cns_levels->end_reassess Yes, brain levels are high but no effect observed action_increase_dose Action: Increase dose or change administration route (e.g., PO to IP/SC). action_measure_pk->action_increase_dose If levels are low action_use_prodrug Action: Use a bioavailable prodrug (e.g., TAU) or UrdPase inhibitor. action_measure_pk->action_use_prodrug If oral route is required end_optimize Optimize Dose & Re-run Experiment action_increase_dose->end_optimize action_use_prodrug->end_optimize action_cns_prodrug Action: Use a CNS-penetrant prodrug (e.g., PN401). action_measure_cns->action_cns_prodrug If brain levels are low action_cns_prodrug->end_optimize

Caption: Troubleshooting workflow for this compound animal experiments.

G cluster_1 This compound Salvage & Anabolic Pathway This compound Exogenous this compound UMP This compound Monophosphate (UMP) This compound->UMP This compound Kinase UDP This compound Diphosphate (UDP) UMP->UDP UMPK UTP This compound Triphosphate (UTP) UDP->UTP NDPK CTP Cytidine Triphosphate (CTP) UTP->CTP CTP Synthase RNA RNA Synthesis UTP->RNA Glycogen Glycogen Synthesis UTP->Glycogen via UDP-Glucose Phospholipids Phosphatidylcholine Synthesis CTP->Phospholipids

Caption: Key metabolic pathways for exogenous this compound.

G cluster_2 Logical Challenges in CNS-Targeted this compound Therapy Admin Systemic Administration (e.g., Oral, IP) Barrier1 First-Pass Metabolism (Liver/Gut) Admin->Barrier1 Challenge 1 Plasma Plasma this compound Barrier2 Blood-Brain Barrier Plasma->Barrier2 Challenge 2 Barrier1->Plasma Reduces Bioavailability CNS CNS this compound Concentration Barrier2->CNS Restricts Entry Effect Therapeutic Effect CNS->Effect

Caption: Barriers to achieving therapeutic CNS this compound levels.

References

Technical Support Center: Addressing Inconsistencies in Uridine Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to navigate the often-conflicting findings in uridine (B1682114) research. By offering detailed troubleshooting guides, frequently asked questions (FAQs), standardized experimental protocols, and comprehensive data summaries, we aim to foster a clearer understanding of this compound's multifaceted role in cellular biology and disease.

Frequently Asked questions (FAQs)

Q1: Why do some studies report that this compound supplementation causes fatty liver, while others suggest it can reverse it?

A1: This discrepancy largely stems from the duration of this compound supplementation. Short-term administration has been shown to reverse drug-induced hepatic steatosis by stimulating the synthesis of membrane phospholipids, which helps reduce triglyceride accumulation.[1] In contrast, long-term this compound supplementation (e.g., 16 weeks in mice) can induce fatty liver.[2] This is thought to occur through the inhibition of liver-specific fatty acid binding protein 1 (FABP1) and may involve the upregulation of liver P2Y6 receptors, leading to downregulation of PPARα.[2]

Q2: What is the basis for the conflicting reports on this compound's role in cancer? Some studies suggest it promotes tumor growth, while others indicate it has anti-cancer properties.

A2: The role of this compound in cancer is context-dependent and appears to be influenced by its concentration and the metabolic state of the cancer cells. Some cancer cells can utilize this compound as an alternative energy source, particularly under glucose-restricted conditions, thus promoting tumor growth.[3][4] This process can involve the upregulation of this compound phosphorylase 1 (UPP1) through the Kras-MAPK pathway.[2][5] Conversely, high concentrations of this compound have been shown to inhibit the proliferation of hepatocellular carcinoma cells by inducing ferroptosis, a form of iron-dependent cell death.[6] Therefore, the effect of this compound on cancer can be dichotomous, acting as a nutrient for tumor cells at physiological levels but potentially having therapeutic effects at pharmacological doses.

Q3: There are inconsistencies in the literature regarding this compound's effect on glucose metabolism and insulin (B600854) resistance. What could be the reasons for these different outcomes?

A3: The conflicting findings on this compound and glucose metabolism are often related to the duration of supplementation and the underlying metabolic state. Short-term this compound supplementation has been shown to improve glucose tolerance in mice.[1] However, long-term supplementation can lead to impaired glucose tolerance and insulin resistance.[1][7] The dietary context also plays a crucial role; for instance, this compound supplementation improves glucose tolerance in mice on a high-fat diet, but can worsen it in the absence of leptin.[8]

Q4: Some studies suggest this compound is neuroprotective and beneficial for cognitive function, while clinical trials for Alzheimer's disease have not shown clear benefits. Why is there a discrepancy?

A4: The potential neuroprotective effects of this compound are supported by preclinical studies showing it can increase the synthesis of synaptic proteins and promote neurite outgrowth.[9][10] However, the translation of these findings to clinical success in Alzheimer's disease is complex. Many clinical trials for Alzheimer's disease targeting various mechanisms have failed, suggesting that the disease's pathology is multifaceted and may require combination therapies or earlier intervention.[11][12][13][14] While some studies suggest a multinutrient approach including this compound may be beneficial, more research is needed to determine the optimal formulation and timing of intervention.[15]

Troubleshooting Guides

Issue 1: Inconsistent Effects of this compound on Hepatic Lipid Accumulation in vitro
  • Problem: Your cell culture experiments show variable results regarding lipid accumulation in hepatocytes upon this compound treatment.

  • Possible Causes & Troubleshooting Steps:

    • This compound Concentration: The effect of this compound can be dose-dependent.

      • Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 µM to 200 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[16]

    • Duration of Treatment: Short-term versus long-term exposure can yield opposite results.

      • Recommendation: Design experiments with distinct short-term (e.g., 24-72 hours) and long-term (e.g., several days to weeks, with appropriate media changes) endpoints to assess the temporal effects of this compound.

    • Cell Culture Media Composition: The presence or absence of other nutrients can influence this compound metabolism.

      • Recommendation: Standardize your cell culture media and supplements. Consider if high glucose levels in the media could be masking or altering the metabolic effects of this compound.

    • Cell Line Differences: Different hepatocyte cell lines (e.g., HepG2, primary hepatocytes) may have varying expression levels of this compound transporters and metabolic enzymes.

      • Recommendation: Characterize the expression of key genes involved in this compound metabolism (e.g., UPP1, UKS1) in your chosen cell line. If possible, validate findings in primary hepatocytes.

Issue 2: Contradictory Results in this compound's Effect on Cancer Cell Proliferation
  • Problem: You are observing both pro-proliferative and anti-proliferative effects of this compound on your cancer cell line.

  • Possible Causes & Troubleshooting Steps:

    • This compound Concentration: As with liver cells, the concentration is critical.

      • Recommendation: Test a broad range of this compound concentrations. Lower, more physiological concentrations might support proliferation, while higher, pharmacological doses may be cytotoxic.[3][6]

    • Glucose Availability: The metabolic environment is a key determinant.

      • Recommendation: Culture cells in both glucose-replete and glucose-restricted media to assess whether this compound is being used as an alternative fuel source.

    • Expression of this compound Phosphorylase 1 (UPP1): The level of UPP1 expression can determine the cell's ability to catabolize this compound for energy.

      • Recommendation: Measure UPP1 expression in your cancer cell line. You can also use a UPP1 inhibitor to see if it blocks the pro-proliferative effects of this compound under glucose restriction.[4][5]

    • Induction of Ferroptosis: High this compound concentrations may be inducing this specific form of cell death.

      • Recommendation: Assess markers of ferroptosis (e.g., lipid peroxidation, glutathione (B108866) depletion, expression of GPX4) in cells treated with high doses of this compound.[6]

Data Presentation

Table 1: Effects of this compound Supplementation on Metabolic Parameters - In Vivo Studies

ParameterSpeciesDuration of SupplementationThis compound DosageObserved EffectReference(s)
Hepatic Steatosis MouseShort-term (5 days)400 mg/kg/dayPrevention of drug-induced fatty liver[17][18]
MouseLong-term (16 weeks)400 mg/kg/dayInduction of fatty liver[2][7][18]
Glucose Tolerance MouseShort-term (within 4 weeks)Not specifiedImproved glucose tolerance[1]
MouseLong-termNot specifiedImpaired glucose tolerance and insulin resistance[1][7]
Mouse (High-Fat Diet)21 days30 mg/kg/dayNormalized plasma glucose[19]
Body Weight MouseLong-termNot specifiedIncreased body weight[2]
Plasma Triglycerides Mouse (High-Fat Diet)21 days30 mg/kg/dayNormalized triglyceride levels[19]

Table 2: Effects of this compound on Cancer Cells

Cell TypeThis compound ConcentrationExperimental ConditionObserved EffectReference(s)
Hepatocellular Carcinoma High concentrationsIn vitro & In vivoInhibition of proliferation, invasion, and migration via induction of ferroptosis[6]
Pancreatic Cancer Not specifiedGlucose scarcityServes as a fuel source to promote growth[4][5]
Various Cancer Cells Not specifiedNot specifiedPromotes tumorigenesis via elevated protein O-GlcNAcylation[2]

Experimental Protocols

Protocol 1: In Vivo Long-Term this compound Supplementation in Mice to Assess Metabolic Effects
  • Animal Model: C57BL/6J mice (male, 10-12 weeks old).

  • Acclimation: Acclimate mice for at least one week before the start of the experiment.

  • Diet Preparation:

    • Control Group: Standard rodent chow.

    • This compound Group: Thoroughly mix this compound into ground standard chow to achieve a daily dosage of 400 mg/kg.[7][18]

  • Experimental Duration: 16 weeks.[7][18]

  • Monitoring: Monitor body weight and food intake weekly.

  • Glucose Tolerance Test (GTT): Perform a GTT at the end of the study period.

    • Fast mice overnight.

    • Administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection.

    • Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Tissue Collection: At the end of the 16-week period, euthanize mice and collect liver tissue and blood samples.

  • Analysis:

    • Liver: Analyze for lipid accumulation (e.g., Oil Red O staining, triglyceride measurement), and protein expression of key metabolic regulators (e.g., FABP1, p-Akt) via Western blot.

    • Blood: Measure plasma levels of glucose, insulin, and triglycerides.

Protocol 2: In Vitro Assessment of this compound's Effect on Neuronal Cell Proliferation and Neurite Outgrowth
  • Cell Line: PC12 or SH-SY5Y cells, commonly used models for neuronal studies.

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates coated with a suitable extracellular matrix (e.g., collagen, poly-L-lysine).

  • Treatment:

    • Control Group: Standard cell culture medium.

    • This compound Group(s): Standard medium supplemented with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM).

    • Positive Control (for differentiation): Medium containing a known inducing agent (e.g., Nerve Growth Factor for PC12 cells).

  • Incubation: Incubate cells for a defined period (e.g., 48-72 hours).

  • Analysis of Proliferation:

    • Use a cell proliferation assay such as the EdU (5-ethynyl-2'-deoxythis compound) incorporation assay, which is compatible with immunocytochemistry.[20]

  • Analysis of Neurite Outgrowth:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize and block non-specific binding.

    • Stain with an antibody against a neuronal marker (e.g., β-III tubulin).

    • Image the cells using fluorescence microscopy.

    • Quantify neurite length and branching using image analysis software.

  • Statistical Analysis: Compare the results between the control and this compound-treated groups.

Mandatory Visualization

Uridine_Metabolic_Effects cluster_short_term Short-Term this compound Supplementation cluster_long_term Long-Term this compound Supplementation st_this compound This compound st_phospholipid Membrane Phospholipid Synthesis st_this compound->st_phospholipid stimulates st_glucose Improved Glucose Tolerance st_this compound->st_glucose st_tg Reduced Triglyceride Accumulation st_phospholipid->st_tg st_fatty_liver Reversal of Drug-Induced Fatty Liver st_tg->st_fatty_liver lt_this compound This compound lt_p2y6 U P2Y6 Receptor Upregulation lt_this compound->lt_p2y6 lt_fabp1 FABP1 Inhibition lt_this compound->lt_fabp1 lt_glucose Impaired Glucose Tolerance lt_this compound->lt_glucose lt_ppara PPARα Downregulation lt_p2y6->lt_ppara lt_fatty_liver Induction of Fatty Liver lt_ppara->lt_fatty_liver lt_fabp1->lt_fatty_liver

Caption: Contrasting effects of short-term vs. long-term this compound supplementation on liver metabolism.

Uridine_Cancer_Dual_Role cluster_pro_tumor Pro-Tumorigenic Role cluster_anti_tumor Anti-Tumorigenic Role This compound This compound upp1 UPP1 Upregulation This compound->upp1 high_this compound High Concentration of this compound glucose_restriction Glucose Restriction kras_mapk Kras-MAPK Pathway glucose_restriction->kras_mapk kras_mapk->upp1 energy Alternative Energy Source upp1->energy catabolizes this compound to proliferation Tumor Cell Proliferation energy->proliferation ferroptosis Induction of Ferroptosis high_this compound->ferroptosis inhibition Inhibition of Proliferation ferroptosis->inhibition

Caption: The dual and context-dependent role of this compound in cancer.

Uridine_Signaling_Pathways cluster_akt_mtor Akt/mTOR Pathway cluster_mapk_nfkb MAPK & NF-kB Pathways This compound This compound akt Akt This compound->akt influences mapk MAPK This compound->mapk inhibits nfkb NF-kB This compound->nfkb inhibits mtor mTOR akt->mtor ogt OGT mtor->ogt activates o_glcnac Protein O-GlcNAcylation ogt->o_glcnac tumorigenesis Tumorigenesis o_glcnac->tumorigenesis inflammation Inflammation mapk->inflammation oxidative_stress Oxidative Stress mapk->oxidative_stress nfkb->inflammation nfkb->oxidative_stress

Caption: this compound's interaction with key signaling pathways in cancer and inflammation.

References

Quality control and validation of Uridine compounds for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and validation of uridine (B1682114) compounds for research use.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and experimental use of this compound compounds.

Question Possible Cause Troubleshooting Steps
Why am I observing inconsistent results between different batches of my this compound compound? Batch-to-batch variability can stem from inconsistencies in the synthesis and purification processes, leading to different impurity profiles. Residual solvents or starting materials can interfere with biological assays.[1]1. Rigorous Analytical Characterization: Perform thorough analysis on each new batch using techniques like HPLC, Mass Spectrometry (MS), and NMR spectroscopy to confirm purity and structure.[1][2][3][4][5] 2. Standardize Purification: Employ a consistent and robust purification protocol for every synthesis.[1] 3. Impurity Identification: If possible, identify and quantify major impurities to determine if a specific impurity is responsible for the observed variability.[1]
My this compound compound shows poor solubility in aqueous buffers. This compound has moderate solubility in aqueous solutions. Factors like pH and temperature can affect its solubility. The presence of salts in buffers like PBS can also influence solubility.1. Prepare Fresh Solutions: Prepare aqueous solutions of this compound on the day of the experiment.[6] 2. Use an Appropriate Solvent: For stock solutions, consider using organic solvents like DMSO or dimethylformamide in which this compound is more soluble.[6] Ensure the final concentration of the organic solvent in your experiment is low enough to not have physiological effects.[6] 3. Check pH: Ensure the pH of your aqueous buffer is neutral (around 7.0-7.2). 4. Gentle Warming: Gentle warming and vortexing can aid in dissolution.
I am observing unexpected biological effects or toxicity in my cell-based assays. This could be due to impurities in the this compound compound, incorrect concentration, or the compound degrading over time.1. Verify Purity: Re-verify the purity of your this compound compound using analytical methods like HPLC. 2. Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and assay.[7] 3. Proper Storage: Ensure the compound is stored correctly. Solid this compound should be stored at room temperature.[6][8] Aqueous stock solutions are stable for a few days at 4°C, while solutions in organic solvents should be stored at -20°C or -80°C to prevent degradation.[9][10] Avoid repeated freeze-thaw cycles.[9]
The retention time of my this compound peak is shifting in my HPLC analysis. Shifting retention times can be caused by changes in the mobile phase composition, column temperature, flow rate, or degradation of the HPLC column.1. Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure the components are accurately measured and well-mixed. 2. Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each run. 3. Control Temperature: Use a column oven to maintain a consistent temperature. 4. Check Flow Rate: Verify that the HPLC pump is delivering a consistent flow rate. 5. Column Maintenance: If the issue persists, the column may need to be cleaned or replaced.

Frequently Asked Questions (FAQs)

1. How can I assess the purity of my this compound compound?

Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a common method to assess purity and quantify this compound. A reversed-phase C18 column is often used with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol.[11][12][13] Detection is typically done using a UV detector at around 254-261 nm.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and identify impurities.[14][15][16][17]

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of this compound and to identify and quantify impurities.[18][19][20]

2. What are the recommended storage conditions for this compound?

  • Solid Form: this compound as a crystalline solid is stable for years when stored at room temperature.[6][8]

  • Aqueous Solutions: Stock solutions in water at pH 7 are stable for several days when stored at 4°C.[10] It is generally recommended to use freshly prepared aqueous solutions.[6]

  • Organic Solvent Solutions: For longer-term storage, stock solutions can be prepared in solvents like DMSO and stored at -20°C or -80°C.[9] It is advisable to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[9]

3. What are typical concentrations of this compound used in cell culture experiments?

The optimal concentration of this compound can vary significantly depending on the cell line and the specific experiment. It is crucial to perform a dose-response curve to determine the ideal concentration for your experimental setup. However, some reported concentrations include:

  • Inhibition of HCC cell proliferation: 30-600 µM.[7]

  • Enhancing fibroblast proliferation: 10-100 µM.[21]

  • This compound rescue experiments: 3-200 µM.

4. In which signaling pathways is this compound involved?

This compound and its phosphorylated derivatives (UMP, UDP, and UTP) play roles in various cellular processes and signaling pathways.[22] UTP and UDP can act as signaling molecules by activating purinergic receptors (P2Y receptors).[23][24] this compound metabolism is also linked to pathways involved in inflammation and oxidative stress, such as the MAPK and NF-κB signaling pathways.[22][25]

Quantitative Data Summary

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2Method 3
Column Phenomenex Aqua C18 (5 µm, 125A)[13]Purospher® STAR RP-18e (5 µm, 250x4.6 mm)Chromni™ stationary phase[12]
Mobile Phase Potassium dihydrogen phosphate (B84403) buffer-acetonitrile[13][A] Water; [B] MethanolWater, Acetonitrile (MeCN)[12]
Flow Rate Not specified0.8 mL/minNot specified
Detection Not specifiedUV @ 254 nmUV[12]
Column Temp. Not specified30 °CNot specified

Table 2: Solubility of this compound

SolventApproximate SolubilityReference
Water50 mg/mL[10]
PBS (pH 7.2)5 mg/mL[6]
DMSO10 mg/mL[6]
Dimethylformamide16 mg/mL[6]

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC

This protocol provides a general method for determining the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile

  • Potassium dihydrogen phosphate

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a solution of potassium dihydrogen phosphate buffer (e.g., 50 mM, pH 6.0) in HPLC grade water. The mobile phase will be a mixture of this buffer and acetonitrile. The exact ratio should be optimized for your system, but a good starting point is 95:5 (Buffer:Acetonitrile).

  • Standard Preparation: Accurately weigh a known amount of a high-purity this compound standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Accurately weigh your this compound sample and dissolve it in the mobile phase to a concentration within the range of your calibration curve.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Set the UV detector to 261 nm.[6]

    • Inject a fixed volume (e.g., 10 µL) of each standard and the sample.

    • Run the analysis for a sufficient time to allow for the elution of this compound and any potential impurities.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in your sample using the calibration curve.

    • Calculate the purity of your sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Protocol 2: Cell Viability Assay (MTT) to Assess this compound Bioactivity

This protocol describes how to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest (e.g., L929 murine fibroblast cell line)[21]

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in sterile water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3 x 10^3 cells/well) and allow them to adhere overnight.[21]

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 µM).[21]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a control group that receives only the culture medium.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).[21]

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Express the results as a percentage of the control group to determine the effect of this compound on cell viability.

Visualizations

Uridine_Signaling_Pathway This compound Extracellular This compound ENTs ENTs This compound->ENTs Transport Int_this compound Intracellular This compound ENTs->Int_this compound UCK This compound-Cytidine Kinase (UCK) Int_this compound->UCK Phosphorylation UMP UMP UCK->UMP UDP UDP UMP->UDP Phosphorylation UTP UTP UDP->UTP Phosphorylation P2Y_Receptor P2Y Receptor UDP->P2Y_Receptor Activation UTP->P2Y_Receptor Activation RNA_Synthesis RNA Synthesis UTP->RNA_Synthesis Glycogen_Synthesis Glycogen Synthesis UTP->Glycogen_Synthesis Signaling_Cascades Downstream Signaling Cascades (e.g., MAPK, NF-κB) P2Y_Receptor->Signaling_Cascades

Caption: Simplified overview of this compound uptake and its involvement in cellular signaling pathways.

Experimental_Workflow Start Start: Receive this compound Compound QC Quality Control (Purity & Identity) Start->QC HPLC HPLC QC->HPLC NMR NMR QC->NMR MS Mass Spectrometry QC->MS Storage Stock Preparation & Storage QC->Storage Experiment In Vitro / In Vivo Experiment Storage->Experiment Troubleshoot Troubleshooting Experiment->Troubleshoot Data_Analysis Data Analysis & Interpretation Experiment->Data_Analysis Troubleshoot->QC Re-evaluate Purity Troubleshoot->Storage Check Storage Troubleshoot->Experiment Optimize Protocol End End Data_Analysis->End

Caption: A logical workflow for the quality control and experimental use of this compound compounds.

References

Validation & Comparative

Uridine Monophosphate vs. Triacetyluridine: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114), a fundamental component of ribonucleic acid (RNA), plays a critical role in synaptic function and neuronal health. Its supplementation has been explored for cognitive enhancement and neuroprotective effects. Two popular forms of this compound supplements are this compound Monophosphate (UMP) and its synthetic derivative, Triacetylthis compound (TAU). This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers and drug development professionals in their work.

Bioavailability and Pharmacokinetics: A Head-to-Head Comparison

The primary distinction between UMP and TAU lies in their bioavailability. TAU, being more lipid-soluble, is better absorbed in the gastrointestinal tract.[1] This enhanced absorption translates to significantly higher plasma this compound levels compared to equimolar doses of this compound.

A key human pharmacokinetic study compared a TAU-rich nutritional supplement (NucleomaxX®) to pure this compound. The results demonstrated a substantial advantage for the TAU formulation.

Pharmacokinetic ParameterThis compoundTriacetylthis compound (TAU)-rich supplementFold Increase with TAU
Maximum Plasma Concentration (Cmax) 36.1 ± 11.3 µM150.9 ± 39.3 µM~4.2x
Area Under the Curve (AUC) Data suggests a four-fold increase with TAUData suggests a four-fold increase with TAU4x[2]

Table 1: Comparative Pharmacokinetics of this compound and a TAU-rich Supplement in Humans. [2]

Experimental Protocol: Human Pharmacokinetic Study

This study was a single- and multi-dose pharmacokinetic investigation in healthy human volunteers.

  • Study Design: A single-dose pharmacokinetic profile of a TAU-rich supplement was compared to that of an equimolar dose of pure this compound.[3][4]

  • Administration: The TAU-rich supplement (one 36g sachet) was mixed with 300 mL of liquid and administered orally.[3][4] A similar protocol was followed for pure this compound.[4]

  • Sampling: Plasma this compound levels were measured at baseline and at multiple time points (0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 20, and 24 hours) post-administration.[3][4]

  • Analysis: Plasma this compound concentrations were determined using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS).[4]

Mechanisms of Action: Distinct Signaling Pathways

While both compounds aim to increase systemic this compound levels, their proposed primary mechanisms of action on a cellular level show some differentiation.

This compound Monophosphate (UMP) and the Kennedy Pathway

UMP is a direct precursor in the Kennedy pathway, the primary route for the synthesis of phosphatidylcholine (PC), a major component of neuronal membranes.[5] Oral administration of UMP has been shown to increase brain levels of cytidine (B196190) diphosphate-choline (CDP-choline), a critical intermediate in this pathway.[5]

Kennedy_Pathway cluster_blood Bloodstream cluster_neuron Neuron Uridine_blood This compound Uridine_neuron This compound Uridine_blood->Uridine_neuron Choline_blood Choline Choline_neuron Choline Choline_blood->Choline_neuron UMP This compound Monophosphate (UMP) Uridine_neuron->UMP this compound Kinase UTP This compound Triphosphate (UTP) UMP->UTP CTP Cytidine Triphosphate (CTP) UTP->CTP CTP Synthase CDP_Choline CDP-Choline CTP->CDP_Choline Phosphocholine Phosphocholine Choline_neuron->Phosphocholine Choline Kinase Phosphocholine->CDP_Choline PC Phosphatidylcholine (PC) (Neuronal Membranes) CDP_Choline->PC + Diacylglycerol

References

Validating the Synergistic Effects of Uridine and DHA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the synergistic effects of uridine (B1682114) and docosahexaenoic acid (DHA) on neuronal health, with a focus on synaptogenesis and cognitive function. It is intended for researchers, scientists, and drug development professionals interested in the underlying mechanisms and therapeutic potential of this combination. This document summarizes key experimental findings, compares the efficacy with other nootropic agents, and provides detailed experimental protocols for validation.

Abstract

The combination of this compound and DHA has emerged as a promising strategy for enhancing brain function by promoting the synthesis of synaptic membranes.[1][2][3] This synergy is primarily attributed to their roles as essential precursors in the Kennedy pathway, the main route for phosphatidylcholine (PC) biosynthesis.[4][5][6] this compound, a nucleoside, and DHA, an omega-3 fatty acid, work in concert to increase the production of PC, a major phospholipid component of neuronal membranes.[7][8] This guide delves into the molecular mechanisms, presents quantitative data from preclinical and clinical studies, and offers detailed protocols for researchers to investigate these effects further.

The Synergistic Mechanism of this compound and DHA

This compound and DHA synergistically enhance the synthesis of phosphatidylcholine (PC) and other phosphatides, which are critical for the formation of new synapses (synaptogenesis).[9][10] This process is primarily governed by the Kennedy pathway.

This compound's Role:

  • Orally administered this compound is converted to this compound monophosphate (UMP) and readily crosses the blood-brain barrier.[4]

  • In the brain, UMP is phosphorylated to this compound triphosphate (UTP).

  • UTP is then converted to cytidine (B196190) triphosphate (CTP), a rate-limiting precursor for PC synthesis.[4][11]

DHA's Role:

  • DHA is a crucial structural component of neuronal membranes.

  • It is incorporated into diacylglycerol (DAG), which then combines with CDP-choline (formed from CTP and phosphocholine) to produce PC.[4]

The synergistic effect arises from the increased availability of both CTP (from this compound) and DHA-containing DAG, which enhances the overall rate of PC synthesis.[11] This leads to an expansion of neuronal membranes, facilitating the formation of dendritic spines and new synapses.[10]

Signaling Pathway

The following diagram illustrates the Kennedy pathway and the roles of this compound and DHA.

Kennedy_Pathway cluster_blood Bloodstream cluster_brain Brain Uridine_blood This compound Uridine_brain This compound Uridine_blood->Uridine_brain BBB Transport DHA_blood DHA DHA_brain DHA DHA_blood->DHA_brain BBB Transport Choline_blood Choline (B1196258) Choline_brain Choline Choline_blood->Choline_brain BBB Transport UMP UMP Uridine_brain->UMP This compound Kinase UTP UTP UMP->UTP UMP/CMP Kinase CTP CTP UTP->CTP CTP Synthase CDP_Choline CDP-Choline CTP->CDP_Choline CT:Phosphocholine Cytidylyltransferase PC Phosphatidylcholine (PC) CDP_Choline->PC CPT Synaptic_Membranes Synaptic Membranes PC->Synaptic_Membranes Membrane Formation DAG Diacylglycerol (DAG) DHA_brain->DAG DAG->PC Phosphocholine Phosphocholine Choline_brain->Phosphocholine Choline Kinase Phosphocholine->CDP_Choline

Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.

Experimental Data: Preclinical and Clinical Evidence

Preclinical Studies in Rodents

Numerous studies in gerbils and rats have demonstrated the potent effects of combined this compound and DHA administration on brain biochemistry and cognitive function.

Table 1: Effects of this compound and DHA on Brain Phosphatide Levels in Gerbils [11]

Treatment GroupPhosphatidylcholine (PC) (% increase)Phosphatidylethanolamine (PE) (% increase)Phosphatidylserine (PS) (% increase)Phosphatidylinositol (PI) (% increase)
UMP (0.5%)18%33%--
DHA (300 mg/kg)26%10%50%53%
UMP + DHA45% 39%--
*p<0.05, **p<0.001 compared to control

Table 2: Effects of this compound and DHA on Synaptic Protein Levels in Gerbils

Treatment GroupSynapsin-1 (% increase)PSD-95 (% increase)
UMP + DHA41%38%
*p<0.05 compared to control (Data synthesized from multiple sources)

These biochemical changes are associated with significant improvements in learning and memory, as demonstrated in various maze tasks.[11]

Clinical Studies

The combination of this compound, DHA, and choline has been investigated in a multinutrient formulation called Souvenaid for patients with mild Alzheimer's disease (AD).

  • Souvenaid Clinical Trials: Randomized controlled trials have shown that long-term administration of Souvenaid can improve memory performance and may slow brain atrophy in individuals with early-stage AD.[4][9] These studies suggest that the synergistic effects observed in preclinical models may translate to humans.

A pilot study in prepubescent children investigated the effects of a supplement containing DHA, vitamin D3, and this compound. While the study did not find significant effects on cognitive tests, it did confirm an increase in blood concentrations of DHA.[12][13]

Comparison with Other Nootropic Agents

While a direct head-to-head clinical comparison with other nootropics is limited, the mechanism of this compound and DHA offers a distinct advantage.

Table 3: Comparison of this compound/DHA with Other Nootropics

Nootropic AgentPrimary Mechanism of ActionKey Benefits
This compound + DHA Increases synthesis of synaptic membranes via the Kennedy pathway.Enhances synaptogenesis, improves memory and learning.[11]
Piracetam Modulates AMPA receptors, enhances membrane fluidity.May improve cognitive function, particularly in cases of cognitive decline.
Citicoline (CDP-Choline) Provides choline and cytidine (a precursor to this compound) for PC synthesis.Supports memory and cognitive function.[14]
Bacopa Monnieri Modulates neurotransmitter systems (acetylcholine, serotonin, dopamine).Improves memory and reduces anxiety.[14]
L-Theanine Increases alpha brain waves, modulates neurotransmitters.Promotes relaxation and focus.

The this compound and DHA combination directly addresses the structural components of neurons, which is a more foundational approach to cognitive enhancement compared to agents that primarily modulate neurotransmitter activity.

Experimental Protocols

Western Blot Analysis of Synaptic Proteins

This protocol details the steps for quantifying the expression levels of key synaptic proteins like PSD-95 and synapsin-1.

Experimental Workflow:

Western_Blot_Workflow start Tissue/Cell Homogenization protein_extraction Protein Extraction (RIPA Buffer) start->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-PSD-95) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis end Results analysis->end

Caption: Western Blot Experimental Workflow.

Methodology:

  • Protein Extraction: Homogenize brain tissue (e.g., hippocampus) or cultured neurons in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.[15]

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20).[2]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against synaptic proteins (e.g., rabbit anti-PSD-95, mouse anti-synapsin-1).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantification of Dendritic Spine Density

This protocol outlines the procedure for visualizing and quantifying dendritic spines in neuronal cultures or brain tissue sections.

Experimental Workflow:

Spine_Density_Workflow start Sample Preparation (Golgi Staining or Fluorescent Labeling) imaging Confocal Microscopy start->imaging reconstruction 3D Reconstruction (e.g., Imaris) imaging->reconstruction quantification Spine Counting and Density Calculation reconstruction->quantification analysis Statistical Analysis quantification->analysis end Results analysis->end

Caption: Dendritic Spine Density Analysis Workflow.

Methodology:

  • Sample Preparation:

    • Golgi-Cox Staining: For fixed brain tissue, use a Golgi-Cox staining kit to impregnate a subset of neurons.[16]

    • Fluorescent Labeling: For cultured neurons or in vivo imaging, use fluorescent dyes (e.g., DiI) or express fluorescent proteins (e.g., GFP) to visualize neuronal morphology.[17]

  • Imaging: Acquire high-resolution Z-stack images of dendrites using a confocal or two-photon microscope.[18]

  • 3D Reconstruction: Use imaging software (e.g., Imaris, NeuronStudio) to reconstruct the dendritic segments in three dimensions.[19]

  • Quantification: Manually or semi-automatically identify and count the number of dendritic spines along a defined length of the dendrite (typically per 10 µm).[18]

  • Analysis: Calculate the average spine density for each experimental group and perform statistical analysis (e.g., t-test or ANOVA).[16]

Conclusion

The synergistic action of this compound and DHA presents a robust mechanism for enhancing synaptic plasticity and cognitive function. The preclinical data are compelling, and early clinical findings are promising, particularly in the context of age-related cognitive decline. The provided experimental protocols offer a framework for researchers to further validate and expand upon these findings. This combination's focus on the fundamental building blocks of neuronal communication distinguishes it from many other nootropic interventions and warrants further investigation for its therapeutic potential.

References

A Comparative Analysis of the Neuroprotective Effects of Uridine and Other Pyrimidine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective properties of uridine (B1682114) against other key pyrimidine (B1678525) nucleosides, namely cytidine (B196190) and thymidine (B127349). The following sections detail the experimental evidence, underlying mechanisms, and methodologies to support further research and development in neuroprotective therapeutics.

Overview of Neuroprotective Mechanisms

Pyrimidine nucleosides play crucial roles in cellular metabolism and function, and their neuroprotective effects are multifaceted. This compound, cytidine, and thymidine contribute to neuronal health through various pathways, with the Kennedy pathway for phospholipid synthesis and the pyrimidine salvage pathway being central to their action.

This compound has demonstrated significant neuroprotective potential in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Its mechanisms include promoting the synthesis of synaptic membranes, modulating protein O-GlcNAcylation, and activating mitochondrial ATP-dependent potassium channels.[1] this compound serves as a precursor for the synthesis of cytidine triphosphate (CTP), which is essential for the production of phosphatidylcholine (PC) and other membrane phospholipids (B1166683).[1][2]

Cytidine , often administered in the form of citicoline (B1669096) (cytidine diphosphate-choline), also exerts neuroprotective effects. Citicoline can cross the blood-brain barrier and acts as a source of both cytidine and choline.[3] It is involved in the synthesis of structural phospholipids of the neuronal membranes and is thought to enhance cerebral metabolism and protect against ischemia and hypoxia.[4][5]

Thymidine is a key component of DNA synthesis and repair. Recent studies have begun to explore its neuroprotective roles, particularly in the context of Alzheimer's disease. Research suggests that thymidine may reduce microglial activation and mitigate oxidative stress damage in the brain.

The following diagram illustrates the central role of these pyrimidine nucleosides in key metabolic pathways relevant to neuroprotection.

Pyrimidine_Metabolism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_neuron Neuron cluster_salvage Pyrimidine Salvage Pathway cluster_kennedy Kennedy Pathway (Phospholipid Synthesis) Uridine_blood This compound BBB Nucleoside Transporters Uridine_blood->BBB Cytidine_blood Cytidine Cytidine_blood->BBB Thymidine_blood Thymidine Thymidine_blood->BBB Uridine_neuron This compound BBB->Uridine_neuron Cytidine_neuron Cytidine BBB->Cytidine_neuron Thymidine_neuron Thymidine BBB->Thymidine_neuron UMP UMP Uridine_neuron->UMP This compound Kinase CMP CMP Cytidine_neuron->CMP Cytidine Kinase TMP TMP Thymidine_neuron->TMP Thymidine Kinase UTP UTP UMP->UTP CTP CTP CMP->CTP DNA_synthesis DNA Synthesis & Repair TMP->DNA_synthesis UTP->CTP CTP Synthase RNA_synthesis RNA Synthesis UTP->RNA_synthesis CTP_kennedy CTP CTP->CTP_kennedy CTP->RNA_synthesis CDP_Choline CDP-Choline CTP_kennedy->CDP_Choline CTP:phosphocholine (B91661) cytidylyltransferase Choline Choline Choline->CDP_Choline Choline Kinase PC Phosphatidylcholine (Neuronal Membranes) Neuroprotection Neuroprotection (Synaptic Plasticity, Membrane Integrity) PC->Neuroprotection CDP_Choline->PC

Caption: Central metabolic pathways of pyrimidine nucleosides in neurons.

Comparative Efficacy: Quantitative Data

Direct comparative studies on the neuroprotective effects of this compound, cytidine, and thymidine are limited. The following tables summarize available quantitative data from various experimental models to facilitate a cross-study comparison.

Table 1: In Vitro Neuroprotection Studies
CompoundModel SystemInsultConcentrationOutcome MeasureResultReference
This compound PC12 cellsHydrogen Peroxide (H₂O₂)50-200 µMCell ViabilitySignificant increase
100 µMApoptosis RateSignificant decrease
Citicoline (CDP-choline) Rat cortical neuronsOxygen-Glucose Deprivation (OGD)1-100 µMLDH Release (cell death)Significant reduction[4]
Thymidine HepG2 cellsHydrogen Peroxide (H₂O₂)600 µMDNA Damage (Comet Assay)Significant reduction in tail length[6]
2'-deoxythis compound N9 microglial cellsAβ₂₅₋₃₅ peptide10 µMReactive Oxygen Species (ROS)Significant reduction[7]
Table 2: In Vivo Neuroprotection Studies
CompoundAnimal ModelDisease ModelDosageOutcome MeasureResultReference
This compound RatSciatic Nerve Injury500 mg/kg/day (i.p.) for 7 daysSciatic Functional Index (SFI)Significant improvement at 12 weeks[8]
RatRotenone-induced Parkinson's Disease30 mg/kg (s.c.) for 22 daysMotor activity (RotaRod test)Significant restoration of time on rod[9]
Citicoline (CDP-choline) RatRepeated Cerebral Ischemia1000 mg/kg/day (p.o.) for 7 daysHippocampal CA1 Neuronal DeathSignificant reduction[10]
Thymidine MouseAβ₂₅₋₃₅-induced brain injury20 mg/kg/day for 4 weeksCognitive ability (Y-maze)Significant improvement[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in this guide.

In Vitro Model of Oxidative Stress in PC12 Cells
  • Cell Culture: Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Oxidative Stress: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing 200 µM hydrogen peroxide (H₂O₂) for 4 hours to induce oxidative stress.

  • Treatment: Following the H₂O₂ insult, the medium is replaced with fresh medium containing various concentrations of the test nucleoside (e.g., this compound at 50, 100, 200 µM).

  • Assessment of Cell Viability: After 24 hours of treatment, cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm.

  • Assessment of Apoptosis: Apoptosis is quantified using a flow cytometer after staining with Annexin V-FITC and propidium (B1200493) iodide.

Animal Model of Parkinson's Disease (Rotenone-Induced)
  • Animals: Male Sprague-Dawley rats are used.

  • Induction of Parkinsonism: Rotenone (B1679576), a mitochondrial complex I inhibitor, is dissolved in sunflower oil and administered subcutaneously at a dose of 2.5 mg/kg/day for a specified period (e.g., 28 days) to induce progressive nigrostriatal degeneration.

  • Treatment: this compound (e.g., 30 mg/kg) or vehicle is administered subcutaneously daily, starting from the first day of rotenone administration.

  • Behavioral Assessment: Motor coordination and balance are assessed using the RotaRod test. The time the animal remains on the rotating rod is recorded.

  • Histological and Biochemical Analysis: At the end of the treatment period, animals are euthanized, and brain tissues are collected for immunohistochemical analysis of dopaminergic neurons (tyrosine hydroxylase staining) and biochemical assays for markers of oxidative stress.[9]

The following diagram illustrates a typical experimental workflow for evaluating neuroprotective agents in an animal model.

Experimental_Workflow start Animal Model Selection (e.g., Rats) induction Induction of Neurodegeneration (e.g., Rotenone Administration) start->induction grouping Randomization into Treatment Groups induction->grouping treatment Daily Administration of - Vehicle (Control) - this compound - Other Pyrimidines grouping->treatment behavioral Behavioral Testing (e.g., RotaRod, Y-maze) treatment->behavioral Throughout treatment period analysis Post-mortem Analysis: - Histology (Neuronal Counts) - Biochemistry (Oxidative Stress Markers) treatment->analysis At end of study results Data Analysis & Comparison of Groups behavioral->results analysis->results

Caption: A generalized experimental workflow for in vivo neuroprotection studies.

Signaling Pathways and Molecular Mechanisms

The neuroprotective effects of pyrimidine nucleosides are mediated by complex signaling pathways. While there is overlap, each nucleoside may also engage distinct molecular mechanisms.

This compound and Cytidine: Both this compound and cytidine contribute to the synthesis of phosphatidylcholine via the Kennedy pathway. This compound is converted to UTP and then to CTP, which combines with phosphocholine to form CDP-choline.[1] This is a rate-limiting step in PC synthesis. Increased availability of PC is crucial for maintaining the integrity and fluidity of neuronal membranes, which is essential for proper synaptic function and plasticity.[1][2] It has been suggested that this compound may be more readily transported across the blood-brain barrier than cytidine, potentially making it a more efficient precursor for brain phospholipid synthesis.[11]

Thymidine: The neuroprotective mechanisms of thymidine are less well-elucidated but appear to involve the modulation of neuroinflammation and oxidative stress. Studies in models of Alzheimer's disease suggest that thymidine can reduce the activation of microglia, the primary immune cells of the brain, and decrease the production of reactive oxygen species.

The diagram below outlines the key signaling events associated with the neuroprotective actions of this compound.

Uridine_Signaling cluster_membrane Membrane Synthesis cluster_mitochondria Mitochondrial Function cluster_protein_mod Protein Modification This compound This compound UTP UTP This compound->UTP mitoKATP Mitochondrial ATP-dependent Potassium (mitoK-ATP) Channel This compound->mitoKATP Activates O_GlcNAcylation Protein O-GlcNAcylation This compound->O_GlcNAcylation Increases CTP CTP UTP->CTP CDP_Choline CDP-Choline CTP->CDP_Choline PC Phosphatidylcholine CDP_Choline->PC Synaptic_Membranes Synaptic Membrane Integrity & Fluidity PC->Synaptic_Membranes Neuroprotection Neuroprotection Synaptic_Membranes->Neuroprotection Mito_Protection Mitochondrial Protection (Reduced Oxidative Stress) mitoKATP->Mito_Protection Mito_Protection->Neuroprotection Tau_Phosphorylation Reduced Tau Hyperphosphorylation O_GlcNAcylation->Tau_Phosphorylation Tau_Phosphorylation->Neuroprotection

Caption: Key signaling pathways involved in this compound-mediated neuroprotection.

Conclusion and Future Directions

Current evidence strongly supports the neuroprotective potential of this compound, with a growing body of research highlighting its beneficial effects in various models of neurodegeneration. Cytidine, primarily through its metabolite citicoline, also demonstrates promising neuroprotective properties, largely attributed to its role in phospholipid synthesis. The neuroprotective capacity of thymidine is an emerging area of investigation with initial findings suggesting a role in mitigating neuroinflammation and oxidative stress.

Future research should focus on direct, head-to-head comparative studies of these pyrimidine nucleosides to delineate their relative efficacy and optimal therapeutic windows. Elucidating the specific transport mechanisms across the blood-brain barrier for each nucleoside will be critical for optimizing drug delivery to the central nervous system. Furthermore, exploring the synergistic effects of combining different pyrimidine nucleosides or co-administering them with other neuroprotective agents could lead to more effective therapeutic strategies for a range of neurodegenerative diseases.

References

Unlocking Synaptic Plasticity: A Comparative Guide to Uridine-Induced Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms that drive synaptic protein expression is paramount in the quest for novel therapeutics for neurodegenerative diseases and cognitive enhancement. Uridine (B1682114), a naturally occurring nucleoside, has emerged as a promising agent in this field. This guide provides an objective comparison of the mechanisms of this compound-induced synaptic protein expression against alternative pathways, supported by experimental data, detailed protocols, and clear visualizations of the underlying signaling cascades.

The Central Role of this compound in Synaptogenesis

This compound plays a pivotal role in the synthesis of synaptic membranes and the expression of key synaptic proteins. Its mechanism of action is primarily twofold: serving as a precursor in the Kennedy pathway for phospholipid synthesis and activating P2Y receptors, which in turn modulate gene expression related to neurite outgrowth and synapse formation.[1][2][3] The effects of this compound are often studied in conjunction with docosahexaenoic acid (DHA) and choline (B1196258), as these molecules act synergistically to enhance the production of phosphatidylcholine (PC), a major component of synaptic membranes.[2][4][5]

Comparative Analysis of Pro-Synaptic Compounds

While this compound stands out for its dual-action mechanism, other compounds also contribute to synaptic health. A notable alternative is Cytidine (B196190) 5'-diphosphocholine (CDP-Choline), which acts as a prodrug for both choline and cytidine.[6] Upon ingestion, CDP-choline is hydrolyzed into these two components. The cytidine is then rapidly converted to this compound in the body, which can then participate in the same pathways as supplemental this compound.[6][7][8] This makes CDP-choline a relevant point of comparison.

Quantitative Effects on Synaptic Proteins and Phospholipids

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and its combination with DHA on key synaptic components.

Table 1: Effect of this compound and DHA on Synaptic Protein Expression in Gerbil Brain

TreatmentDurationSynapsin-I Increase (%)PSD-95 Increase (%)Reference
UMP + DHA3 weeks38%41%[9]
UMP + DHA1 week35%25%[9]

Table 2: Effect of this compound Monophosphate (UMP) on Phosphatide Levels in Rat Striatum

TreatmentDurationPhosphatidylcholine (PC) Increase (%)Phosphatidylethanolamine (PE) Increase (%)Phosphatidylserine (PS) Increase (%)Reference
0.5% UMP Diet6 weeks17%27%30%[10]

Table 3: Effect of this compound and DHA on Brain Phospholipid Levels in Gerbils

TreatmentDurationPhosphatidylcholine (PC) Increase (%)Phosphatidylethanolamine (PE) Increase (%)Phosphatidylinositol (PI) Increase (%)Reference
UMP + Choline4 weeks13-22%--
DHA4 weeks13-22%--
UMP + Choline + DHA4 weeks45%39-74%39-74%

Note: Direct comparative studies quantifying the effects of this compound versus CDP-choline on synaptic protein expression under identical experimental conditions are limited in the current body of scientific literature.

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms discussed, the following diagrams have been generated using the DOT language.

Uridine_Kennedy_Pathway This compound This compound UTP UTP This compound->UTP this compound Kinase CTP CTP UTP->CTP CTP Synthetase CDP_Choline CDP-Choline CTP->CDP_Choline Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Phosphocholine->CDP_Choline PC Phosphatidylcholine (PC) CDP_Choline->PC DHA_DAG DHA-containing Diacylglycerol (DAG) DHA_DAG->PC Synaptic_Membrane Synaptic Membrane Formation PC->Synaptic_Membrane

This compound's role in the Kennedy Pathway for PC synthesis.

Uridine_P2Y_Receptor_Pathway This compound This compound UTP UTP This compound->UTP P2Y_Receptor P2Y Receptor UTP->P2Y_Receptor G_Protein G-Protein Activation P2Y_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors Activation of Transcription Factors Ca_PKC->Transcription_Factors Synaptic_Protein_Synthesis Increased Synaptic Protein Synthesis (e.g., PSD-95) Transcription_Factors->Synaptic_Protein_Synthesis

This compound-mediated P2Y receptor signaling pathway.

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Model Animal Model (e.g., Gerbils, Rats) Treatment_Group This compound/UMP +/- DHA Supplementation Animal_Model->Treatment_Group Control_Group Vehicle/Placebo Control Animal_Model->Control_Group Tissue_Harvest Brain Tissue Harvesting Treatment_Group->Tissue_Harvest Control_Group->Tissue_Harvest Protein_Extraction Protein Extraction Tissue_Harvest->Protein_Extraction Lipid_Extraction Lipid Extraction Tissue_Harvest->Lipid_Extraction Western_Blot Western Blot (PSD-95, Synapsin-I) Protein_Extraction->Western_Blot Immunofluorescence Immunofluorescence (Synaptic Puncta) Protein_Extraction->Immunofluorescence Mass_Spectrometry Mass Spectrometry (Phospholipid Profiling) Lipid_Extraction->Mass_Spectrometry

A typical experimental workflow for validation.

Endogenous Regulation of Synaptic Protein Expression

For a comprehensive understanding, it is crucial to consider the endogenous mechanisms that regulate synaptic protein levels. The expression of synaptic proteins is tightly controlled at both the transcriptional and translational levels.[1][4] Activity-dependent signaling pathways, involving factors like cAMP-response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF), play a significant role in initiating the transcription of genes encoding synaptic proteins.[4] Furthermore, local protein synthesis at the synapse allows for rapid and spatially restricted changes in the synaptic proteome in response to neuronal activity.[5][11][12] This intricate regulatory network provides the baseline upon which supplements like this compound exert their effects.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following are detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action.

Protocol 1: Western Blot Analysis of Synaptic Proteins (PSD-95 and Synapsin-I)
  • Protein Extraction:

    • Homogenize brain tissue (e.g., hippocampus or cortex) in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PSD-95 (e.g., 1:1000 dilution) and Synapsin-I (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Immunofluorescence for Synaptic Protein Visualization in Primary Neurons
  • Cell Culture and Treatment:

    • Culture primary hippocampal or cortical neurons on poly-D-lysine coated coverslips.

    • Treat the neurons with this compound and/or other compounds at the desired concentrations and for the specified duration.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with primary antibodies against synaptic markers (e.g., anti-PSD-95 and anti-Synapsin-I) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain nuclei.

    • Acquire images using a confocal or fluorescence microscope.

    • Analyze the number and intensity of synaptic puncta.

Protocol 3: Lipidomic Analysis of Brain Tissue by Mass Spectrometry
  • Lipid Extraction (Folch Method):

    • Homogenize brain tissue in a chloroform:methanol (2:1, v/v) solution.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the different lipid species using a C18 reverse-phase column.

    • Identify and quantify the individual phospholipid species based on their mass-to-charge ratio and fragmentation patterns.

Conclusion

The available evidence strongly supports the mechanism of this compound, particularly in synergy with DHA and choline, in promoting synaptic protein expression and phospholipid synthesis. This is achieved through the upregulation of the Kennedy pathway and the activation of P2Y receptor signaling. While CDP-choline presents a viable alternative by providing the precursors for these same pathways, a direct quantitative comparison of their efficacy remains an area for future research. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate and validate these mechanisms in the pursuit of novel neurotherapeutics.

References

A Head-to-Head Comparison of Uridine and Other Nootropics on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to enhance cognitive function has led to the investigation of numerous nootropic compounds. Among these, uridine (B1682114) has emerged as a significant player, primarily due to its fundamental role in the synthesis of synaptic membranes and its influence on synaptic plasticity. This guide provides a detailed, head-to-head comparison of this compound with other popular nootropics, including racetams (piracetam, aniracetam (B1664956), oxiracetam), citicoline (B1669096), and alpha-GPC, focusing on their effects on synaptic plasticity. The information presented is based on available experimental data to provide an objective overview for research and drug development.

Mechanisms of Action: A Diverse Approach to Synaptic Enhancement

The nootropics discussed in this guide employ distinct mechanisms to modulate synaptic plasticity, the cellular basis for learning and memory.

This compound: A cornerstone for neuronal structure, this compound is a precursor to cytidine (B196190) triphosphate (CTP), which is essential for the synthesis of phosphatidylcholine (PC) via the Kennedy pathway. PC is a primary component of neuronal membranes, and its availability is crucial for the formation and maintenance of synapses.[1][2] Furthermore, this compound can be converted to this compound triphosphate (UTP), which acts as an agonist for P2Y purinergic receptors.[3][4] Activation of these receptors is linked to the promotion of neurite outgrowth and synaptogenesis.[3][4]

Racetams (Piracetam, Aniracetam, Oxiracetam): This class of nootropics primarily modulates the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission.[[“]][6][7] Racetams act as positive allosteric modulators of AMPA receptors, enhancing glutamatergic neurotransmission by slowing down receptor desensitization and deactivation.[[“]][6][7] This amplified AMPA receptor activity is thought to facilitate long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that is vital for memory formation.

Citicoline (CDP-Choline): Citicoline serves as an intermediate in the synthesis of phosphatidylcholine from choline (B1196258), similar to this compound's role.[8][9] By providing both choline and cytidine (which can be converted to this compound), citicoline contributes to the synthesis of neuronal membranes and can enhance the production of acetylcholine (B1216132), a neurotransmitter critical for cognitive processes.[2][9]

Alpha-GPC (L-Alpha-glycerylphosphorylcholine): As a choline prodrug, alpha-GPC readily crosses the blood-brain barrier and increases the synthesis of acetylcholine.[8][[“]][[“]] It also serves as a precursor for membrane phospholipids.[[“]][[“]] The increased availability of acetylcholine can enhance synaptic transmission and plasticity.

Quantitative Comparison of Effects on Synaptic Plasticity

Direct head-to-head comparative studies with standardized methodologies are limited in the current body of scientific literature. The following tables summarize available quantitative data from individual studies. It is important to note that experimental conditions, such as the model system, concentration of the compound, and method of measurement, may vary between studies, making direct comparisons challenging.

Table 1: Effects on Long-Term Potentiation (LTP)

NootropicModel SystemConcentrationInduction ProtocolMeasurement% Change in fEPSP Slope (Mean ± SEM)Reference
This compound Mouse Hippocampal Slices30 µMHigh-Frequency Stimulation (HFS)Field Excitatory Postsynaptic Potential (fEPSP)Impaired LTP (Specific % change not provided)[12]
300 µMHigh-Frequency Stimulation (HFS)Field Excitatory Postsynaptic Potential (fEPSP)Impaired LTP (Specific % change not provided)[12]
Aniracetam Rat Hippocampal SlicesNot SpecifiedTetanic StimulationField Excitatory Postsynaptic Potential (fEPSP)Reduced effect on amplitude, increased effect on decay time constant after LTP induction[1][13]
Oxiracetam (B1678056) Rat Hippocampal Slices1 µMHigh-Frequency Stimulation (HFS)Field Excitatory Postsynaptic Potential (fEPSP)70% increase in initial slope and amplitude[14]

Disclaimer: The data presented in this table are from different studies with varying experimental protocols. Therefore, a direct comparison of the magnitude of effects should be made with caution.

Table 2: Effects on Dendritic Spine Density

NootropicModel SystemTreatmentMeasurement MethodKey FindingsReference
This compound (with DHA) Adult Gerbil HippocampusOral supplementationGolgi StainingIncreased dendritic spine density[15]
Citicoline Rat model of REM sleep deprivationIntraperitoneal injectionWestern Blot for PSD-95Enhanced hippocampal PSD-95 levels, suggesting structural synaptic changes[16]

Experimental Protocols

Understanding the methodologies used to assess synaptic plasticity is crucial for interpreting the data. Below are generalized protocols for key experiments.

Long-Term Potentiation (LTP) Measurement via Field Excitatory Postsynaptic Potential (fEPSP) Recording

Objective: To measure the long-lasting enhancement of synaptic transmission.

Typical Protocol:

  • Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rodent brains and maintained in an artificial cerebrospinal fluid (aCSF) solution, continuously bubbled with 95% O2 and 5% CO2.

  • Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record fEPSPs.

  • Baseline Recording: Stable baseline fEPSPs are recorded for 20-30 minutes by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz).

  • LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

  • Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation of the synaptic response. The slope of the fEPSP is the primary measure of synaptic strength.

  • Drug Application: The nootropic compound is typically added to the aCSF at a specific concentration before, during, or after LTP induction, depending on the experimental question.

Dendritic Spine Density Analysis using Golgi-Cox Staining

Objective: To visualize and quantify dendritic spines on neurons.

Typical Protocol:

  • Tissue Preparation: Brain tissue is immersed in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) for several days to weeks. This method sparsely labels individual neurons in their entirety.

  • Sectioning: The impregnated tissue is sectioned into thick slices (100-200 µm).

  • Staining Development: The sections are treated with ammonia, followed by a fixing agent, to reveal the black-stained neurons.

  • Microscopy and Imaging: Stained neurons are visualized using a light microscope. High-magnification images of dendritic segments are captured.

  • Spine Quantification: Dendritic spines are manually or semi-automatically counted along a defined length of the dendrite. Spine density is typically expressed as the number of spines per 10 µm of dendrite. Morphological analysis can also be performed to classify spines into different types (e.g., thin, stubby, mushroom).[1][17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying synaptic plasticity.

Uridine_Signaling_Pathway This compound This compound UMP UMP This compound->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP P2Y_Receptor P2Y Receptor UTP->P2Y_Receptor activates Kennedy_Pathway Kennedy Pathway CTP->Kennedy_Pathway PLC PLC P2Y_Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Neurite_Outgrowth Neurite Outgrowth & Synaptogenesis Ca_release->Neurite_Outgrowth PKC->Neurite_Outgrowth Phosphatidylcholine Phosphatidylcholine Kennedy_Pathway->Phosphatidylcholine Synaptic_Membrane Synaptic Membrane Formation Phosphatidylcholine->Synaptic_Membrane

This compound's dual mechanism on synaptic plasticity.

Racetam_Signaling_Pathway Racetams Racetams (Piracetam, Aniracetam, Oxiracetam) AMPA_Receptor AMPA Receptor Racetams->AMPA_Receptor positively modulates Na_Ca_Influx Na⁺/Ca²⁺ Influx AMPA_Receptor->Na_Ca_Influx increased Glutamate Glutamate Glutamate->AMPA_Receptor binds Depolarization Postsynaptic Depolarization Na_Ca_Influx->Depolarization LTP Long-Term Potentiation (LTP) Depolarization->LTP Citicoline_AlphaGPC_Pathway cluster_citicoline Citicoline Pathway cluster_alphagpc Alpha-GPC Pathway Citicoline Citicoline (CDP-Choline) Choline_C Choline Citicoline->Choline_C Cytidine Cytidine Citicoline->Cytidine Kennedy_Pathway_C Kennedy Pathway Choline_C->Kennedy_Pathway_C Acetylcholine_C Acetylcholine Choline_C->Acetylcholine_C Uridine_C This compound Cytidine->Uridine_C Uridine_C->Kennedy_Pathway_C Phosphatidylcholine_C Phosphatidylcholine Kennedy_Pathway_C->Phosphatidylcholine_C Synaptic_Membrane_C Synaptic Membrane Formation Phosphatidylcholine_C->Synaptic_Membrane_C Synaptic_Transmission_C Enhanced Synaptic Transmission Acetylcholine_C->Synaptic_Transmission_C AlphaGPC Alpha-GPC Choline_A Choline AlphaGPC->Choline_A Phospholipid_Synthesis Phospholipid Synthesis AlphaGPC->Phospholipid_Synthesis Acetylcholine_A Acetylcholine Choline_A->Acetylcholine_A Synaptic_Transmission_A Enhanced Synaptic Transmission Acetylcholine_A->Synaptic_Transmission_A Synaptic_Membrane_A Synaptic Membrane Formation Phospholipid_Synthesis->Synaptic_Membrane_A Experimental_Workflow start Start tissue Brain Tissue Preparation (e.g., Hippocampal Slices) start->tissue baseline Baseline Electrophysiological Recording (fEPSP) tissue->baseline treatment Nootropic Application (e.g., this compound, Racetam) baseline->treatment induction LTP/LTD Induction (e.g., HFS, LFS) treatment->induction post_recording Post-Induction Recording induction->post_recording analysis Data Analysis (% change in fEPSP slope) post_recording->analysis end End analysis->end

References

Cross-Species Validation of Uridine's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Uridine's therapeutic effects across various species, supported by experimental data. This compound (B1682114), a pyrimidine (B1678525) nucleoside, is a fundamental component of RNA and a key player in cellular metabolism, including the synthesis of glycogen (B147801) and membrane phospholipids.[1][2][3] Its therapeutic potential has been investigated across a range of conditions, from neurodegenerative diseases to metabolic disorders and tissue regeneration. This document summarizes the key findings, experimental designs, and underlying mechanisms of action to facilitate further research and development.

Comparative Efficacy of this compound: A Cross-Species Overview

The therapeutic effects of this compound have been documented in multiple preclinical models, with notable consistency in its neuroprotective and regenerative mechanisms. However, some effects, such as thermoregulation, appear to be species-dependent.[4] The following tables summarize the quantitative outcomes of this compound administration across different species and disease models.

Table 1: Neuroprotective and Cognitive Enhancement Effects
SpeciesModel/ConditionThis compound Dosage & AdministrationKey Quantitative FindingsReference(s)
Mouse Alzheimer's Disease (Tg2576 & TAPP models)PN401 (this compound Prodrug)- Improved novel object recognition and contextual fear conditioning.- Reduced hippocampal tau phosphorylation and lipid peroxidation.[2][5]
Rat Parkinson's Disease (6-OHDA induced)30 mg/kg (i.p.)- Increased calcium retention capacity of brain mitochondria to control levels (reversing a 63% decrease).- Prevented motor dysfunction.[6]
Rat Sciatic Nerve InjuryDose-dependent- Decreased apoptotic marker Caspase-3.- Reduced oxidative markers myeloperoxidase (MPO) and malondialdehyde (MDA).[4]
Gerbil Normal Adult0.5% UMP (this compound Monophosphate) in diet + Choline & DHA for 4 weeks- Significantly (P<0.001) increased total brain phospholipids.- Enhanced performance in radial maze, T-maze, and Y-maze tests.[7][8]
Rat Aged2.5% UMP in diet for 6 weeks- Increased potassium-evoked dopamine (B1211576) release.- Promoted neurite outgrowth.[8]
In Vitro Mouse Neuroblastoma (N2a) cells100 µM this compound- Significantly (p<0.001) increased neurite-bearing cells (39.98 ± 13.48%).- Significantly (p<0.001) increased neurite length.[9][10]
In Vitro Rat Pheochromocytoma (PC12) cellsDose-dependent- Significantly increased the number of neurites per cell after 4 days.- Increased neurite branching and levels of neurofilament proteins.[4][11][12]
Table 2: Metabolic Regulation and Mitochondrial Function
SpeciesModel/ConditionThis compound Dosage & AdministrationKey Quantitative FindingsReference(s)
Mouse High-Fat Diet/Streptozotocin-Induced Diabetes30 mg/kg/day (i.p.) for 21 days- Normalized plasma glucose and triglyceride levels.- Increased rate of glucose utilization during glucose tolerance test.- Restored mRNA level of Ppargc1a and enhanced Pink1 gene expression.[1]
Mouse Duchenne Muscular Dystrophy (mdx mice)30 mg/kg/day (i.p.) for 28 days- Increased expression of Drp1 and Parkin genes.- Restored transport of potassium ions in skeletal muscle mitochondria.- Reduced production of reactive oxygen species (ROS).[13]
Mouse High-Fat Diet (Short-term vs. Long-term)Not specified- Short-term: Improved glucose tolerance and insulin (B600854) secretion.- Long-term: Triggered insulin resistance and impaired glucose tolerance.[2]
Table 3: Tissue Regeneration and Anti-Inflammatory Effects
SpeciesModel/ConditionThis compound Dosage & AdministrationKey Quantitative FindingsReference(s)
Mouse Aged (22 months old)20 mg/kg/day (oral) for 2 months- Improved grip strength and exercise endurance.- Enhanced regeneration of muscle, heart, liver, and cartilage post-injury.[14]
Mouse Bleomycin-Induced Pulmonary FibrosisIntraperitoneal injections- Reduced total leukocytes and pro-inflammatory cytokines in broncho-alveolar lavage (BAL) fluid.- Reduced collagen deposition in the lung interstitium.[15]
Human In Vitro (hMSCs)Not specified- Rejuvenated aged human mesenchymal stem cells.[16][17]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through several interconnected pathways. It serves as a precursor for essential biomolecules that support neuronal structure, mitochondrial function, and cellular signaling.

Neuronal Growth and Synaptic Membrane Synthesis

This compound promotes neurite outgrowth and the formation of synaptic membranes by increasing the synthesis of phosphatidylcholine, a critical component of neuronal cell membranes.[12][18] It achieves this by providing the precursors for cytidine (B196190) triphosphate (CTP) and subsequently CDP-choline.[4][11] Additionally, this compound triphosphate (UTP) can act as an agonist for P2Y receptors, further stimulating pathways involved in neuronal growth.[7][9][11]

G This compound This compound UTP UTP This compound->UTP Phosphorylation CTP CTP UTP->CTP P2Y P2Y Receptors UTP->P2Y Agonist CDP_Choline CDP-Choline CTP->CDP_Choline + Choline PC Phosphatidylcholine CDP_Choline->PC Membrane Neuronal Membrane Synthesis PC->Membrane Growth Neurite Outgrowth & Synaptogenesis Membrane->Growth Signaling MEK/ERK & PI3K/Akt/mTOR Pathways P2Y->Signaling Signaling->Growth

This compound's dual role in promoting neurite outgrowth.
Regulation of Mitochondrial Homeostasis

This compound contributes to the maintenance of mitochondrial health by activating the mitochondrial ATP-dependent potassium (mitoK-ATP) channel via its diphosphate (B83284) form (UDP), which helps normalize mitochondrial function and reduce oxidative stress.[6][19] It also appears to stimulate mitochondrial biogenesis and mitophagy by upregulating key genes like Ppargc1a and Pink1.[1]

G This compound This compound UDP UDP This compound->UDP mRNA ↑ Ppargc1a & Pink1 mRNA Expression This compound->mRNA mitoKATP mitoK-ATP Channel UDP->mitoKATP Activates Normalization Normalized Oxidative Exchange mitoKATP->Normalization Dysfunction Reduced Mitochondrial Dysfunction & ROS Normalization->Dysfunction Biogenesis Mitochondrial Biogenesis & Mitophagy mRNA->Biogenesis Biogenesis->Dysfunction

This compound's impact on mitochondrial health and biogenesis.
O-GlcNAcylation Pathway in Neuroprotection

In the context of Alzheimer's disease, this compound supplementation increases the cellular levels of UDP-N-acetylglucosamine (UDP-GlcNAc).[2][4] This leads to increased O-GlcNAcylation of proteins, a post-translational modification that can reduce the pathological phosphorylation of tau protein and shift the processing of amyloid precursor protein (APP) towards a non-harmful pathway, thereby reducing the formation of amyloid-beta plaques.[4]

G This compound This compound UDP_GlcNAc UDP-GlcNAc This compound->UDP_GlcNAc O_GlcNAcylation ↑ Protein O-GlcNAcylation UDP_GlcNAc->O_GlcNAcylation Tau ↓ Tau Phosphorylation O_GlcNAcylation->Tau APP ↑ Non-Amyloidogenic APP Processing O_GlcNAcylation->APP Neuroprotection Neuroprotection in AD Tau->Neuroprotection APP->Neuroprotection

This compound-mediated neuroprotection via O-GlcNAcylation.

Experimental Protocols: Key Methodologies

The validation of this compound's effects relies on robust and reproducible experimental models. Below are summaries of key protocols used in the cited cross-species research.

High-Fat Diet/Streptozotocin-Induced Diabetic Mouse Model
  • Objective: To investigate this compound's effect on diabetic cardiomyopathy and mitochondrial dysfunction.[1]

  • Species & Strain: C57BL/6 mice.

  • Protocol:

    • Induction: Mice are fed a high-fat diet for a specified period, followed by low-dose streptozotocin (B1681764) (STZ) injections to induce hyperglycemia.

    • Treatment: this compound (e.g., 30 mg/kg/day) is administered intraperitoneally (i.p.) for a chronic period (e.g., 21 days).

    • Key Assessments:

      • Metabolic: Plasma glucose and triglyceride levels are measured. Intraperitoneal glucose tolerance tests (IPGTT) are performed.

      • Mitochondrial Function: Mitochondria are isolated from heart tissue. Respiration rates (oxidative phosphorylation) and calcium retention capacity are measured using high-resolution respirometry and fluorometry, respectively.

      • Gene Expression: mRNA levels of genes related to mitochondrial biogenesis and dynamics (e.g., Ppargc1a, Pink1, Drp1) are quantified using RT-qPCR.

      • Oxidative Stress: Lipid peroxidation is assessed via the thiobarbituric acid-reactive substances (TBARS) assay.

Alzheimer's Disease (AD) Transgenic Mouse Models
  • Objective: To evaluate the effect of a this compound prodrug on cognitive deficits and AD-related pathology.[5]

  • Species & Strain: Tg2576 and TAPP (Tg2576 x P301L) mouse models.

  • Protocol:

    • Treatment: this compound prodrug (e.g., PN401) is administered to the transgenic mice over several months.

    • Key Assessments:

      • Behavioral Testing: Cognitive function is assessed using tests like the novel object recognition task, contextual fear conditioning, and social transmission of food preference.

      • Biochemical Analysis: Brain tissue (hippocampus) is analyzed for levels of phosphorylated tau protein and amyloid plaque deposition using immunohistochemistry and ELISA.

      • Oxidative Stress: Lipid peroxidation in brain tissue is measured.

Neurite Outgrowth Assay in Cell Culture
  • Objective: To directly measure the effect of this compound on neuronal differentiation and growth.[9][11]

  • Cell Lines: PC12 (rat pheochromocytoma) or Neuro-2a (N2a, mouse neuroblastoma) cells.

  • Protocol:

    • Cell Culture: Cells are cultured in appropriate media. For PC12 cells, differentiation is often initiated with Nerve Growth Factor (NGF).

    • Treatment: Cells are exposed to various concentrations of this compound for a set period (e.g., 2-4 days).

    • Key Assessments:

      • Morphometry: Cells are imaged using microscopy. The percentage of neurite-bearing cells, the number of neurites per cell, and the length of neurites are quantified using imaging software (e.g., ImageJ).

      • Protein Analysis: Levels of neurite-specific proteins (e.g., neurofilaments) are measured via Western blot to confirm structural growth.

      • Metabolite Analysis: Intracellular levels of CTP can be measured to confirm the proposed mechanism of action.

References

Assessing the Additive Benefits of Uridine in Combination with Exercise: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physiological and neurological effects of uridine (B1682114) supplementation, exercise, and their potential combined benefits. The information is supported by experimental data to facilitate informed investigation into this promising area of study.

The interplay between nutritional interventions and physical activity is a critical area of research for enhancing human health and performance. This compound, a naturally occurring nucleoside, and exercise are both known to independently influence a range of biological processes, from cellular energy metabolism to neuronal plasticity. This guide synthesizes the current understanding of their individual and potential additive effects, offering a data-driven perspective for future research and development.

Comparative Data on Physiological and Neurological Effects

The following tables summarize the quantitative findings from various studies on the effects of this compound and exercise. It is important to note that research directly investigating the combined effects of this compound and exercise is limited. The "this compound + Exercise" column represents hypothesized or observed effects based on available data.

Table 1: Effects on Physical Performance and Metabolism

ParameterThis compound SupplementationExerciseThis compound + Exercise (Combined)
Endurance Increased critical swimming duration by 44-58% in rats.[1][2]Increases endurance capacity.Potentially synergistic enhancement of endurance.
Recovery Increased the number of animals with high recovery ability by 2.6 times in a three-load swimming test.[1][2]Improves recovery post-exercise.May accelerate and improve the quality of recovery.
Muscle Contraction 2 mM this compound reduced the decrease in muscular developed tension during intense exercise in rats.[3][4]Improves muscle function and strength.Potential for maintained muscle output and reduced fatigue.
Blood this compound Levels Increases circulating this compound levels.Intense exercise leads to increased blood concentrations of this compound.[5][6]Exercise-induced increase may be augmented by supplementation.
Glycogen (B147801) & Lactate (B86563) 2 mM this compound did not alter intramuscular glycogen and lactate concentrations during exercise in rats.[3][4]Exercise depletes glycogen and increases lactate.This compound may not directly influence exercise-induced changes in these metabolites.
Adenine (B156593) Nucleotide Degradation Worsened adenine nucleotide degradation induced by exercise in one study.[3][4]Intense exercise increases adenine nucleotide degradation.[5]Further investigation is needed to understand the combined impact.

Table 2: Effects on Neurological and Cognitive Function

ParameterThis compound SupplementationExerciseThis compound + Exercise (Combined)
Cognitive Function Enhances learning and memory in animal models.[7]Improves spatial learning and memory.[8][9]Potential for additive or synergistic improvements in cognitive performance.
Neurogenesis Promotes neurite outgrowth and branching.[10]Stimulates neurogenesis in the dentate gyrus of the hippocampus.[8][11][12][13]May provide a combined stimulus for neuronal growth and plasticity.
Neuroprotection Exhibits neuroprotective properties and supports neuronal membrane synthesis.[14][15]Confers neuroprotective benefits.[11]Potentially enhanced protection against neurodegenerative processes.
Dopaminergic System May increase dopamine (B1211576) receptor density and sensitivity.[16][17][18]Modulates dopamine signaling.May lead to improved motivation and focus.
Acetylcholine (B1216132) Levels May enhance cholinergic functions.[19]Influences acetylcholine release.Potential for enhanced cholinergic neurotransmission.

Key Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

cluster_this compound This compound Supplementation cluster_Exercise Exercise cluster_Combined Potential Additive Effects This compound This compound UTP UTP This compound->UTP CTP CTP UTP->CTP P2Y2 P2Y2 Receptor Activation UTP->P2Y2 CDP_Choline CDP-Choline CTP->CDP_Choline Phosphatidylcholine Phosphatidylcholine CDP_Choline->Phosphatidylcholine Neuronal_Membrane Neuronal Membrane Synthesis Phosphatidylcholine->Neuronal_Membrane Cognitive_Function Enhanced Cognitive Function & Neuroplasticity Neuronal_Membrane->Cognitive_Function Neurite_Outgrowth Neurite Outgrowth P2Y2->Neurite_Outgrowth Neurite_Outgrowth->Cognitive_Function Exercise Aerobic Exercise BDNF BDNF Exercise->BDNF Progenitor_Cells Neural Progenitor Cells BDNF->Progenitor_Cells Neurogenesis Hippocampal Neurogenesis Progenitor_Cells->Neurogenesis Neurogenesis->Cognitive_Function

Figure 1. Signaling pathways of this compound and exercise on neuronal function.

cluster_Workflow Experimental Workflow Example cluster_Groups Animal_Model Animal Model (e.g., Rats/Mice) Group_Assignment Group Assignment Animal_Model->Group_Assignment Control Control (Sedentary + Vehicle) Group_Assignment->Control Uridine_Only This compound Only Group_Assignment->Uridine_Only Exercise_Only Exercise Only Group_Assignment->Exercise_Only Uridine_Exercise This compound + Exercise Group_Assignment->Uridine_Exercise Intervention Intervention Period (e.g., 4 weeks) Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Intervention->Behavioral_Testing Tissue_Collection Tissue Collection (e.g., Hippocampus, Muscle) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., HPLC, Western Blot) Tissue_Collection->Biochemical_Analysis

Figure 2. A generalized experimental workflow for studying combined effects.

Detailed Experimental Protocols

The following are summaries of methodologies from key studies that provide a foundation for future experimental design.

1. Assessment of this compound on Exercise Performance in Rats

  • Objective: To determine the effect of this compound on the endurance of rats in a forced swimming test.[1][2]

  • Subjects: Male Wistar rats.

  • Protocol:

    • Animals were administered either this compound (30 mg/kg) or a saline control 30 minutes before testing.

    • A forced swimming test was conducted with a load of 5% or 7% of the animal's body weight.

    • The critical swimming duration and the time to the first signs of fatigue were recorded.

  • Key Findings: this compound significantly increased the critical swimming duration at both 5% and 7% loads and doubled the time before the appearance of the first signs of fatigue at the 7% load.[1][2]

2. Investigation of Exercise-Induced Changes in Blood this compound

  • Objective: To measure the impact of intense exercise on plasma this compound concentrations in humans.[5][6]

  • Subjects: Healthy male volunteers.

  • Protocol:

    • Baseline blood samples were taken at rest.

    • Subjects performed standardized exercise with increasing intensity on a bicycle ergometer (e.g., 25 minutes at 65% maximum O2 consumption).[6]

    • Blood samples were collected immediately after exercise and during a 30-minute recovery period.

    • Blood concentrations of this compound and other metabolites were determined using high-performance liquid chromatography (HPLC).

  • Key Findings: Exercise with increasing intensity led to elevated concentrations of blood this compound, suggesting a link between exercise-induced ATP consumption and pyrimidine (B1678525) nucleotide degradation.[5][6]

3. Evaluation of Exercise on Hippocampal Neurogenesis

  • Objective: To examine the effect of voluntary exercise on the generation of new neurons in the hippocampus of mice.[8][11]

  • Subjects: Adult mice.

  • Protocol:

    • Mice were housed with or without access to a running wheel for a specified period (e.g., 40 days).[9]

    • To label mitotically active cells, 5-bromo-2-deoxythis compound (BrdU) was administered.

    • Following the experimental period, brain tissue was collected and processed for immunohistochemical analysis to identify BrdU-labeled cells that had differentiated into neurons.

  • Key Findings: Voluntary running was shown to stimulate neurogenesis in the dentate gyrus of the hippocampus.[8][11]

Conclusion and Future Directions

The available evidence strongly suggests that both this compound supplementation and regular exercise confer significant benefits to physiological and neurological health. While direct experimental data on their combined effects is nascent, the overlapping and potentially complementary mechanisms of action present a compelling case for further investigation. Future research should focus on controlled studies that directly compare the effects of this compound, exercise, and their combination on a range of outcomes, including cognitive performance, mood, metabolic health, and muscular adaptation. Such studies will be instrumental in elucidating the potential for synergistic benefits and informing the development of novel therapeutic and performance-enhancing strategies.

References

Uridine's effects on gene expression: a comparative transcriptomic analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Uridine (B1682114), a fundamental building block of RNA, plays a pivotal role in a myriad of cellular processes beyond its structural contribution to nucleic acids. Emerging research has highlighted its capacity to modulate gene expression, influencing pathways critical to metabolism, tissue regeneration, and disease pathogenesis. This guide provides a comparative transcriptomic analysis of this compound's effects across different biological systems, supported by experimental data and detailed methodologies, to offer a comprehensive resource for understanding its therapeutic and biological potential.

Comparative Analysis of this compound-Induced Gene Expression Changes

Recent transcriptomic studies have begun to unravel the widespread impact of this compound on the cellular transcriptome. Here, we compare the effects of this compound supplementation on gene expression in human mesenchymal stem cells (hMSCs) and mouse muscle tissue, drawing from the comprehensive cross-species analysis by Liu et al. (2022).

This compound's Influence on Human Mesenchymal Stem Cells (hMSCs)

In a study investigating factors promoting regeneration, this compound was identified as a potent pro-regenerative metabolite. Transcriptomic analysis of hMSCs treated with this compound revealed a significant upregulation of genes associated with crucial cellular processes.[1]

Table 1: Key Upregulated Gene Ontology (GO) Terms in this compound-Treated hMSCs

Gene Ontology TermKey Upregulated Genes (Examples)Functional Implication
Cell Cycle CDK1, CCNB1, PLK1Promotion of cell proliferation and division.
DNA Integrity Checkpoint CHEK1, BUB1, MAD2L1Enhancement of genomic stability and fidelity during cell division.
Pyrimidine (B1678525) Nucleoside Metabolic Process UCK2, CMPK1, TK1Increased salvage and synthesis of pyrimidine nucleotides.
Mitochondrial Gene Expression MRPL12, MRPS18B, TSFMBoosted mitochondrial activity and energy production.

Data synthesized from the study by Liu et al. (2022), which identified broad transcriptional changes associated with improved hMSC activity upon this compound supplementation.[1]

This compound's Effect on Mouse Muscle Tissue

The same study extended its investigation to an in vivo mouse model of muscle injury, revealing that this compound supplementation antagonized the expression of inflammatory genes while upregulating pathways related to muscle development and metabolism.[1]

Table 2: Differential Gene Expression in Injured Mouse Muscle Tissue with this compound Supplementation

Gene RegulationKey Genes (Examples)Functional Implication
Upregulated Myog, Myod1, Acta1Promotion of muscle regeneration and structure development.
Upregulated Ppara, Ppard, PpargActivation of metabolic pathways, particularly fatty acid metabolism.
Downregulated Il6, Tnf, Ccl2Reduction of pro-inflammatory gene expression.

This table summarizes the findings from the bulk RNA sequencing of injured mouse muscle, where this compound supplementation was shown to remodel metabolic adaptation and promote regeneration.[1]

Signaling Pathways Modulated by this compound

This compound, primarily through its phosphorylated form this compound triphosphate (UTP), acts as an extracellular signaling molecule by activating P2Y purinergic receptors.[2][3][4] This activation triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which plays a central role in regulating gene expression related to cell proliferation, differentiation, and survival.[5][6]

Uridine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound UTP UTP This compound->UTP Phosphorylation P2Y_Receptor P2Y Receptor UTP->P2Y_Receptor Binds & Activates PLC Phospholipase C (PLC) P2Y_Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates & Activates Gene_Expression Gene Expression Changes (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression Modulates

This compound-activated P2Y receptor signaling cascade.

Experimental Protocols

To ensure the reproducibility and validity of transcriptomic studies, detailed and standardized protocols are essential. Below are representative methodologies for RNA sequencing and microarray analysis, which are the primary techniques used to assess gene expression changes.

RNA Sequencing (RNA-Seq) Protocol

RNA-Seq offers a comprehensive and quantitative view of the transcriptome. The following is a generalized workflow for an RNA-Seq experiment designed to study the effects of this compound treatment on cultured cells.

RNA_Seq_Workflow cluster_sample_prep 1. Sample Preparation cluster_rna_extraction 2. RNA Extraction cluster_library_prep 3. Library Preparation cluster_sequencing 4. Sequencing cluster_data_analysis 5. Data Analysis Cell_Culture Cell Culture (e.g., hMSCs, Neuronal Cells, Cancer Cells) Uridine_Treatment This compound Treatment vs. Control Cell_Culture->Uridine_Treatment RNA_Isolation Total RNA Isolation (e.g., TRIzol method) Uridine_Treatment->RNA_Isolation RNA_QC RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->RNA_QC mRNA_Enrichment mRNA Enrichment (Poly-A selection) RNA_QC->mRNA_Enrichment Fragmentation RNA Fragmentation mRNA_Enrichment->Fragmentation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) Fragmentation->cDNA_Synthesis Adapter_Ligation Adapter Ligation cDNA_Synthesis->Adapter_Ligation Amplification PCR Amplification Adapter_Ligation->Amplification Sequencing High-Throughput Sequencing (e.g., Illumina platform) Amplification->Sequencing Read_QC Read Quality Control Sequencing->Read_QC Alignment Alignment to Reference Genome Read_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis

General workflow for an RNA-Seq experiment.

1. Cell Culture and Treatment:

  • Cells of interest (e.g., hMSCs, neuronal cell lines, cancer cell lines) are cultured under standard conditions.

  • Experimental groups are treated with a specified concentration of this compound for a defined duration, while control groups receive a vehicle.

2. RNA Isolation and Quality Control:

  • Total RNA is extracted from the cells using a method such as TRIzol reagent, followed by purification.

  • The integrity and concentration of the extracted RNA are assessed using a bioanalyzer to ensure high quality (e.g., RNA Integrity Number (RIN) > 8).

3. Library Preparation:

  • Messenger RNA (mRNA) is enriched from the total RNA population using oligo(dT) magnetic beads.

  • The enriched mRNA is fragmented into smaller pieces.

  • First- and second-strand complementary DNA (cDNA) are synthesized from the fragmented RNA.

  • Sequencing adapters are ligated to the ends of the cDNA fragments.

  • The adapter-ligated cDNA is amplified via PCR to create the final library.

4. Sequencing:

  • The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

5. Data Analysis:

  • The quality of the raw sequencing reads is assessed.

  • Reads are aligned to a reference genome.

  • The number of reads mapping to each gene is counted to quantify gene expression.

  • Statistical analysis is performed to identify differentially expressed genes between the this compound-treated and control groups.

  • Functional enrichment analysis (e.g., GO and pathway analysis) is conducted to interpret the biological significance of the gene expression changes.

Microarray Protocol for Tissue Analysis

Microarray technology provides a robust platform for analyzing the expression of thousands of genes simultaneously. The following protocol outlines the key steps for a typical two-color microarray experiment using tissue samples.

1. Tissue Sample Preparation:

  • Fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tissue samples are collected from this compound-treated and control subjects.

  • For FFPE samples, deparaffinization and rehydration steps are performed.

2. RNA Extraction and Labeling:

  • Total RNA is extracted from the tissue samples.

  • The quality and quantity of the RNA are assessed.

  • RNA from the this compound-treated sample is reverse transcribed into cDNA and labeled with one fluorescent dye (e.g., Cy5 - red).

  • RNA from the control sample is similarly reverse transcribed and labeled with a different fluorescent dye (e.g., Cy3 - green).

3. Hybridization:

  • The labeled cDNA samples (Cy5 and Cy3) are mixed together.

  • The mixture is applied to a microarray slide containing thousands of known gene probes.

  • The slide is incubated under specific conditions to allow the labeled cDNA to hybridize to its complementary probes.

4. Scanning and Data Acquisition:

  • The microarray slide is washed to remove non-specifically bound cDNA.

  • The slide is scanned using a laser scanner that excites the fluorescent dyes.

  • The scanner measures the intensity of the red and green fluorescence at each spot on the array.

5. Data Analysis:

  • The raw intensity data is processed to correct for background noise and normalize the signals.

  • The ratio of the red to green fluorescence intensity for each spot is calculated to determine the relative gene expression between the this compound-treated and control samples.

  • Statistical analysis is performed to identify genes with significant changes in expression.

Conclusion

The comparative transcriptomic data presented in this guide underscore the significant and diverse effects of this compound on gene expression across different biological contexts. In mesenchymal stem cells, this compound promotes a pro-proliferative and regenerative transcriptional program. In the context of tissue injury, it appears to facilitate repair by modulating both metabolic and inflammatory pathways. The activation of key signaling pathways, such as the P2Y receptor-mediated MAPK/ERK cascade, provides a mechanistic basis for these widespread changes in gene expression.

For researchers and drug development professionals, this guide highlights the potential of this compound as a therapeutic agent capable of influencing fundamental cellular processes. Further transcriptomic studies, particularly in neuronal and cancer models, are warranted to fully elucidate the context-dependent effects of this compound and to identify novel therapeutic targets and applications. The provided experimental protocols offer a foundation for designing and executing rigorous studies to expand our understanding of this compound's role in health and disease.

References

Uridine's Impact on Behavioral Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of uridine's performance in key behavioral assays reveals its potential as a modulator of cognitive function and mood. This guide provides a comparative overview of This compound (B1682114) against other neuro-active compounds, supported by experimental data and detailed methodologies, to inform preclinical research and drug development.

This compound, a naturally occurring pyrimidine (B1678525) nucleoside, has garnered significant interest within the scientific community for its diverse physiological roles, particularly its influence on the central nervous system. Studies in animal models have demonstrated its capacity to improve cognitive performance, exert antidepressant-like effects, and modulate locomotor activity. This guide offers a comprehensive comparison of this compound's efficacy in various behavioral assays against that of other well-known cognitive enhancers and antidepressants, including Citicoline (CDP-choline), Alpha-GPC (L-Alpha-glycerylphosphorylcholine), and S-adenosylmethionine (SAMe).

Comparative Efficacy in Cognitive and Mood-Related Behavioral Assays

To provide a clear and concise comparison, the following tables summarize the quantitative outcomes of this compound and its alternatives in key behavioral assays. These assays are standard preclinical tools used to assess learning, memory, anxiety, and depression-like behaviors in animal models.

Table 1: Cognitive Performance in the Morris Water Maze

The Morris water maze is a widely used test for spatial learning and memory. The primary measure is escape latency, the time it takes for the animal to find a hidden platform in a pool of water. A shorter escape latency indicates improved spatial learning.

CompoundAnimal ModelDosageEscape Latency (seconds)% Improvement vs. Control
This compound AD Mice-ShorterSignificant
Citicoline Scopolamine-induced amnesia rats-ShorterSignificant

Note: Direct comparative studies with identical dosages and models are limited. Data is compiled from multiple sources and serves as an indicator of potential efficacy.

Table 2: Recognition Memory in the Novel Object Recognition Test

The novel object recognition test assesses an animal's ability to recognize a novel object in a familiar environment. The discrimination index, representing the proportion of time spent exploring the novel object, is a key metric. A higher discrimination index suggests better recognition memory.

CompoundAnimal ModelDosageDiscrimination Index% Improvement vs. Control
This compound AD Mice-HigherSignificant
Alpha-GPC Aged rats-HigherSignificant

Note: Methodologies across studies may vary, affecting direct comparability.

Table 3: Antidepressant-like Effects in the Forced Swim Test

The forced swim test is a common assay to screen for antidepressant efficacy. The duration of immobility is measured, with a reduction indicating an antidepressant-like effect.

CompoundAnimal ModelDosageImmobility Time (seconds)% Reduction vs. Control
This compound Rats-LowerDose-dependent reduction
SAMe Mice10 and 50 mg/kgLowerSignificant

Note: The magnitude of effect can be influenced by the specific strain and species of the animal model.

Table 4: Anxiolytic Effects in the Elevated Plus Maze

The elevated plus maze is used to assess anxiety-like behavior. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

CompoundAnimal ModelDosageTime in Open Arms (seconds)% Increase vs. Control
This compound Mice-HigherSignificant

Note: Baseline anxiety levels of the animals can influence the observed effects.

Experimental Protocols

Detailed methodologies for the key behavioral assays cited in this guide are provided below to facilitate experimental replication and data comparison.

Morris Water Maze Protocol
  • Apparatus: A circular pool (typically 1.5 meters in diameter) filled with opaque water. A small escape platform is submerged just below the water's surface in one of the four designated quadrants.

  • Acquisition Phase: The animal is placed in the water at one of four starting positions and allowed to swim until it finds the hidden platform. If the platform is not found within a set time (e.g., 60-90 seconds), the animal is gently guided to it. This is repeated for several trials per day over a period of 4-5 days.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set duration. The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.

  • Data Collection: An automated tracking system records the animal's swim path, escape latency, and time spent in each quadrant.

Novel Object Recognition Test Protocol
  • Habituation Phase: The animal is allowed to freely explore an empty, open-field arena for a set period on consecutive days to acclimate to the environment.

  • Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration.

  • Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Forced Swim Test Protocol
  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water to a depth that prevents the animal from touching the bottom or escaping.

  • Pre-test Session: On the first day, the animal is placed in the water for a 15-minute session.

  • Test Session: 24 hours after the pre-test, the animal is again placed in the water for a 5-minute session.

  • Data Collection: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the last 4 minutes of the test session is recorded.

Elevated Plus Maze Protocol
  • Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms.

  • Procedure: The animal is placed at the center of the maze facing an open arm and is allowed to explore freely for a 5-minute session.

  • Data Collection: An automated tracking system or manual observation is used to record the time spent in and the number of entries into the open and closed arms.

Signaling Pathways and Mechanisms of Action

This compound's effects on behavior are mediated through multiple signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Phospholipid Synthesis (Kennedy Pathway)

This compound is a precursor for the synthesis of cytidine (B196190) triphosphate (CTP), a key molecule in the Kennedy pathway for the production of phosphatidylcholine, a major component of neuronal membranes.[1][2][3] By enhancing membrane synthesis, this compound may support synaptic function and plasticity.

Kennedy_Pathway This compound This compound UTP UTP This compound->UTP this compound Kinase CTP CTP UTP->CTP CTP Synthase CDP_Choline CDP-Choline CTP->CDP_Choline Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Phosphocholine->CDP_Choline CTP:Phosphocholine Cytidylyltransferase PC Phosphatidylcholine CDP_Choline->PC Choline Phosphotransferase DAG Diacylglycerol DAG->PC

Caption: this compound's role in the Kennedy Pathway for Phosphatidylcholine synthesis.

P2Y2 Receptor Signaling

This compound triphosphate (UTP), derived from this compound, can act as an agonist for P2Y2 purinergic receptors.[1][4] Activation of these G protein-coupled receptors can initiate downstream signaling cascades involving phospholipase C (PLC) and protein kinase C (PKC), which are implicated in neuronal differentiation and synaptic plasticity.

P2Y2_Signaling This compound This compound UTP UTP This compound->UTP P2Y2 P2Y2 Receptor UTP->P2Y2 binds to Gq Gq Protein P2Y2->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC Downstream Downstream Effects (Neuronal Differentiation, Synaptic Plasticity) PKC->Downstream

Caption: this compound-mediated activation of the P2Y2 receptor signaling cascade.

Modulation of Dopaminergic and GABAergic Systems

This compound has been shown to modulate neurotransmitter systems, including the dopaminergic and GABAergic systems. It can influence dopamine (B1211576) release in the striatum and may interact with GABA-A receptors, potentially contributing to its effects on locomotor activity and anxiety-like behaviors.[5][6][7][8]

Neurotransmitter_Modulation cluster_dopamine Dopaminergic System cluster_gaba GABAergic System Uridine_D This compound Striatum Striatal Neurons Uridine_D->Striatum modulates Dopamine Dopamine Release Striatum->Dopamine Locomotion Locomotor Activity Dopamine->Locomotion influences Uridine_G This compound GABA_A GABA-A Receptor Uridine_G->GABA_A interacts with Anxiety Anxiety-like Behavior GABA_A->Anxiety modulates

Caption: this compound's modulation of dopaminergic and GABAergic neurotransmission.

Conclusion

The available preclinical evidence suggests that this compound holds promise as a therapeutic agent for cognitive and mood disorders. Its multifaceted mechanism of action, involving the enhancement of neuronal membrane synthesis and modulation of key neurotransmitter systems, provides a strong rationale for its observed behavioral effects. However, a clear limitation in the current body of research is the scarcity of direct comparative studies against other established or emerging neuro-active compounds. Future research should prioritize head-to-head trials with standardized methodologies to definitively establish the relative efficacy of this compound. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in designing and interpreting studies aimed at further elucidating the therapeutic potential of this compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Uridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of uridine (B1682114), a key component in various biological studies. Adherence to these protocols is critical to protect both laboratory personnel and the environment.

While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate it can cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, it is prudent to handle and dispose of it with care, following established laboratory chemical waste guidelines. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams[1][5][6].

This compound Waste Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of pure this compound and contaminated labware.

1. Waste Segregation and Collection:

Proper segregation of chemical waste is the first and most critical step.

  • Solid this compound Waste: Collect any unused, expired, or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container[5].

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a separate, sealed plastic bag or a designated container. This container must be clearly marked as "Hazardous Waste" and specify the contents[5].

  • Liquid this compound Waste: Solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container[5]. To prevent potentially dangerous reactions, do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[5].

Waste TypeContainer RequirementsLabeling Requirements
Solid this compound Dedicated, sealable hazardous waste container"Hazardous Waste: Solid this compound"
Contaminated Labware Separate, sealed plastic bag or container"Hazardous Waste: this compound Contaminated Materials"
Liquid this compound Dedicated, leak-proof hazardous waste container"Hazardous Waste: Liquid this compound Solution" (specify solvent)

2. Storage of this compound Waste:

Proper storage of chemical waste within the laboratory is crucial to maintain a safe working environment.

  • All hazardous waste containers must be stored in a designated and secure Satellite Accumulation Area (SAA) within the laboratory[5][7][8].

  • Ensure that all waste containers are kept tightly closed, except when you are actively adding waste to them[5][7].

  • The storage area should be cool, dry, and away from any materials that may be incompatible[5].

3. Disposal Request and Pickup:

The final step is to arrange for the proper disposal of the accumulated waste through the appropriate channels.

  • Once a waste container is full or has reached the designated accumulation time limit set by your institution's policy, you must contact your institution's EHS department[5][7].

  • Follow all institutional procedures for completing hazardous waste manifests and arranging for pickup and disposal[5].

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial use to final collection.

Uridine_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Waste Storage cluster_disposal Final Disposal Uridine_Use This compound Used in Experiment Solid_Waste Solid this compound Waste (Unused, Expired) Uridine_Use->Solid_Waste Liquid_Waste Liquid this compound Waste (Solutions) Uridine_Use->Liquid_Waste Contaminated_Labware Contaminated Labware (Gloves, Tips, etc.) Uridine_Use->Contaminated_Labware Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Labware_Container Labeled Labware Waste Container Contaminated_Labware->Labware_Container SAA Store in Designated Satellite Accumulation Area Solid_Container->SAA Liquid_Container->SAA Labware_Container->SAA EHS_Contact Contact EHS for Pickup SAA->EHS_Contact Disposal Professional Disposal EHS_Contact->Disposal

Caption: this compound Disposal Workflow Diagram.

By following these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Uridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Uridine, a key component in molecular biology research and drug development. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound, a naturally occurring nucleoside, is generally considered to have low toxicity. However, as with any laboratory chemical, proper handling procedures and the use of personal protective equipment (PPE) are essential to minimize any potential risks. This document outlines the necessary PPE, handling procedures, and disposal plans to ensure the safe use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound, particularly in its powdered form, to prevent skin and eye contact, as well as inhalation.[1][2][3]

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable.[1][4]To prevent skin contact.[1]
Body Protection Laboratory coatFull-coverage, long-sleeved.To protect skin and clothing from contamination.[1][5]
Eye and Face Protection Safety glasses with side shields or gogglesANSI Z87.1 certified.To protect eyes from splashes or aerosols.[1][6]
Respiratory Protection Suitable respiratorNIOSH-approved respirator.To prevent inhalation of airborne particles, especially when handling powders or in case of insufficient ventilation.[1][2][7]

Quantitative Safety Data

While this compound is not classified as a hazardous substance, it is good practice to be aware of its toxicological data.[8] The following table summarizes the available quantitative data.

Data PointValueSpeciesReference
Intraperitoneal LD504,335 mg/kgMouse[9]
Intraperitoneal TDLo5 g/kgRat[9]

Occupational Exposure Limits:

Currently, there are no specific occupational exposure limits established for this compound.[2][10][11] However, it is recommended to handle it in a well-ventilated area to minimize dust generation and inhalation.[6][7]

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting. This workflow is designed to minimize exposure risk at every stage of the process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don appropriate PPE prep_area Prepare designated work area (e.g., fume hood) prep_ppe->prep_area weigh Weigh this compound in a ventilated enclosure prep_area->weigh dissolve Dissolve or handle this compound as per protocol weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate solid_waste Segregate solid waste (gloves, tips) dissolve->solid_waste liquid_waste Collect liquid waste in a labeled container dissolve->liquid_waste remove_ppe Remove PPE correctly decontaminate->remove_ppe wash Wash hands thoroughly remove_ppe->wash dispose Dispose of waste according to institutional guidelines solid_waste->dispose liquid_waste->dispose

Workflow for Safe Handling and Disposal of this compound.

Detailed Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling this compound, ensure that the designated work area, preferably a chemical fume hood or other ventilated enclosure, is clean and uncluttered.[12] Don all required personal protective equipment as specified in the table above.[13]

  • Weighing and Handling: When weighing the powdered form of this compound, do so within the ventilated enclosure to minimize the generation of airborne dust.[6] Handle the compound carefully to avoid spills.

  • Spill Management:

    • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[6] The spill area should then be cleaned with soap and water.[1]

    • Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response personnel at your institution.[6]

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[8][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical advice.[8]

Storage:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]

Disposal Plan:

The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.

  • Waste Segregation: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, should be considered chemical waste.[12]

  • Solid Waste: Collect solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[12]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[12] Do not pour this compound solutions down the drain.[12]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste.[12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine
Reactant of Route 2
Uridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。